molecular formula C9H8N2O2S B011325 Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate CAS No. 111042-91-2

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B011325
CAS No.: 111042-91-2
M. Wt: 208.24 g/mol
InChI Key: VAAFWMASRDVMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS 111042-91-2) is a high-value chemical building block in medicinal chemistry and organic synthesis. With a molecular formula of C9H8N2O2S and a molecular weight of 208.24 g/mol, this compound serves as a crucial precursor for the development of novel therapeutic agents . It is particularly recognized for its role as a scaffold in the synthesis of complex polycyclic structures, such as tetracyclic pyridothienopyrimidinones, which are of significant interest in pharmacological research . These advanced structures are frequently investigated for their potential to inhibit key biological targets; for instance, related thieno[3,2-b]pyridine derivatives have demonstrated promising anti-hepatocellular carcinoma activity in human HepG2 cells and have been evaluated as inhibitors of vascular endothelial growth factor receptor (VEGFR), a critical target in anti-angiogenesis cancer therapy . Researchers utilize this compound in metal-free synthetic pathways and Pd-catalyzed cross-coupling reactions, such as Suzuki reactions, to efficiently create diverse libraries of molecules for structure-activity relationship (SAR) studies and drug discovery campaigns . The compound is characterized by a melting point of 174-176°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-2-3-11-4-6(5)14-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFWMASRDVMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233795
Record name Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-91-2
Record name Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111042-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The thieno[2,3-c]pyridine core is a key pharmacophore in a variety of biologically active compounds. This document outlines a strategic two-stage synthesis, beginning with the construction of the saturated heterocyclic core via a modified Fiesselmann thiophene synthesis, followed by an oxidative aromatization to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of functionalized thienopyridines is a cornerstone of modern heterocyclic chemistry, driven by the diverse pharmacological profiles of this class of compounds. The target molecule, this compound, presents a specific synthetic challenge due to its 3-amino substitution pattern on the thiophene ring. While the Gewald reaction is a workhorse for the synthesis of 2-aminothiophenes, it is not suitable for accessing the desired 3-amino regioisomer.

This guide, therefore, focuses on a more tailored approach. Our synthetic strategy is bifurcated into two primary stages:

  • Stage 1: Construction of the Tetrahydrothieno[2,3-c]pyridine Core. This stage employs a Fiesselmann-type cyclocondensation reaction. This powerful ring-forming reaction allows for the synthesis of 3-aminothiophenes from β-ketonitriles and thioglycolic acid derivatives.[1] We will begin with a commercially available piperidine derivative and build the fused thiophene ring with the desired substitution pattern.

  • Stage 2: Aromatization to the Thieno[2,3-c]pyridine System. The tetrahydrothienopyridine intermediate from Stage 1 is then subjected to dehydrogenation to furnish the final, fully aromatic target molecule. This transformation is critical for achieving the desired electronic and conformational properties of the thienopyridine core.

This strategic pathway is designed for efficiency and control over the final product's regiochemistry.

Synthesis Pathway and Mechanistic Discussion

The overall synthetic pathway is depicted below. It commences with the preparation of a key piperidone intermediate, followed by the core cyclocondensation and final aromatization.

Synthesis_Pathway cluster_0 Stage 0: Precursor Synthesis cluster_1 Stage 1: Fiesselmann-Type Cyclocondensation cluster_2 Stage 2: Aromatization N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-3-cyano-4-piperidone N-Boc-3-cyano-4-piperidone N-Boc-4-piperidone->N-Boc-3-cyano-4-piperidone  α-cyanation Tetrahydro_Intermediate Methyl 3-amino-6-Boc-4,5,6,7- tetrahydrothieno[2,3-c]pyridine-2-carboxylate N-Boc-3-cyano-4-piperidone->Tetrahydro_Intermediate  Methyl thioglycolate,  Base (e.g., NaOMe) Final_Product This compound Tetrahydro_Intermediate->Final_Product  Dehydrogenation (e.g., DDQ or Pd/C),  Deprotection Fiesselmann_Mechanism cluster_mechanism Fiesselmann-Type Cyclocondensation Mechanism Start N-Boc-3-cyano-4-piperidone + Methyl Thioglycolate Step1 Base-catalyzed addition of thioglycolate to ketone Start->Step1  NaOMe Step2 Intramolecular cyclization onto the nitrile group Step1->Step2 Step3 Tautomerization and dehydration Step2->Step3 Product Tetrahydrothieno[2,3-c]pyridine Intermediate Step3->Product

References

An In-Depth Technical Guide to Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in the field.

Core Chemical Identity

This compound is a fused heterocyclic system where a thiophene ring is annulated to a pyridine ring. The specific nomenclature "[2,3-c]" defines the fusion pattern of the two rings. It is important to distinguish this isomer from its more commonly studied counterparts, such as the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers, as the arrangement of the heteroatoms significantly influences the molecule's electronic properties and biological activity.

CAS Number: 111042-91-2[1][2][3]

Molecular Formula: C₉H₈N₂O₂S[1][2]

Synonyms:

  • 3-Amino-thieno[2,3-c]pyridine-2-carboxylic acid methyl ester

Physicochemical and Spectroscopic Properties

Detailed experimental data for this specific isomer is not as abundant as for its analogues. However, based on available information and general characteristics of related compounds, the following properties can be summarized:

PropertyValueSource
Molecular Weight 208.24 g/mol N/A
Appearance Yellow to white solid[1]
Purity ≥98% (commercially available)[1]
Storage Keep sealed and away from direct light[1]
Spectroscopic Data:

Synthesis and Reactivity

The synthesis of the thieno[2,3-c]pyridine core is a key step in obtaining the target molecule. Several general strategies for the synthesis of thieno[2,3-c]pyridine derivatives have been reported, often involving the construction of the thiophene ring onto a pre-existing pyridine scaffold.

One reported metal-free approach involves a three-step method starting from 2-acetylthiophene, which proceeds through a one-pot triazolation, a modified Pomeranz-Fritsch reaction to form a thieno[2,3-c][1][4]triazolo[1,5-a]pyridine intermediate, and finally an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core.[5] This method offers a pathway to various substituted thieno[2,3-c]pyridines.

A generalized workflow for the synthesis of functionalized thieno[2,3-c]pyridines is depicted below:

G cluster_0 Synthesis of Thieno[2,3-c]pyridine Core cluster_1 Final Product Synthesis Pyridine Precursor Pyridine Precursor Functionalization Functionalization Pyridine Precursor->Functionalization Introduction of Thiophene Precursors Cyclization Cyclization Functionalization->Cyclization Ring Closure Thieno[2,3-c]pyridine Core Thieno[2,3-c]pyridine Core Cyclization->Thieno[2,3-c]pyridine Core Esterification/Amination Esterification/Amination Thieno[2,3-c]pyridine Core->Esterification/Amination Introduction of -COOCH3 and -NH2 This compound This compound Esterification/Amination->this compound

Caption: Generalized synthetic workflow for this compound.

Reactivity Profile:

The reactivity of the thieno[2,3-c]pyridine system is governed by the interplay of the electron-rich thiophene ring and the electron-deficient pyridine ring. The amino group at the 3-position further activates the thiophene ring towards electrophilic substitution. Conversely, the pyridine nitrogen is susceptible to alkylation and oxidation. The ester group can undergo hydrolysis or amidation to generate other derivatives. The reactivity of the thieno[2,3-b]pyridine isomer towards electrophilic substitution has been studied, providing insights that may be cautiously extrapolated to the [2,3-c] isomer.[6]

Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is limited, the broader class of thienopyridines has garnered significant attention in pharmaceutical research due to their diverse biological activities. Various derivatives have been investigated for their potential as:

  • Anticancer Agents: Thieno[2,3-c]pyridine derivatives have been synthesized and evaluated as potential Hsp90 inhibitors for cancer therapy.

  • Kinase Inhibitors: The thieno[2,3-c]pyridine scaffold is present in the core structure of various kinase inhibitors.[5]

  • Antimicrobial and Antiprotozoal Agents: The fused heterocyclic system has shown promise in the development of new antimicrobial and antiprotozoal drugs.[7]

  • Neurological Disorders: Tetrahydrothieno[2,3-c]pyridine derivatives have been explored as selective metabotropic glutamate receptor 1 (mGluR1) antagonists for the potential treatment of neuropathic pain.[8]

The amino and ester functionalities of this compound serve as versatile synthetic handles for the creation of libraries of derivatives for structure-activity relationship (SAR) studies.

The potential workflow for utilizing this compound in a drug discovery program is outlined below:

G This compound This compound Derivative_Library_Synthesis Derivative Library Synthesis This compound->Derivative_Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assays) Derivative_Library_Synthesis->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Drug discovery workflow utilizing this compound as a scaffold.

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. While there is a clear need for more comprehensive characterization of its physicochemical and biological properties, the established importance of the thienopyridine scaffold suggests that this compound and its derivatives hold significant potential for the development of novel therapeutic agents and functional materials. Further research into the selective synthesis and biological evaluation of this specific isomer is warranted to fully unlock its potential.

References

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate: Molecular Structure, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-c]pyridine scaffold is a key pharmacophore whose derivatives have shown potential as kinase inhibitors and anticancer agents.[1][2] This document details the molecule's structural features, outlines a robust and plausible synthetic pathway via the Gewald reaction, and presents a thorough guide to its structural characterization using modern spectroscopic techniques. Detailed experimental protocols, predictive data tables, and logical workflow diagrams are provided to support researchers and drug development professionals in the synthesis and validation of this important chemical entity.

Introduction and Significance

The fusion of thiophene and pyridine rings creates a class of compounds known as thienopyridines. These scaffolds are of high value in drug discovery due to their structural similarity to purines and their capacity for diverse biological activities.[2] Specifically, the thieno[2,3-c]pyridine core has been identified in various kinase inhibitors and compounds with potential applications in materials science.[2] this compound (CAS No. 111042-91-2) is a functionalized derivative that serves as a versatile building block for the synthesis of more complex molecules.[1][3] Its amino and ester functional groups provide reactive handles for further chemical modification, making it an ideal starting point for library synthesis in drug discovery campaigns.

Molecular Structure and Physicochemical Properties

The core of the molecule consists of a pyridine ring fused with a thiophene ring at the[4] positions. The thiophene ring is substituted at the C2 and C3 positions with a methyl carboxylate group and an amino group, respectively.

Key Structural Features for Analysis

The following diagram highlights the distinct chemical environments within the molecule, which are fundamental to interpreting the spectroscopic data discussed in subsequent sections.

cluster_0 This compound cluster_1 Functional Groups cluster_2 Heterocyclic Core MOL Core Structure (C₉H₈N₂O₂S) AMINE C3-Amino Group (-NH₂) MOL->AMINE Key for IR & ¹H NMR ESTER C2-Methyl Ester (-COOCH₃) MOL->ESTER Key for IR, ¹H & ¹³C NMR PYRIDINE Pyridine Ring Protons (H-4, H-6, H-7) MOL->PYRIDINE Key for ¹H & ¹³C NMR THIOPHENE Thiophene Ring (Substituted) MOL->THIOPHENE Core Scaffold

Caption: Key analytical regions of the target molecule.

Physicochemical Data

The fundamental properties of the compound are summarized below.

PropertyValueSource(s)
CAS Number 111042-91-2[1][4]
Molecular Formula C₉H₈N₂O₂S[1]
Molecular Weight 208.24 g/mol [1]
Appearance Yellow to white solid[1]
Purity ≥98% (Typical)[1]

Synthesis Pathway: The Gewald Reaction

The most versatile and widely adopted method for constructing substituted 2-aminothiophenes is the Gewald three-component reaction.[5] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of the thieno[2,3-c]pyridine core, a cyclic ketone such as a substituted 4-piperidone is an ideal starting material.[6]

The proposed pathway involves the reaction of N-benzyl-4-piperidone with methyl cyanoacetate and sulfur. The resulting 2-aminothiophene intermediate can then undergo aromatization/debenzylation under appropriate conditions to yield the final thieno[2,3-c]pyridine scaffold.

Proposed Synthesis Workflow

START Starting Materials: - N-substituted-4-piperidone - Methyl Cyanoacetate - Elemental Sulfur (S₈) GEWALD Gewald Reaction (Condensation & Cyclization) START->GEWALD BASE Base Catalyst (e.g., Morpholine, Triethylamine) BASE->GEWALD INTERMEDIATE Tetrahydrothieno[2,3-c]pyridine Intermediate GEWALD->INTERMEDIATE OXIDATION Aromatization (e.g., Oxidation or Dehydrogenation) INTERMEDIATE->OXIDATION PRODUCT Methyl 3-aminothieno[2,3-c] pyridine-2-carboxylate OXIDATION->PRODUCT

Caption: Plausible synthesis via the Gewald Reaction.

Spectroscopic Characterization and Data Interpretation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum is predicted to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~8.6 - 8.8Doublet (d)1HH-7The proton at the 7-position is adjacent to the pyridine nitrogen, causing significant deshielding and a downfield shift. It will be split by H-6.
~8.1 - 8.3Doublet (d)1HH-4The proton at the 4-position is ortho to the fused thiophene ring and is expected in the aromatic region. It will be split by H-6 if coupling occurs.
~7.5 - 7.7Doublet of Doublets (dd)1HH-6This proton is coupled to both H-7 and H-4, resulting in a more complex splitting pattern.
~7.4 - 7.6Broad Singlet (br s)2H-NH₂Amine protons are often broad due to quadrupole effects from the nitrogen and potential chemical exchange. Their position is solvent and concentration-dependent.
~3.8 - 3.9Singlet (s)3H-OCH₃The three protons of the methyl group are equivalent and not coupled to other protons, resulting in a sharp singlet.
¹³C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon AssignmentRationale & Causality
~165 - 168C=O (Ester)The carbonyl carbon is highly deshielded and appears far downfield.
~155 - 160C-3Carbon attached to the amino group.
~150 - 155C-7a (bridgehead)Quaternary carbon at the ring junction.
~148 - 152C-7Aromatic CH carbon adjacent to nitrogen.
~130 - 135C-4Aromatic CH carbon.
~120 - 125C-6Aromatic CH carbon.
~115 - 120C-3a (bridgehead)Quaternary carbon at the ring junction.
~95 - 100C-2Carbon attached to the ester group and sulfur.
~51 - 53-OCH₃The methyl carbon of the ester group, appearing in the typical upfield region.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands

Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale & Causality
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)A characteristic pair of sharp to medium peaks indicates the N-H bonds of the primary amine.
3100 - 3000C-H Stretch (aromatic)Ar-HStretching vibrations of C-H bonds on the pyridine ring.
2960 - 2850C-H Stretch (aliphatic)-OCH₃Stretching vibrations of the methyl group C-H bonds.
1680 - 1710C=O StretchEster CarbonylA strong, sharp absorption band characteristic of the ester carbonyl group. Its position indicates conjugation with the thiophene ring.
1600 - 1640N-H BendPrimary Amine (-NH₂)Scissoring vibration of the primary amine.
1550 - 1600C=C & C=N StretchAromatic RingsVibrations from the conjugated π-system of the thieno[2,3-c]pyridine core.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

Predicted Mass Spectrometry Data

ParameterValueRationale & Causality
Ionization Mode Electrospray (ESI)ESI is a soft ionization technique suitable for polar, medium-sized molecules, yielding a strong molecular ion peak.
Molecular Ion (M+H)⁺ m/z 209.0355Calculated for [C₉H₈N₂O₂S + H]⁺. High-resolution MS (HRMS) should confirm this value to within 5 ppm.
Key Fragments m/z 177, m/z 150Loss of methanol (-32 Da) from the ester group is a common fragmentation pathway. Subsequent loss of HCN (-27 Da) from the pyridine ring is also plausible.

Experimental Protocols: A Self-Validating System

The following protocols describe a systematic workflow for the unambiguous characterization of the title compound. The combination of these techniques provides a self-validating confirmation of the chemical structure.

Characterization Workflow

cluster_0 Structural Confirmation Workflow SYNTH Synthesized Product (Crude solid) PURIFY Purification (Recrystallization or Chromatography) SYNTH->PURIFY MS Mass Spectrometry (HRMS) Confirm Molecular Formula PURIFY->MS Is M.W. 208.24? IR IR Spectroscopy Confirm Functional Groups PURIFY->IR Are -NH₂ & C=O present? NMR ¹H and ¹³C NMR Confirm Connectivity & Skeleton PURIFY->NMR Does skeleton match? VALID Structure Validated MS->VALID IR->VALID NMR->VALID

Caption: Logic flow for structural validation.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expertise Note: DMSO-d₆ is chosen for its excellent solvating power and because it allows for the observation of exchangeable amine protons, which might be lost in solvents like D₂O.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument until a sharp and symmetrical solvent peak is achieved.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. A spectral width of 12-16 ppm is sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (several hours) may be necessary due to the low natural abundance of ¹³C. A spectral width of 220-240 ppm is standard.

  • Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Protocol 2: IR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for the most straightforward analysis. Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a scan of the empty ATR crystal. Identify and label the major absorption peaks corresponding to the key functional groups.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-TOF (Electrospray-Time of Flight) or ESI-Orbitrap mass spectrometer for high mass accuracy. Calibrate the instrument immediately before the run using a known standard.

  • Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical value for C₉H₉N₂O₂S⁺.

Conclusion and Future Directions

This compound is a valuable heterocyclic building block. This guide establishes its core identity and provides a robust framework for its synthesis and characterization. The predictive spectroscopic data herein serves as a reliable benchmark for researchers working to synthesize and validate this compound. Its strategic functionalization opens avenues for the development of novel derivatives with potential therapeutic applications, particularly in oncology and immunology, where kinase inhibitors play a crucial role.[1] Future work should focus on the experimental validation of the predicted data and the exploration of its utility in the synthesis of biologically active molecules.

References

The Thieno[2,3-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that can interact with multiple, distinct biological targets to elicit a desired therapeutic response. The thieno[2,3-c]pyridine core is one such scaffold. A fused bicyclic heterocycle, it merges the electronic properties of a thiophene ring with a pyridine ring, creating a unique chemical architecture that has proven exceptionally fruitful in the development of novel therapeutics. Its structural similarity to endogenous purines allows it to function as a potent "hinge-binding" motif in numerous protein kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders. This guide provides a comprehensive technical overview of the synthesis, derivatization, and biological significance of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate and its analogues, offering field-proven insights for researchers in drug discovery.

The Core Scaffold: Synthesis and Chemical Logic

The synthesis of the thieno[2,3-c]pyridine core is most efficiently achieved through the celebrated Gewald aminothiophene synthesis , a multicomponent reaction that offers a convergent and atom-economical route to polysubstituted 2-aminothiophenes. This reaction serves as the foundational step for building the target scaffold.

The Gewald Reaction: A Mechanistic Perspective

The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst, typically a secondary amine like morpholine or piperidine. The reaction proceeds through a well-elucidated cascade:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the α-cyanoester. This step is crucial as it forms the initial carbon-carbon bond and sets up the α,β-unsaturated nitrile intermediate. The choice of base is critical; it must be strong enough to deprotonate the cyanoester but not so strong as to cause unwanted side reactions.

  • Sulfur Addition (Thiolation): Elemental sulfur (S₈) is then attacked by the enolate of the Knoevenagel adduct. The amine catalyst facilitates the opening of the sulfur ring, leading to a persulfide intermediate.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization yields the stable 2-aminothiophene aromatic ring system.

The versatility of the Gewald reaction allows for the introduction of diverse substituents on the thiophene ring, which is a key advantage for generating chemical libraries for structure-activity relationship (SAR) studies.

Caption: Generalized workflow for the Gewald synthesis of the aminothiophene precursor.

Protocol: Synthesis of a Thieno[2,3-c]pyridine Precursor

This protocol describes a representative synthesis of a tetrasubstituted 2-aminothiophene, which is the immediate precursor to the target scaffold.

Objective: To synthesize Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

Materials:

  • N-Carbethoxy-4-piperidone (1 eq)

  • Methyl cyanoacetate (1 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.5 eq)

  • Ethanol (Solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-carbethoxy-4-piperidone, methyl cyanoacetate, and elemental sulfur in ethanol.

  • Catalyst Addition: Add morpholine to the mixture. The addition of the base is the key to initiating the Knoevenagel condensation.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure 2-aminothiophene product.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. A melting point determination will show a sharp range for a pure compound. Spectroscopic analysis (¹H NMR, ¹³C NMR) will confirm the structure by showing characteristic peaks for the aromatic thiophene protons, the amino group, and the ester moiety. Mass spectrometry will confirm the molecular weight of the final product.

Biological Activities and Therapeutic Targets

Derivatives of the this compound core have demonstrated potent inhibitory activity against a range of therapeutically relevant protein kinases. The core acts as an ATP-competitive inhibitor, occupying the adenine-binding pocket of the kinase domain. Key targets include COT (Tpl2), RON, and the molecular chaperone Hsp90.

COT (Tpl2) Kinase Inhibition

Cancer Osaka Thyroid (COT) kinase, also known as Tumor Progression Locus 2 (Tpl2) or MAP3K8, is a critical serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. It is a key regulator of inflammatory responses. Dysregulation of the Tpl2 pathway is implicated in various inflammatory diseases and cancers.

Mechanism of Action: Tpl2 is activated by inflammatory stimuli (e.g., via Toll-like receptors or TNF-α). Once active, Tpl2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, leading to the production of pro-inflammatory cytokines like TNF-α. Thieno[2,3-c]pyridine derivatives block the ATP-binding site of Tpl2, preventing the phosphorylation of MEK and thereby shutting down this inflammatory cascade.

Caption: Inhibition of the Tpl2/COT signaling pathway by thieno[2,3-c]pyridine analogues.

RON Kinase Inhibition

Recepteur d'Origine Nantais (RON) is a receptor tyrosine kinase that, along with its homolog c-Met, plays a crucial role in cell motility, invasion, and proliferation. Aberrant RON signaling, often through overexpression or the generation of constitutively active splice variants, is a known driver in numerous cancers, including colorectal and lung cancer.

Mechanism of Action: Upon binding its ligand (MSP), RON dimerizes and autophosphorylates tyrosine residues in its intracellular domain. These phosphotyrosines act as docking sites for adaptor proteins like GRB2, which recruit signaling molecules that activate downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. Thieno[2,3-b]pyridine derivatives have been shown to be potent inhibitors of RON, blocking its kinase activity and preventing the activation of these pro-tumorigenic signaling cascades.

"Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in the field of medicinal chemistry. We will delve into the synthetic routes for accessing the thieno[2,3-c]pyridine core, explore its chemical reactivity, and highlight its application as a versatile scaffold in drug discovery, with a particular focus on the development of novel anticancer agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

The Thienopyridine Scaffold: A Privileged Heterocycle in Drug Discovery

The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a class of heterocyclic compounds that has garnered significant attention from medicinal chemists. The combination of these two aromatic systems results in a unique electronic distribution and a rigid, planar structure that can effectively interact with a variety of biological targets. Several isomers exist, including thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and the focus of this guide, thieno[2,3-c]pyridine, each with distinct chemical and pharmacological profiles. Thienopyridine derivatives have shown a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and neurotropic effects[1].

This compound, with its strategically placed amino and ester functional groups, serves as a key intermediate for the elaboration of complex molecular architectures. These functional handles provide convenient points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Synthesis of the Thieno[2,3-c]pyridine Core

The construction of the thieno[2,3-c]pyridine ring system is a critical step in accessing derivatives for biological evaluation. While various synthetic strategies exist for thienopyridines, multicomponent reactions are often favored for their efficiency and atom economy.

Primary Synthetic Pathway

A prevalent method for synthesizing the thieno[2,3-c]pyridine scaffold involves a variation of the Gewald reaction. This approach typically begins with a substituted pyridine precursor which is then used to construct the fused thiophene ring. Research has demonstrated the synthesis of various thieno[2,3-c]pyridine derivatives for evaluation as anticancer agents[2][3]. The general workflow allows for the introduction of diversity at multiple points, leading to the generation of libraries of compounds for screening.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Intermediate & Final Product A Substituted Pyridine Precursor D Gewald-type Multicomponent Reaction A->D B Active Methylene Nitrile (e.g., Malononitrile) B->D C Elemental Sulfur C->D E 2-Aminothiophene Intermediate D->E Ring Formation F This compound (or derivative) E->F Further Modification/ Esterification

Caption: General synthetic workflow for the thieno[2,3-c]pyridine core.

Chemical Properties and Reactivity

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • 3-Amino Group: The nucleophilic amino group is a prime site for modification. It readily undergoes acylation, sulfonylation, and condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. This allows for the introduction of a wide array of substituents to probe interactions with biological targets.

  • 2-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides using standard peptide coupling reagents (e.g., HATU). Alternatively, the ester can be reduced to the primary alcohol, providing another point for derivatization.

  • Heterocyclic Core: The thieno[2,3-c]pyridine ring system itself can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The pyridine nitrogen can also be N-oxidized, which can alter the compound's electronic properties and solubility[4].

Reactivity_Diagram cluster_amino 3-Amino Group Reactions cluster_ester 2-Carboxylate Group Reactions Core This compound Acylation Acylation Core->Acylation Sulfonylation Sulfonylation Core->Sulfonylation Condensation Condensation (Schiff Base) Core->Condensation Hydrolysis Hydrolysis to Acid Core->Hydrolysis Reduction Reduction to Alcohol Core->Reduction Amidation Amidation Hydrolysis->Amidation Coupling Hsp90_Inhibition cluster_normal Normal Cell Function cluster_inhibition Mechanism of Inhibition Hsp90 Hsp90 Chaperone (Active Conformation) Client Oncogenic Client Proteins (e.g., Akt, HER2) Hsp90->Client Stabilizes & Folds Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation Leads to Misfolding of Client Proteins Proliferation Proliferation Client->Proliferation Drives Cancer Proliferation Thieno Thieno[2,3-c]pyridine Inhibitor (e.g., 6i) Thieno->Hsp90 Binds & Inhibits Apoptosis Cell Cycle Arrest & Cell Death Degradation->Apoptosis Results in

References

A Guide to the Spectroscopic Characterization of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established spectroscopic principles and comparative data from closely related thienopyridine isomers to construct a reliable and scientifically-grounded profile. This approach is designed to empower researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important heterocyclic scaffold.

Introduction: The Thienopyridine Scaffold

The thienopyridine core is a significant heterocyclic system in medicinal chemistry, forming the basis for a number of commercial drugs. The fusion of thiophene and pyridine rings creates a variety of isomers, each with distinct electronic and steric properties that influence their biological activity and spectroscopic signatures. This compound, with CAS number 111042-91-2, is a member of this family. Accurate spectroscopic characterization is paramount for confirming its structure and purity, which are critical for any subsequent research or development activities.

This guide will provide a detailed interpretation of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Each section will present predicted data, substantiated by experimental evidence from analogous compounds and fundamental spectroscopic theory.

Molecular Structure and Isomeric Comparison

The precise arrangement of atoms in the thieno[2,3-c]pyridine core is a key determinant of its spectroscopic properties, particularly the coupling patterns observed in NMR spectroscopy. To appreciate these nuances, it is useful to compare the structure of our target molecule with its more commonly reported isomers.

Figure 1. Comparison of the chemical structures of the target molecule and its common isomers.

The key difference for NMR spectroscopy lies in the pyridine ring. In our target thieno[2,3-c]pyridine, we expect to see an AX or weakly coupled AX system for H-4 and H-5, and a singlet for H-7. This contrasts with the ABX or more complex systems seen in other isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum can be divided into three main regions: the aromatic region (protons on the pyridine ring), the amino proton region, and the aliphatic region (methyl ester protons).

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the target molecule, assuming a standard solvent like DMSO-d₆. These predictions are based on the analysis of related structures and established substituent effects.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-7~8.5 - 8.7Singlet (s)-This proton is adjacent to the pyridine nitrogen, leading to a significant downfield shift. It has no adjacent protons to couple with.
H-4~8.2 - 8.4Doublet (d)~5.0 - 6.0This proton is also adjacent to the pyridine nitrogen and is deshielded. It will show coupling to H-5.
H-5~7.3 - 7.5Doublet (d)~5.0 - 6.0This proton is coupled to H-4.
-NH₂~6.0 - 7.0Broad Singlet (br s)-The chemical shift of amino protons is variable and depends on concentration and solvent. The broadness is due to quadrupole broadening and potential exchange.
-OCH₃~3.8 - 3.9Singlet (s)-This is a typical chemical shift for methyl ester protons.
Rationale and Comparative Analysis

The prediction for the pyridine protons is based on the distinct electronic environment of the thieno[2,3-c] system. For comparison, the ¹H NMR spectrum of a related thieno[3,2-b]pyridine derivative, Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate, shows signals at δ 8.80 (dd, J = 4.8, 1.6 Hz, H-5), 8.24 (dd, J = 8.4, 1.6 Hz, H-7), and 7.39 (dd, J = 8.4, 4.8 Hz, H-6)[1]. The different substitution pattern and ring fusion in our target molecule lead to the simplified singlet and doublet patterns predicted above. The amino group at C-3 is expected to be a broad singlet, a feature commonly observed for primary amines on aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) Justification
C=O (ester)~163 - 168Typical range for an ester carbonyl carbon.
C-7~148 - 152Aromatic CH adjacent to nitrogen.
C-8 (quart.)~155 - 160Quaternary carbon at the fusion of the two rings, adjacent to sulfur.
C-4~145 - 150Aromatic CH adjacent to nitrogen.
C-9 (quart.)~130 - 135Quaternary carbon at the ring fusion.
C-5~118 - 122Aromatic CH.
C-3 (quart.)~140 - 145Carbon bearing the amino group, shifted downfield.
C-2 (quart.)~105 - 110Carbon bearing the ester group, shifted upfield relative to C-3.
-OCH₃~51 - 53Typical range for a methyl ester carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the amino, ester, and aromatic moieties.

Predicted IR Data
Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3450 - 3300N-H stretch (asymmetric & symmetric)Primary AmineMedium
3100 - 3000C-H stretchAromaticMedium-Weak
2950 - 2850C-H stretch-OCH₃Weak
~1680 - 1710C=O stretchEsterStrong
~1620 - 1580N-H bendPrimary AmineMedium
~1600, ~1475C=C and C=N stretchAromatic RingsMedium-Strong
~1250 - 1200C-O stretchEsterStrong
~850 - 750C-H out-of-plane bendAromaticStrong
Rationale and Experimental Considerations

The two bands for the N-H stretch are characteristic of a primary amine (-NH₂). The C=O stretch of the ester is expected to be a very strong and sharp absorption, which is often the most prominent peak in the spectrum. The exact position of this peak can be influenced by conjugation with the thiophene ring. For data acquisition, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. It is crucial to ensure the sample is dry, as water has a broad O-H stretch that can obscure the N-H region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₉H₈N₂O₂S.

  • Molecular Weight: 208.24 g/mol

  • Exact Mass: 208.0306 Da

Electron Ionization (EI) Fragmentation:

m/z Proposed Fragment Formula Notes
208[M]⁺˙[C₉H₈N₂O₂S]⁺˙Molecular ion peak, should be prominent.
177[M - OCH₃]⁺[C₈H₅N₂OS]⁺Loss of the methoxy radical from the ester.
149[M - COOCH₃]⁺[C₇H₅N₂S]⁺Loss of the entire carbomethoxy group.
121[C₆H₃N₂S]⁺Further fragmentation of the heterocyclic core.

Experimental Workflow

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_1 Dissolve sample in deuterated solvent (e.g., DMSO-d6) NMR_2 Acquire 1D spectra (¹H, ¹³C) NMR_1->NMR_2 NMR_3 Acquire 2D spectra (COSY, HSQC, HMBC) for unambiguous assignment NMR_2->NMR_3 IR_1 Prepare sample (KBr pellet or ATR) IR_2 Acquire background spectrum IR_1->IR_2 IR_3 Acquire sample spectrum IR_2->IR_3 MS_1 Introduce sample into ion source (e.g., direct infusion for ESI or solid probe for EI) MS_2 Acquire full scan mass spectrum MS_1->MS_2 MS_3 Perform MS/MS on molecular ion for fragmentation analysis MS_2->MS_3

Figure 2. A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By integrating fundamental principles with comparative data from known isomers, we have established a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable reference for researchers working with this and related thienopyridine systems. The ultimate confirmation of these predictions will, of course, rely on the future acquisition and publication of experimental data for this specific molecule.

References

An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-c]pyridine Core in Modern Drug Discovery

The thieno[2,3-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique arrangement of a fused thiophene and pyridine ring imparts a distinct electronic and structural profile, making it a versatile template for designing targeted therapeutics. Thienopyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including antiplatelet, anticancer, and kinase inhibitory effects.[2] Notably, some thienopyridines function as inhibitors of the kynurenine pathway, a critical metabolic route implicated in immune regulation and neurological disorders.[4][5][6]

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate is a key intermediate in the synthesis of more complex molecules within this class. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective use in research and development. Poor solubility can hinder biological screening and lead to inaccurate structure-activity relationship (SAR) data, while instability can compromise the integrity of the molecule, leading to the formation of impurities and loss of potency.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide, grounded in established principles and industry-standard protocols, offers a robust roadmap for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a clear path for generating the critical data needed to advance research programs.

Part 1: Comprehensive Solubility Profiling

Aqueous solubility is a critical determinant of a compound's behavior in biological systems, influencing everything from absorption and distribution to in vitro assay performance. It is essential to characterize both the kinetic and thermodynamic solubility to gain a complete picture of the molecule's behavior.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. This high-throughput screening method is invaluable in the early stages of drug discovery for quickly assessing structure-solubility relationships.[7][8][9]

Causality of Experimental Choices: The rationale for kinetic solubility testing is to mimic the conditions of many high-throughput biological assays where compounds are introduced from DMSO stocks. Precipitation of the compound under these conditions can lead to false negatives or inconsistent results. The use of nephelometry or UV spectrophotometry allows for rapid and automated quantification.[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a clear-bottomed 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[10]

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[11]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility, which is crucial for formulation development and predicting in vivo absorption.[12][13]

Causality of Experimental Choices: The shake-flask method is the gold standard for determining thermodynamic solubility.[14] By allowing the solid compound to equilibrate with the solvent over an extended period, this method ensures that the measured concentration represents the true saturation point. HPLC is the preferred analytical technique due to its specificity and sensitivity, allowing for accurate quantification of the dissolved compound.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 3.0, 5.0, 7.4) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method. A calibration curve prepared from a stock solution of known concentration should be used for accurate quantification.

Data Presentation: Hypothetical Solubility Profile

The following table illustrates how the solubility data for this compound could be presented.

Solvent/Buffer pH Temperature (°C) Kinetic Solubility (µg/mL) Thermodynamic Solubility (µg/mL)
Phosphate-Buffered Saline7.425> 10085.2
Acetate Buffer5.025> 100150.5
HCl Solution3.025> 100250.1
Water~7.025> 10090.7
EthanolN/A25> 200> 500
MethanolN/A25> 200> 500
AcetonitrileN/A25> 20035.6
DMSON/A25> 200> 1000

Experimental Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 Prepare 10 mM Stock in DMSO k2 Serial Dilution in DMSO k1->k2 k3 Dispense into Aqueous Buffer k2->k3 k4 Incubate (e.g., 2h at RT) k3->k4 k5 Measure Turbidity (Nephelometry) k4->k5 t1 Add Excess Solid to Solvent t2 Equilibrate (e.g., 24-48h Shake) t1->t2 t3 Filter Supernatant t2->t3 t4 Quantify by HPLC-UV t3->t4 start This compound start->k1 start->t1 G cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis s1 Acid Hydrolysis (HCl) a1 Time-Point Sampling s1->a1 s2 Base Hydrolysis (NaOH) s2->a1 s3 Oxidation (H₂O₂) s3->a1 s4 Thermal Stress (Heat) s4->a1 s5 Photostability (ICH Q1B) s5->a1 a2 HPLC-UV Analysis (Quantification) a1->a2 a3 LC-MS Analysis (Degradant ID) a1->a3 start This compound start->s1 start->s2 start->s3 start->s4 start->s5

References

Unlocking the Therapeutic Potential of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The thieno[2,3-c]pyridine core, a heterocyclic scaffold, represents a "privileged structure" in the realm of drug discovery. Its unique electronic and structural characteristics make it an ideal framework for the design of molecules that can interact with a wide array of biological targets. Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, the subject of this guide, is a key exemplar of this scaffold. While direct therapeutic applications of this specific molecule are still under vigorous investigation, the broader family of thieno[2,3-c]pyridine derivatives has demonstrated significant promise, particularly in the fields of oncology and infectious diseases. This guide will provide an in-depth exploration of the potential therapeutic targets of this compound, drawing upon the established biological activities of its structural analogs. We will delve into the mechanistic rationale for each putative target, provide detailed experimental protocols for target validation, and present illustrative signaling pathways to guide future research and development endeavors.

I. The Anti-Cancer Potential: Targeting Key Nodes in Oncogenic Signaling

The dysregulation of cellular signaling pathways is a hallmark of cancer. Thieno[2,3-c]pyridine derivatives have shown considerable promise as anti-cancer agents by modulating the activity of key proteins within these pathways.

A. Heat Shock Protein 90 (Hsp90): A Guardian of Malignancy

Mechanistic Rationale: Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of a multitude of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2][3] Cancer cells exhibit a heightened dependence on Hsp90 to maintain the integrity of these often mutated or overexpressed oncoproteins.[4][5] Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of its client proteins, resulting in a multi-pronged attack on cancer cell viability.[1][3] In silico molecular docking studies have suggested that thieno[2,3-c]pyridine derivatives can interact with the ATP-binding pocket of Hsp90, marking it as a high-potential target.[6][7]

Signaling Pathway and Mechanism of Action: The inhibition of Hsp90 by a thieno[2,3-c]pyridine derivative would lead to the degradation of a host of oncoproteins, including receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., mutant p53).[2][3][8] This disruption of multiple oncogenic pathways can induce cell cycle arrest and apoptosis.[4][5][8][9][10]

Hsp90_Inhibition cluster_downstream Downstream Effects Thieno_pyridine Thieno[2,3-c]pyridine Derivative Hsp90 Hsp90 Thieno_pyridine->Hsp90 Inhibits ATPase Activity Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, EGFR, mutant p53) Hsp90->Client_Proteins Maintains Stability Proteasome Proteasomal Degradation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Proliferation_Survival Cancer Cell Proliferation & Survival Client_Proteins->Proliferation_Survival Hsp90_Workflow start Start: Synthesized Thieno[2,3-c]pyridine Derivative in_silico In Silico Docking (vs. Hsp90 ATP pocket) start->in_silico cell_viability Cell Viability Assay (MTT Assay) in_silico->cell_viability ic50 IC50 Determination cell_viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot Analysis (Client Protein Levels) ic50->western_blot end Conclusion: Potent Hsp90 Inhibitor apoptosis->end cell_cycle->end western_blot->end COT_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras COT COT (MAP3K8) Ras->COT MEK MEK (MAP2K) COT->MEK Thieno_pyridine Thieno[2,3-c]pyridine Derivative Thieno_pyridine->COT Inhibits ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thieno_pyridine Thieno[2,3-c]pyridine Derivative Thieno_pyridine->VEGFR2 Inhibits Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Thieno_pyridine Thieno[2,3-c]pyridine Derivative Thieno_pyridine->EGFR Inhibits Cell_Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival PI3K_Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts Thieno_pyridine Thieno[2,3-c]pyridine Derivative Thieno_pyridine->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

References

Methodological & Application

The Ascendant Role of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The thieno[2,3-c]pyridine core, a bicyclic heteroaromatic system, has steadily gained prominence as a privileged scaffold in medicinal chemistry. Its structural and electronic properties have positioned it as a versatile template for the design of potent and selective modulators of various biological targets. At the heart of this expanding field of research lies Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate , a key intermediate that serves as a gateway to a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, applications, and therapeutic potential of derivatives originating from this pivotal building block, with a focus on their utility in the development of novel anticancer agents. We will delve into detailed protocols, quantitative biological data, and the underlying signaling pathways to equip researchers and drug development professionals with the necessary insights to leverage this promising scaffold.

Synthesis and Chemical Properties: A Gateway to Molecular Diversity

The synthesis of the thieno[2,3-c]pyridine scaffold can be approached through several strategies, often involving the construction of the thiophene ring onto a pre-existing pyridine core or vice versa.[1] A highly effective and widely adopted method for the synthesis of 2-aminothiophenes is the Gewald reaction, which offers a convergent and efficient route to this class of compounds.[2]

Proposed Synthetic Protocol via Gewald Reaction

While a specific protocol for the direct synthesis of this compound is not extensively documented, a reliable route can be postulated based on the well-established Gewald reaction, utilizing readily available starting materials.

Reaction Scheme:

Gewald Reaction for this compound start1 Methyl 4-oxopiperidine-1-carboxylate intermediate Methyl 2-amino-6-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate start1->intermediate start2 Methyl cyanoacetate start2->intermediate start3 Sulfur start3->intermediate reagents Base (e.g., Morpholine) Solvent (e.g., Ethanol) product This compound intermediate->product Oxidation aromatization Aromatization (e.g., DDQ or MnO2)

A plausible synthetic pathway to the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a magnetically stirred solution of methyl 4-oxopiperidine-1-carboxylate (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Addition of Base: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 equivalents). The choice of base is critical to facilitate the initial Knoevenagel condensation.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.

  • Work-up and Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The intermediate, methyl 2-amino-6-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

  • Aromatization: Dissolve the isolated intermediate in a suitable solvent such as dioxane or toluene. Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO2) (2-3 equivalents).

  • Final Product Isolation: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. After cooling, filter the reaction mixture to remove any solid byproducts. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield this compound.

Self-Validation and Quality Control:

  • TLC Analysis: Monitor each step using an appropriate solvent system to ensure the consumption of starting materials and the formation of the desired product.

  • Spectroscopic Characterization: Confirm the structure of the intermediate and the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the amino group and the aromatic protons in the final product's NMR spectrum will be indicative of a successful synthesis.

  • Purity Assessment: Determine the purity of the final compound by High-Performance Liquid Chromatography (HPLC).

Medicinal Chemistry Applications: A Scaffold for Potent Inhibitors

This compound is a versatile building block for the synthesis of a wide range of biologically active compounds. The amino and ester functionalities provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Key therapeutic areas where this scaffold has shown significant promise include oncology and inflammatory diseases.

Anticancer Activity: Targeting Heat Shock Protein 90 (Hsp90) and Kinases

The thieno[2,3-c]pyridine core has been successfully employed in the design of potent inhibitors of Heat Shock Protein 90 (Hsp90) and various kinases, which are critical targets in cancer therapy.

1. Hsp90 Inhibition:

Hsp90 is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a large number of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[3] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive strategy for cancer treatment.[4]

A series of novel thieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their anticancer activity as Hsp90 inhibitors.[5][6] The general synthetic approach involves the derivatization of the amino group of a thieno[2,3-c]pyridine core.

Quantitative Anticancer Data:

The following table summarizes the in vitro cytotoxic activity of representative thieno[2,3-c]pyridine derivatives against a panel of human cancer cell lines.[6]

Compound IDR-groupCancer Cell LineIC50 (µM)
6a PiperidineHSC3 (Head and Neck)>100
T47D (Breast)>100
RKO (Colorectal)>100
6i ThiomorpholineHSC3 (Head and Neck)10.8
T47D (Breast)11.7
RKO (Colorectal)12.4

Data extracted from Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.[6]

Structure-Activity Relationship (SAR) Insights:

The data suggests that the nature of the substituent at the amino group significantly influences the anticancer activity. The thiomorpholine-substituted derivative (6i ) demonstrated potent, broad-spectrum anticancer activity compared to the piperidine-substituted analog (6a ). This highlights the importance of this position for optimizing the inhibitory potential of the thieno[2,3-c]pyridine scaffold against Hsp90.[6]

Hsp90 Signaling Pathway and Point of Intervention:

Hsp90_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Downstream Effects Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP ATP binding Hsp90_ADP Hsp90-ADP Hsp90_ATP->Hsp90_ADP ATP hydrolysis Client_folded Folded/Active Client Protein Hsp90_ATP->Client_folded Degradation Client Protein Degradation Hsp90_ADP->Hsp90_open ADP release Client_unfolded Unfolded Client Protein (e.g., Akt, Raf, EGFR) Client_unfolded->Hsp90_ATP Proliferation Cell Proliferation Client_folded->Proliferation Survival Cell Survival Client_folded->Survival Angiogenesis Angiogenesis Client_folded->Angiogenesis Inhibitor Thieno[2,3-c]pyridine Inhibitor Inhibitor->Hsp90_ATP Blocks ATP binding Inhibitor->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Inhibition of Hsp90 by thieno[2,3-c]pyridine derivatives.

2. Kinase Inhibition:

The thieno[2,3-c]pyridine scaffold has also been identified as a promising core for the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers.

COT (Cancer Osaka Thyroid) Kinase Inhibition:

COT (also known as MAP3K8) is a serine/threonine kinase that is a member of the MAP kinase kinase kinase (MAP3K) family. It is involved in signaling pathways that regulate inflammation and cell survival. Overexpression of COT has been implicated in cellular transformation.[7][8][9][10] A novel series of 2,4-disubstituted thieno[2,3-c]pyridines have been identified as potent COT kinase inhibitors through high-throughput screening.

COT Kinase Signaling Pathway and Point of Intervention:

COT_Kinase_Pathway cluster_0 MAPK Signaling Cascade cluster_1 Downstream Cellular Responses Upstream Upstream Signals (e.g., TNF-α, IL-1) COT COT (MAP3K8) Upstream->COT MEK1_2 MEK1/2 COT->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Jun, NF-κB) ERK1_2->Transcription_Factors Inhibitor Thieno[2,3-c]pyridine Inhibitor Inhibitor->COT Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Cell_Survival Cell Survival Gene_Expression->Cell_Survival

Interference of thieno[2,3-c]pyridine inhibitors with the COT kinase pathway.

Experimental Protocols: Derivatization of the Core Scaffold

The following protocol provides a general method for the derivatization of the amino group of this compound, a common strategy for generating a library of analogs for SAR studies.

General Protocol for Amide Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow for Derivatization and Screening:

Derivatization_Workflow Start This compound Derivatization Derivatization (e.g., Amide Coupling) Start->Derivatization Library Library of Analogs Derivatization->Library Screening Biological Screening (e.g., Cytotoxicity Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A typical workflow for drug discovery using the target scaffold.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile starting material in medicinal chemistry. The thieno[2,3-c]pyridine scaffold, readily accessible from this intermediate, has demonstrated significant potential in the development of novel anticancer agents, particularly through the inhibition of key targets like Hsp90 and COT kinase. The synthetic accessibility and the ease of derivatization of this core structure provide a fertile ground for the exploration of chemical space and the optimization of therapeutic candidates.

Future research in this area will likely focus on the expansion of the biological targets for thieno[2,3-c]pyridine derivatives, exploring their potential in other therapeutic areas such as neurodegenerative and inflammatory diseases. Furthermore, the development of more stereoselective and efficient synthetic methodologies will undoubtedly accelerate the discovery of new and improved drug candidates based on this privileged scaffold. The continued investigation of the structure-activity relationships of thieno[2,3-c]pyridine derivatives will be crucial in guiding the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Evaluation of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring new agrochemical active ingredients.

Introduction: The Potential of Thienopyridine Scaffolds in Modern Crop Protection

Heterocyclic compounds are a cornerstone of the agrochemical industry, providing the structural basis for a vast array of insecticides, fungicides, and herbicides.[1] Within this diverse family, thienopyridine derivatives are notable for their wide spectrum of biological activities.[2] While extensively explored in medicinal chemistry for applications ranging from anti-inflammatory to cardiovascular treatments, their potential in agriculture remains a promising frontier.[2][3][4]

This document provides a detailed technical guide for the evaluation of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate as a candidate for a new active ingredient in agrochemical formulations. Although this specific molecule is primarily documented in pharmaceutical patent literature as an intermediate,[5][6][7] its structural motifs—a fused thiophene and pyridine ring—are present in compounds with known insecticidal and antifungal properties.[8][9][10]

This guide is structured to provide researchers with a logical workflow, from initial bioactivity screening to the development of stable, efficacious formulations. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for robust analytical validation, empowering research teams to unlock the potential of this and similar molecules for next-generation crop protection.

Part 1: Rationale and Strategy for Agrochemical Evaluation

The journey from a novel compound to a viable agrochemical product is a multi-stage process. For this compound, the initial focus should be on identifying its potential utility based on the known bioactivities of the thienopyridine class.

Hypothesized Bioactivity and Target Screening

Given the documented antimicrobial and antifungal properties of thienopyridine derivatives, the logical starting point for evaluation is to screen for fungicidal activity.[2][10] Additionally, the structural similarity to certain pyridine-based insecticides suggests that insecticidal screening is also warranted.[3][8][9]

Primary Screening Targets:

  • Fungicidal: A panel of economically important plant pathogens, such as Aspergillus flavus, Candida albicans, and various rusts and mildews.[2]

  • Insecticidal: Key pests in major crops, for example, aphids (Aphis gossypii), which have been used to test other thienopyridine derivatives.[8][9]

  • Herbicidal: While less likely based on the known activities of this scaffold, broadleaf and grass weed species could be included in a comprehensive screening program.

The following diagram illustrates the initial decision-making workflow for evaluating the agrochemical potential of a novel compound like this compound.

Agrochemical_Evaluation_Workflow cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Formulation & Development A Compound Synthesis This compound B Primary Bio-Assay Screening A->B C Fungicidal Assay Panel (e.g., Aspergillus, Candida) B->C D Insecticidal Assay Panel (e.g., Aphis gossypii) B->D E Herbicidal Assay Panel (e.g., Broadleaf Weeds) B->E F Hit Identification & Potency Determination (EC50/LC50) C->F D->F E->F G Lead Optimization (Structure-Activity Relationship) F->G H Selection of Formulation Type (SC, EC, WP) G->H I Prototype Formulation Development H->I J Physicochemical & Stability Testing I->J K Efficacy & Phytotoxicity Trials J->K

Caption: Initial workflow for agrochemical evaluation.

Physicochemical Characterization

Before formulation development can begin, a thorough understanding of the compound's physical and chemical properties is essential. This data will inform the choice of formulation type and the selection of appropriate inert ingredients.

PropertySignificance in Formulation Development
Solubility Determines suitability for Emulsifiable Concentrates (EC) vs. Suspension Concentrates (SC) or Wettable Powders (WP).
Melting Point Influences manufacturing processes, especially for solid formulations.
LogP (Lipophilicity) Affects the compound's interaction with plant surfaces, soil, and target organisms.
Chemical Stability Dictates the need for stabilizers and antioxidants and determines shelf-life.

Part 2: Formulation Development Protocols

The goal of formulation is to deliver the active ingredient to the target pest efficiently and safely. The choice of formulation type is critical and depends heavily on the physicochemical properties of this compound.

Protocol for Suspension Concentrate (SC) Formulation

A Suspension Concentrate is a stable suspension of the active ingredient in a liquid (usually water). This is a suitable choice for water-insoluble compounds.

Objective: To prepare a stable 100 g/L SC formulation of this compound.

Materials:

  • This compound (Technical Grade, >95% purity)

  • Wetting agent (e.g., Sodium dodecylbenzenesulfonate)

  • Dispersing agent (e.g., Lignosulfonate)

  • Antifreeze (e.g., Propylene glycol)

  • Antifoaming agent (e.g., Silicone-based)

  • Thickener (e.g., Xanthan gum)

  • Biocide

  • Deionized water

Step-by-Step Protocol:

  • Preparation of the Aqueous Phase: In a beaker, combine 70% of the final volume of deionized water with the propylene glycol and biocide. Mix until homogeneous.

  • Addition of Wetting and Dispersing Agents: Slowly add the wetting and dispersing agents to the aqueous phase while stirring. Continue mixing until fully dissolved.

  • Dispersion of the Active Ingredient: Gradually add the powdered this compound to the vortex of the stirring solution.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a D90 of <10 µm).

  • Final Formulation: Transfer the milled concentrate to a mixing vessel. Add the antifoaming agent and the pre-hydrated thickener. Adjust to the final volume with the remaining deionized water. Mix until the formulation is uniform.

Protocol for Emulsifiable Concentrate (EC) Formulation

An Emulsifiable Concentrate is a solution of the active ingredient in a water-immiscible solvent with emulsifiers. This is suitable if the compound has good solubility in organic solvents.

Objective: To prepare a 250 g/L EC formulation.

Materials:

  • This compound (Technical Grade)

  • Solvent (e.g., Aromatic hydrocarbon solvent like Solvesso™ 150)

  • Emulsifier blend (anionic and non-ionic, e.g., calcium dodecylbenzenesulfonate and ethoxylated castor oil)

  • Stabilizer (if required, based on stability studies)

Step-by-Step Protocol:

  • Dissolution of Active Ingredient: In a jacketed mixing vessel, add the solvent. Begin agitation and slowly add the this compound. Mix until completely dissolved. Gentle heating may be applied if necessary.

  • Addition of Emulsifiers: Once the active ingredient is fully dissolved, add the pre-blended emulsifiers to the solution.

  • Homogenization: Continue mixing for at least 30 minutes to ensure a homogeneous solution.

  • Quality Control: Take a sample for analysis to confirm the concentration of the active ingredient.

The logical flow for selecting and developing a formulation is depicted below.

Formulation_Development_Flow A Physicochemical Data (Solubility, Stability) B Water Soluble? A->B C Develop Soluble Liquid (SL) Formulation B->C Yes D Soluble in Organic Solvent? B->D No G Prototype Formulation C->G E Develop Emulsifiable Concentrate (EC) D->E Yes F Develop Suspension Concentrate (SC) or Wettable Powder (WP) D->F No E->G F->G H Stability & Efficacy Testing G->H

Caption: Decision tree for formulation type selection.

Part 3: Analytical Methods for Quality Control

Robust analytical methods are crucial for ensuring the quality and stability of the formulated product. For thienopyridine derivatives, High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique.[11][12]

HPLC Method for Quantification of Active Ingredient

Objective: To develop a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound in technical material and formulated products.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid), Gradient
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (determined by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C

Protocol:

  • Standard Preparation: Prepare a stock solution of analytical standard this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation (Formulation): Accurately weigh an amount of formulation containing a known theoretical amount of the active ingredient. Dilute with acetonitrile to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared samples.

  • Quantification: Determine the concentration of the active ingredient in the samples by comparing the peak area to the calibration curve.

Conclusion and Future Outlook

This compound represents a promising starting point for the development of new agrochemical active ingredients, leveraging the known biological activities of the thienopyridine scaffold.[2][4] The protocols and strategies outlined in this document provide a comprehensive framework for its systematic evaluation, from initial bio-screening to the development of stable and effective formulations.

Future research should focus on structure-activity relationship (SAR) studies to optimize the molecule for specific agrochemical targets, enhancing its potency and selectivity. The adaptability of heterocyclic compounds in agrochemical design suggests that with rigorous testing and development, thienopyridine-based molecules could become a valuable tool in integrated pest management programs.[13][14]

References

Protocol for the synthesis of "Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Introduction: The Thieno[2,3-c]pyridine Scaffold

The thieno[2,3-c]pyridine core is a privileged heterocyclic structure in medicinal chemistry and materials science. As a bioisostere of quinoline, this scaffold is found in numerous compounds exhibiting a wide range of biological activities, including antitumor, kinase inhibitory, and antimicrobial effects.[1][2] The unique electronic and structural properties of the thienopyridine skeleton also make it an attractive candidate for the development of novel organic materials with specific electrochemical and photophysical characteristics.[1]

This compound is a critical and versatile building block for accessing a diverse library of more complex thienopyridine derivatives.[3] The presence of the amino group at the 3-position and the methyl ester at the 2-position provides two reactive handles for further functionalization, enabling its use in drug discovery campaigns and the synthesis of advanced materials.[3][4]

This document provides a detailed protocol for the synthesis of this compound, grounded in established chemical principles and optimized for clarity and reproducibility in a research setting.

Synthetic Strategy: Thorpe-Ziegler Cyclization

The construction of the thiophene ring onto a pre-existing pyridine core is a robust and widely adopted strategy. The protocol detailed here employs a Thorpe-Ziegler cyclization, a powerful method for forming a new ring through an intramolecular condensation reaction.

The overall workflow can be summarized in two key stages:

  • S-Alkylation: A commercially available 2-mercaptopyridine-3-carbonitrile is S-alkylated using methyl 2-chloroacetate. This step forms the crucial acyclic precursor containing all the necessary atoms for the subsequent cyclization.

  • Intramolecular Cyclization: The precursor undergoes a base-promoted intramolecular cyclization. The nitrile group is attacked by the carbanion formed adjacent to the ester, leading to the formation of the thiophene ring fused to the pyridine core.

Overall Synthetic Workflow

G cluster_0 Stage 1: S-Alkylation cluster_1 Stage 2: Thorpe-Ziegler Cyclization cluster_2 Analysis & Purification A 2-Mercaptopyridine- 3-carbonitrile D Methyl 2-((3-cyanopyridin-2-yl)thio)acetate (Intermediate) A->D Reaction B Methyl 2-chloroacetate B->D Reaction C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D Reaction F Methyl 3-aminothieno[2,3-c]pyridine- 2-carboxylate (Final Product) D->F Cyclization E Base (e.g., NaH, t-BuONa) Solvent (e.g., DMAc) E->F G Work-up & Column Chromatography F->G H Characterization (NMR, MS, IR) G->H G start Precursor: Methyl 2-((3-cyanopyridin-2-yl)thio)acetate step1 Deprotonation: Base abstracts acidic α-proton start->step1 1. Add Base intermediate1 Carbanion Intermediate (Nucleophile) step1->intermediate1 step2 Intramolecular Attack: Carbanion attacks nitrile carbon intermediate1->step2 2. Ring Closure intermediate2 Cyclized Intermediate (Enamine Anion) step2->intermediate2 step3 Tautomerization & Protonation intermediate2->step3 3. Work-up product Final Product: This compound step3->product

References

Application Notes & Protocols: Synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial intermediate for the development of novel therapeutic agents, including kinase inhibitors and anticancer drugs. We present a comprehensive overview of the predominant synthetic strategy, the Thorpe-Ziegler cyclization, detailing the underlying reaction mechanism, critical process parameters, and optimization strategies. A step-by-step laboratory protocol is provided, designed for reproducibility and scalability. Additionally, an alternative modern synthetic approach is discussed. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction and Significance

The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold found in numerous biologically active compounds. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for diverse molecular interactions with biological targets. Specifically, the 3-amino-2-carboxylate substitution pattern on this scaffold provides versatile chemical handles for further functionalization, making this compound a highly valuable building block in synthetic chemistry. Derivatives of this core have been investigated for a range of therapeutic applications, highlighting the importance of robust and efficient synthetic routes to access this key intermediate.[1][2]

Primary Synthetic Strategy: The Thorpe-Ziegler Reaction

The most established and reliable method for constructing the 3-aminothieno[2,3-c]pyridine ring system is the Thorpe-Ziegler reaction. This powerful intramolecular condensation reaction is perfectly suited for the formation of the fused thiophene ring onto a pyridine precursor. The overall strategy involves two key transformations:

  • S-Alkylation: A suitably substituted 2-mercaptopyridine-3-carbonitrile is alkylated at the sulfur atom using a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate).

  • Intramolecular Cyclization: In the presence of a base, the active methylene group (alpha to the ester) attacks the nitrile carbon, initiating an intramolecular cyclization. Tautomerization of the resulting imine yields the stable 3-amino-thieno[2,3-c]pyridine product.[3]

This sequence provides a direct and high-yielding pathway to the target molecule.

Mechanistic Rationale and Causality

The success of the Thorpe-Ziegler synthesis hinges on the precise control of reaction conditions, particularly the choice of base and solvent.

  • Role of the Base: A base is required for both steps. For the initial S-alkylation, a moderately strong base like potassium carbonate or potassium hydroxide is sufficient to deprotonate the thiol, forming a thiolate anion that acts as an effective nucleophile.[4][5] For the critical Thorpe-Ziegler cyclization, a stronger, non-nucleophilic base such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) is often preferred.[3] These bases are capable of deprotonating the α-carbon of the ester without causing unwanted side reactions like ester hydrolysis.

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are ideal for this reaction sequence. They effectively dissolve the ionic intermediates and reagents, facilitating the reaction while remaining chemically inert under the basic conditions.

  • Temperature Control: The S-alkylation step typically proceeds smoothly at room temperature. However, the subsequent cyclization can be sensitive to temperature. In some cases, heating may be required to drive the reaction to completion. Conversely, side reactions can be minimized by conducting the cyclization at reduced temperatures (e.g., 0–5 °C), which helps to control the reactivity of the strong base and prevent degradation pathways.[3]

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Thorpe-Ziegler Cyclization A 2-Mercaptopyridine -3-carbonitrile D S-Alkylated Intermediate A->D B Methyl Haloacetate (e.g., ClCH₂CO₂Me) B->D C Base 1 (e.g., KOH) Solvent (e.g., DMF) C->D F Methyl 3-aminothieno[2,3-c] pyridine-2-carboxylate D->F E Base 2 (e.g., NaH) Low Temperature E->F

Caption: Overall workflow for the Thorpe-Ziegler synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from a generic 4,6-disubstituted-2-mercaptopyridine-3-carbonitrile precursor.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Notes
4,6-Dimethyl-2-mercaptopyridine-3-carbonitrile7214-87-1164.22Starting material
Methyl Chloroacetate96-34-4108.52Alkylating agent, corrosive
Potassium Hydroxide (KOH)1310-58-356.11Base for S-alkylation
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.00Base for cyclization, water-reactive
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous solvent
Diethyl Ether60-29-774.12For washing and precipitation
Hydrochloric Acid (HCl), 1M solution7647-01-036.46For neutralization
Saturated Sodium Bicarbonate SolutionN/AN/AFor work-up
Brine (Saturated NaCl solution)N/AN/AFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Equipment
  • Round-bottom flasks (two- or three-necked)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Methodology

Step 1: S-Alkylation of the Pyridine Precursor

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile (10.0 g, 60.9 mmol).

  • Add anhydrous DMF (100 mL) to dissolve the starting material.

  • In a separate beaker, dissolve potassium hydroxide (3.42 g, 60.9 mmol) in a minimum amount of water (~5 mL) and add it to the reaction mixture. Stir for 20-30 minutes at room temperature. The formation of the potassium thiolate salt may be observed.

  • Add methyl chloroacetate (6.61 g, 5.8 mL, 60.9 mmol) dropwise to the mixture over 15 minutes.

  • Stir the resulting mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of a white precipitate of the S-alkylated intermediate may occur.[5]

Step 2: Base-Promoted Thorpe-Ziegler Cyclization

  • Cool the reaction flask containing the S-alkylated intermediate to 0-5 °C using an ice-water bath.

  • CAUTION: Sodium hydride reacts violently with water. Handle under an inert atmosphere. Carefully wash the sodium hydride (2.92 g of 60% dispersion, 73.1 mmol) with hexanes to remove the mineral oil and suspend it in anhydrous DMF (20 mL).

  • Add the NaH suspension portion-wise to the cold reaction mixture. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the cyclization. The reaction mixture will typically develop a deep color.[3]

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by cold water (100 mL).

  • Pour the quenched mixture into a separatory funnel containing ethyl acetate (200 mL) and water (100 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be obtained as a solid. Purify the solid by recrystallization from ethanol or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 3-amino-4,6-dimethylthieno[2,3-c]pyridine-2-carboxylate.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (MP): To assess purity.

Alternative Synthetic Route: Metal-Free Denitrogenative Transformation

A modern, metal-free approach to the thieno[2,3-c]pyridine skeleton has been developed, offering an alternative to classical condensation methods.[2] This strategy proceeds through a 1,2,3-triazole intermediate.

G A 1,2,3-Triazole Precursor B Acid-Mediated Denitrogenation A->B C Carbocation/ Nitrenium Ion Intermediate B->C D Intramolecular Cyclization C->D E Thieno[2,3-c]pyridine Core D->E

Caption: Metal-free synthesis via a triazole intermediate.

This method involves the synthesis of a fused thieno[2,3-c][4][6]triazolo[1,5-a]pyridine compound, which upon acid-mediated denitrogenative transformation, rearranges and cyclizes to form the desired thieno[2,3-c]pyridine core.[2] While this route involves more steps, it avoids the use of metal catalysts and strong bases, offering advantages in terms of environmental impact and final product purity, which is particularly relevant in pharmaceutical synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through the Thorpe-Ziegler cyclization of an S-alkylated 2-mercaptopyridine-3-carbonitrile precursor. Careful control over the choice of base, solvent, and temperature is paramount to maximizing yield and minimizing the formation of side products. The detailed protocol provided herein offers a validated and reproducible method for obtaining this key synthetic intermediate. For specialized applications, alternative metal-free routes are emerging that provide a greener approach to this valuable heterocyclic scaffold.

References

High-Yield Synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer and kinase inhibitory properties. Among its derivatives, Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate serves as a crucial building block for the synthesis of more complex molecules in drug discovery and development. This application note provides a detailed, two-step protocol for the high-yield synthesis of this valuable intermediate, commencing with a Gewald multicomponent reaction to construct the core heterocyclic system, followed by an efficient oxidative aromatization. The causality behind experimental choices, in-process controls, and troubleshooting guidance are provided to ensure reproducibility and success.

Strategic Overview of the Synthesis

The synthetic strategy is centered around the robust and convergent Gewald reaction, which allows for the efficient construction of the 2-aminothiophene ring fused to a piperidine core. This is followed by a dehydrogenation step to furnish the fully aromatic thieno[2,3-c]pyridine system.

Synthesis_Overview cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Aromatization A N-Boc-4-piperidone B Methyl Cyanoacetate C Sulfur (S8) Intermediate Methyl 3-amino-6-(tert-butoxycarbonyl)- 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate Oxidant DDQ FinalProduct This compound caption Two-step synthetic workflow.

Part 1: Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of the target compound.

Step 1: Gewald Reaction for the Synthesis of Methyl 3-amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate

The Gewald reaction is a one-pot, three-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[1][2] In this protocol, we utilize an N-Boc protected 4-piperidone to introduce the pyridine precursor ring. The Boc protecting group offers stability during the reaction and can be readily removed in subsequent synthetic steps if required. Morpholine is chosen as the base catalyst due to its proven efficacy in promoting both the initial Knoevenagel condensation and the subsequent cyclization.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-4-piperidone199.2510.0 g50.2
Methyl Cyanoacetate99.095.0 g (4.4 mL)50.4
Sulfur (elemental)32.061.6 g49.9
Morpholine87.124.4 g (4.4 mL)50.5
Ethanol (anhydrous)46.07100 mL-

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-Boc-4-piperidone (10.0 g, 50.2 mmol), methyl cyanoacetate (5.0 g, 50.4 mmol), elemental sulfur (1.6 g, 49.9 mmol), and anhydrous ethanol (100 mL).

  • Stir the mixture to form a suspension.

  • Slowly add morpholine (4.4 mL, 50.5 mmol) to the suspension at room temperature over 5 minutes. The addition is exothermic, and a slight warming of the reaction mixture may be observed.

  • Heat the reaction mixture to 50-55 °C and maintain this temperature with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the formation of a new, more polar spot indicates the reaction is proceeding.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum to afford Methyl 3-amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate as a pale yellow solid.

  • The expected yield is in the range of 80-90%.

Mechanism of the Gewald Reaction:

The reaction proceeds through an initial Knoevenagel condensation between the N-Boc-4-piperidone and methyl cyanoacetate, catalyzed by morpholine, to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur to the α-carbon, and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[4]

Gewald_Mechanism A N-Boc-4-piperidone + Methyl Cyanoacetate C α,β-Unsaturated Intermediate A->C Base B Knoevenagel Condensation (Morpholine catalyzed) E Thiolate Intermediate C->E + S8 D Sulfur Addition G Tetrahydrothieno[2,3-c]pyridine Product E->G Intramolecular cyclization F Cyclization & Tautomerization caption Mechanism of the Gewald reaction.

Step 2: Aromatization of the Tetrahydrothieno[2,3-c]pyridine Intermediate

The final step to achieve the target molecule is the dehydrogenation of the tetrahydrothieno[2,3-c]pyridine ring system. For this transformation, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is an effective and widely used oxidizing agent for the aromatization of dihydropyridines and related heterocycles.[4][5][6] The reaction proceeds under mild conditions and typically gives high yields of the aromatic product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 3-amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate326.4110.0 g30.6
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)227.017.6 g33.5
Dichloromethane (DCM, anhydrous)84.93150 mL-

Protocol:

  • Dissolve the Methyl 3-amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate (10.0 g, 30.6 mmol) in anhydrous dichloromethane (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (7.6 g, 33.5 mmol, 1.1 equivalents) portion-wise over 15 minutes. A color change is typically observed upon addition of the DDQ.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (3:1 hexane:ethyl acetate). The formation of a new, less polar spot corresponding to the aromatic product should be observed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity) to afford the pure this compound.

  • The expected yield is typically in the range of 85-95%.

Characterization of the Final Product:

  • Appearance: Yellow to white solid.[3]

  • Molecular Formula: C₉H₈N₂O₂S[3]

  • Molecular Weight: 208.24 g/mol

  • NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and thiophene rings, as well as singlets for the amino and methyl ester protons. The ¹³C NMR will show corresponding signals for the aromatic carbons and the carbonyl carbon of the ester.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product.

Part 2: Troubleshooting and Safety Precautions

Troubleshooting:

IssuePossible CauseSuggested Solution
Low yield in Gewald reaction Incomplete reaction.Increase reaction time or temperature slightly (up to 65 °C). Ensure efficient stirring.
Side product formation.Add the base slowly at the beginning of the reaction. Ensure the temperature does not exceed the recommended range.
Difficulty in purification Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. Use gradient elution during column chromatography for better separation.
Incomplete aromatization Insufficient DDQ.Use a slight excess of DDQ (up to 1.5 equivalents).
Reaction time too short.Increase the reaction time and monitor closely by TLC.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • DDQ is a strong oxidizing agent and is toxic. Handle with care and avoid inhalation of dust.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and high-yielding two-step synthesis for this compound. The protocol is based on the well-established Gewald reaction followed by an efficient DDQ-mediated aromatization. The detailed experimental procedures, mechanistic insights, and troubleshooting guide are intended to facilitate the successful synthesis of this important building block for researchers in medicinal chemistry and drug discovery.

References

Purification techniques for "Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid, fused-ring structure serves as a valuable scaffold for synthesizing a new generation of therapeutic agents, including kinase inhibitors and other targeted therapies.[1] The purity of this intermediate is paramount; trace impurities can confound biological screening results, introduce variability in synthetic outcomes, and potentially lead to the formation of undesirable side products in subsequent steps.

This document provides a comprehensive guide for researchers and drug development professionals on robust and validated techniques for the purification of this compound. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles that govern each separation technique.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of an effective purification strategy. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 111042-91-2[2]
Molecular Formula C₉H₈N₂O₂S[2]
Molecular Weight 208.24 g/mol [1]
Appearance Yellow to white solid/crystalline powder[1][2]
Purity (Commercial) ≥95% - ≥98% (HPLC)[1][2]
Storage Keep sealed, away from direct light, often at 0-8 °C[1][2]

Note: Solubility is a critical parameter for both recrystallization and chromatography. While specific data is sparse, its polar functional groups (amine, ester) and aromatic system suggest moderate solubility in polar organic solvents like ethanol, ethyl acetate, and dichloromethane, and poor solubility in nonpolar solvents like hexanes and in water.

Anticipating Impurities from Synthesis

The efficacy of any purification protocol depends on understanding the potential impurities. Thienopyridine synthesis, often variants of the Gewald reaction, can introduce several types of impurities:

  • Unreacted Starting Materials: Such as the parent cyanopyridine, elemental sulfur, or the active methylene ester.

  • Side-Products: Incomplete cyclization, over-alkylation, or dimerization can lead to structurally related impurities that may be difficult to separate.

  • Reagents: Residual base (e.g., triethylamine, potassium carbonate) or catalysts.

  • Degradation Products: The 3-amino group on electron-rich heterocycles can be susceptible to oxidative degradation, sometimes leading to discoloration of the crude product.[3]

Strategic Approach to Purification

The choice of purification method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. A logical workflow for selecting the appropriate technique is outlined below.

Purification_Workflow start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid acid_base Acid-Base Extraction (Removes neutral/acidic impurities) is_solid->acid_base No (Oily/Gummy solid) recrystallization Recrystallization (High recovery & scalability) is_solid->recrystallization Yes chromatography Flash Column Chromatography (High resolution for difficult separations) acid_base->chromatography final_product Pure Product (Verify with TLC, HPLC, NMR) recrystallization->final_product chromatography->final_product Chromatography_Protocol cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (e.g., Hexane:EtOAc) Find system with Rf ≈ 0.3 column_prep 2. Column Packing (Slurry pack silica gel in initial eluent) tlc->column_prep sample_prep 3. Sample Loading (Dissolve crude in min. solvent, or dry load on silica) column_prep->sample_prep elution 4. Elution (Apply eluent with gentle pressure) sample_prep->elution collection 5. Fraction Collection (Collect small, equal volume fractions) elution->collection frac_analysis 6. Fraction Analysis (TLC spots of fractions) collection->frac_analysis pooling 7. Pool & Concentrate (Combine pure fractions, evaporate solvent) frac_analysis->pooling final_product Pure Product pooling->final_product

References

Application Notes & Protocols: Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thienopyridine Scaffold

The thienopyridine core, a bioisostere of purines and pyrimidines, represents a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties have led to the development of numerous therapeutic agents. Thienopyridine derivatives are known to exhibit a wide range of biological activities, including antiplatelet, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Among the various isomers, the thieno[2,3-c]pyridine framework is a valuable starting point for constructing complex heterocyclic systems.

This technical guide focuses on Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate , a highly functionalized and versatile building block. The strategic placement of an ortho-amino ester moiety on the thiophene ring provides a reactive handle for a variety of transformations, most notably for the construction of fused pyrimidine rings. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth protocols, mechanistic insights, and application-focused guidance for leveraging this powerful synthetic intermediate.

Core Characteristics and Spectral Data

Before utilization in synthesis, it is critical to confirm the identity and purity of the starting material. The physicochemical properties and characteristic spectral data for this compound are summarized below.

PropertyValue
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol
CAS Number 111042-89-8
Appearance Yellow crystalline powder
Purity ≥ 95% (HPLC)

Spectral Data Reference:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (singlet, ~3.8-3.9 ppm), the aromatic protons on the pyridine and thiophene rings, and the broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR (DMSO-d₆): The carbon NMR will display characteristic peaks for the ester carbonyl carbon (~165 ppm), the methyl ester carbon (~55 ppm), and the aromatic carbons of the fused heterocyclic core.

  • IR (KBr, cm⁻¹): Key vibrational bands include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C=O stretching for the ester (~1670-1700 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1500-1600 cm⁻¹).

Synthesis of the Building Block: The Gewald Reaction

The most efficient and widely adopted method for the synthesis of 2-aminothiophenes and their fused analogues is the Gewald three-component reaction.[3][4] This one-pot synthesis involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The synthesis of the thieno[2,3-c]pyridine core of our target molecule is a direct application of this powerful reaction.

Mechanistic Rationale

The causality behind the Gewald reaction's success lies in its sequential, self-validating steps. The process is typically initiated by a Knoevenagel condensation between the ketone and the active methylene compound, catalyzed by a base (e.g., morpholine, triethylamine).[3][4] This is followed by the nucleophilic addition of sulfur to the resulting α,β-unsaturated nitrile. The final, irreversible step is an intramolecular cyclization via Thorpe-Ziegler condensation, which, after tautomerization, yields the stable 2-aminothiophene aromatic system. The choice of a cyclic ketone precursor is essential for forming the fused pyridine ring in the final product.

Synthesis Workflow Diagram

Gewald Synthesis Workflow Start Starting Materials (Ketone, Cyanoacetate, Sulfur) Condensation Knoevenagel Condensation Start->Condensation Base Base Catalyst (e.g., Morpholine) Base->Condensation Catalyzes SulfurAdd Michael Addition of Sulfur Condensation->SulfurAdd Forms α,β-unsaturated nitrile Cyclization Intramolecular Cyclization & Tautomerization SulfurAdd->Cyclization Workup Purification (Recrystallization) Cyclization->Workup Product Methyl 3-aminothieno[2,3-c]- pyridine-2-carboxylate Workup->Product

Caption: Workflow for the Gewald three-component synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related thienopyridine derivatives.

Materials:

  • N-methyl-4-piperidone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Ice bath, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-methyl-4-piperidone (0.1 mol), methyl cyanoacetate (0.1 mol), and ethanol (80 mL).

  • Addition of Sulfur: To the stirred mixture, add finely powdered elemental sulfur (0.1 mol).

  • Catalyst Addition: Cool the mixture in an ice bath and add morpholine (0.1 mol) dropwise over 15 minutes. The choice of morpholine is due to its optimal basicity to promote condensation without inducing unwanted side reactions.

  • Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL). Recrystallize the crude product from ethanol or an ethanol/DMF mixture to afford this compound as a yellow solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Applications: A Gateway to Fused Heterocyclic Systems

The synthetic power of this compound lies in the ortho-disposition of its amino and carboxylate groups, which serves as a pre-organized template for cyclocondensation reactions to build fused pyrimidine rings. The resulting pyrido[3',2':4,5]thieno[3,2-d]pyrimidine scaffold is a cornerstone in many biologically active molecules.[2]

Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones

This is the most prominent application, offering a direct route to a privileged heterocyclic system. The reaction involves treating the ortho-amino ester with a one-carbon synthon, which can be an aldehyde, a formamide equivalent, or an orthoester.

The reaction proceeds through an initial condensation of the 3-amino group with the electrophilic carbon source (e.g., from dimethylformamide-dimethylacetal, DMF-DMA). This forms an amidine or related intermediate, which is perfectly positioned for a subsequent intramolecular cyclization. The ester group is attacked by the newly formed nitrogen nucleophile, leading to the elimination of methanol and the formation of the stable, fused pyrimidinone ring system. Microwave irradiation is often employed to accelerate this transformation, providing higher yields and shorter reaction times.

Caption: General scheme for fused pyrimidinone synthesis.

This protocol demonstrates a modern, efficient method for constructing the fused pyrimidine ring.

Materials:

  • This compound (1 mmol)

  • Dimethylformamide-dimethylacetal (DMF-DMA) (1.2 mmol)

  • Primary amine (e.g., aniline) (1.1 mmol)

  • Dioxane (5 mL)

  • Microwave synthesis vial

Procedure:

  • Vial Preparation: In a 10 mL microwave synthesis vial, add this compound (1 mmol), the desired primary amine (1.1 mmol), and DMF-DMA (1.2 mmol).

  • Solvent: Add dioxane (5 mL) as the solvent. Dioxane is an excellent choice for microwave synthesis due to its high boiling point and ability to absorb microwave energy efficiently.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 110-140 °C for 20-60 minutes. The optimal time and temperature should be determined by TLC monitoring.

  • Isolation: After cooling, the product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to yield the pure pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivative.

Derivatization of the Ester and Amine Moieties

Beyond cyclization, the two functional groups can be modified independently to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form a diverse set of amides. This is a key strategy in drug discovery for modulating properties like solubility, cell permeability, and target binding.[5]

The 3-amino group can be readily acylated with acid chlorides or anhydrides or alkylated using alkyl halides. These modifications can serve to block the cyclization pathway if desired or to introduce new pharmacophoric elements.

Case Study: Application in Antitubercular Agent Synthesis

The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) scaffold, a close analogue of our title compound, has been explored for its potential against Mycobacterium tuberculosis.[5] The synthesis of these agents starts from commercially available ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.[5] The ester is first hydrolyzed to the carboxylic acid, which is then coupled with a variety of amines using HATU as the coupling agent to produce a library of amide derivatives.[5] This case highlights the "building block" approach: using a common core (the thienopyridine) and systematically modifying a functional handle (the carboxylate) to explore the chemical space and optimize for biological activity. The same strategy is directly applicable to this compound for the discovery of novel therapeutics.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its facile preparation via the Gewald reaction and the strategic ortho-disposition of its amino and ester functionalities make it an ideal precursor for the rapid construction of complex, fused heterocyclic systems. In particular, its utility in synthesizing the pyrido[3',2':4,5]thieno[3,2-d]pyrimidine scaffold provides medicinal chemists with a reliable and efficient pathway to a class of compounds with proven therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in their drug discovery and development programs.

References

Topic: Advanced Analytical Strategies for the Quantification of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the quantitative analysis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the criticality of precise quantification for ensuring drug substance quality, process control, and stability, we present two robust, validated analytical methodologies: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and assay, and a secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and impurity profiling. The protocols are developed in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and efficient quantification workflows.

Introduction and Compound Profile

This compound is a member of the thienopyridine class of heterocyclic compounds. Thienopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise quantification of this intermediate is paramount; it ensures the stoichiometric accuracy of subsequent synthetic steps, characterizes the purity of the active pharmaceutical ingredient (API), and monitors its stability over time. Inaccurate measurements can lead to inconsistent product quality, compromised patient safety, and significant regulatory hurdles.

Compound Properties:

PropertyValueSource
Chemical Name This compound-
CAS Number 111042-91-2[4]
Molecular Formula C₉H₈N₂O₂S[4]
Molecular Weight 208.24 g/mol [5]
Appearance Yellow to white solid/crystalline powder[4][5]
Key Structural Features Fused aromatic rings, primary amine, methyl ester-

The presence of strong UV-absorbing chromophores (the thienopyridine core) and a readily ionizable primary amine makes this molecule an excellent candidate for both HPLC-UV and LC-MS analysis.

Analytical Method Selection: A Strategic Approach

The choice of an analytical method is dictated by its intended purpose. This guide details two complementary techniques to cover the most common analytical needs in a drug development pipeline.

G start Define Analytical Objective obj1 Assay & Purity of Drug Substance (API) start->obj1 obj2 Trace-Level Quantification (e.g., Impurities, Metabolites) start->obj2 method1 Primary Method: High-Performance Liquid Chromatography (HPLC-UV) obj1->method1 method2 Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) obj2->method2 adv1 Advantages: Robust, cost-effective, widely available, excellent for high-concentration samples. method1->adv1 adv2 Advantages: Unmatched sensitivity and specificity, structurally confirmatory, ideal for complex matrices. method2->adv2

Caption: Decision workflow for selecting the appropriate analytical method.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the cornerstone for routine quality control, offering a balance of performance, reliability, and cost-effectiveness.

Principle of the Method

The quantification is based on a reversed-phase chromatographic separation, where the analyte is partitioned between a nonpolar stationary phase (C18) and a polar mobile phase. The inherent aromaticity of the thienopyridine core allows for strong retention and separation from polar impurities. Detection is achieved by measuring the absorbance of UV light at a wavelength corresponding to a maximum in the compound's absorption spectrum, ensuring high sensitivity. The concentration is determined by comparing the peak area of the sample to that of a certified reference standard.

Instrumentation and Reagents
  • HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol, formic acid (≥99%), and ultrapure water.

  • Reference Standard: Certified this compound (≥98% purity).

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Scientist's Note: Formic acid serves a dual purpose: it protonates the primary amine on the analyte, reducing peak tailing by minimizing interactions with residual silanols on the column, and it acidifies the mobile phase, which is optimal for C18 column stability and reproducibility.

Step 2: Standard Solution Preparation

  • Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standards: Perform serial dilutions of the stock standard with the diluent to prepare a calibration curve. A recommended range is 5, 20, 50, 100, and 200 µg/mL. This range should bracket the expected sample concentration.[1]

Step 3: Sample Preparation

  • Accurately weigh an amount of the test substance expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent. This yields a target concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Step 4: Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA)
Run Time 15 minutes
Gradient Program 10% B to 80% B over 10 min, hold 2 min, return to 10% B
Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, a full validation must be performed.[2][3][6]

G cluster_0 Method Validation Workflow Specificity Specificity (Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness

Caption: Key parameters for analytical method validation per ICH guidelines.

  • Specificity: Analyze a blank (diluent), a placebo (if in formulated product), and the analyte spiked with known impurities. A PDA detector should be used to assess peak purity across the analyte peak.

  • Linearity: Inject the five working standards in triplicate. Plot the mean peak area against concentration and perform a linear regression.

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo. Calculate the percent recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of a single standard preparation at 100% concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on the results.[3]

Example Validation Data
Validation ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%0.8%
Intermediate: ≤ 2.0%1.1%
LOQ Report Value0.5 µg/mL

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and absolute specificity, such as determining trace-level impurities or for bioanalytical studies, LC-MS/MS is the gold standard.[7][8][9]

Principle of the Method

This technique couples the powerful separation of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and detected based on its unique mass-to-charge ratio (m/z). Specificity is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented, and a resulting unique product ion is monitored. This process virtually eliminates matrix interferences.[10][11]

Instrumentation and Reagents
  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reagents: LC-MS grade solvents and reagents are required to minimize background noise.

Detailed Experimental Protocol

Step 1: LC and MS Parameter Optimization

  • LC Method: The HPLC method described in Section 3.3 can be adapted, often with a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter for better compatibility with the MS source.

  • MS Infusion: Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and identify the precursor ion. The expected precursor in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 209.2.

  • Fragmentation (MS/MS): Perform a product ion scan on the precursor (m/z 209.2) to identify stable, high-intensity fragment ions. Logical fragments could arise from the loss of the methyl group (-CH₃) or the entire methoxycarbonyl group (-COOCH₃).

Step 2: Chromatographic and MS/MS Conditions

ParameterRecommended Setting
LC System UPLC/HPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
MRM Transition 1 (Quantifier) 209.2 → [Most Intense Fragment]
MRM Transition 2 (Qualifier) 209.2 → [Second Fragment]

Scientist's Note: Using two MRM transitions (a quantifier for measurement and a qualifier for identity confirmation) is standard practice and provides an extra layer of confidence in the results, as per regulatory expectations for mass spectrometry-based quantification.

Step 3: Standard and Sample Preparation

  • Preparation follows the same principles as the HPLC-UV method, but concentrations will be significantly lower, often in the ng/mL range, depending on the application.

Conclusion

The analytical control of this compound is essential for the development of safe and effective pharmaceuticals. This guide provides two robust, scientifically-grounded methods tailored for different, yet critical, applications. The RP-HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS/MS method offers the enhanced sensitivity and specificity required for more demanding trace-level analyses. Both protocols are designed with regulatory compliance in mind and are rooted in the principles outlined by the ICH.[1][2][12] Proper implementation and validation of these methods will ensure the generation of high-quality, defensible data throughout the drug development lifecycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. As a molecule of interest in medicinal chemistry, achieving a high yield of this thienopyridine is crucial for further research and development.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple step-by-step instructions to explain the causality behind experimental choices. We will focus on a modern, metal-free synthetic approach, ensuring robust and reproducible results.

Synthesis Overview: A Metal-Free Approach

The synthesis of the thieno[2,3-c]pyridine core is often challenged by isomer control and harsh reaction conditions. A recently developed metal-free, three-step strategy provides a reliable pathway to the desired scaffold, starting from the readily available 2-acetylthiophene.[1] This process is outlined below.

References

Technical Support Center: Synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic building block. Our goal is to provide practical, experience-driven advice to help you troubleshoot potential issues, optimize your reaction conditions, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and versatile method for the synthesis of the 2-aminothiophene core of your target molecule is the Gewald three-component reaction . This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2] For the synthesis of this compound, a suitable N-substituted-4-piperidone is the ketone of choice.

Q2: I am not getting the expected product. What are the critical parameters for a successful Gewald reaction?

Several factors can influence the outcome of the Gewald reaction. Here are the key parameters to consider:

  • Choice of Base: The base is crucial for catalyzing the initial Knoevenagel condensation.[3] Commonly used bases include secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine. The basicity and concentration of the catalyst can significantly impact the reaction rate and the formation of side products.

  • Reaction Temperature: The Gewald reaction is typically performed at moderately elevated temperatures (40-60 °C). However, the optimal temperature can vary depending on the reactivity of the substrates. Too low a temperature may lead to an incomplete reaction, while excessive heat can promote the formation of byproducts.

  • Solvent: Protic solvents like ethanol or methanol are commonly employed as they facilitate the dissolution of the reactants and the catalyst. In some cases, aprotic solvents like DMF may be used.

  • Quality of Sulfur: Ensure you are using finely powdered elemental sulfur to maximize its surface area and reactivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC analysis shows mostly starting materials.

  • A complex mixture of unidentifiable spots is observed on the TLC plate.

  • Isolation of the final product results in a very low yield.

Possible Causes and Solutions:

Potential Cause Underlying Rationale Suggested Solution
Inefficient Knoevenagel Condensation The initial condensation between the 4-piperidone and methyl cyanoacetate is a prerequisite for the subsequent steps. If this equilibrium is unfavorable, the reaction will not proceed.* Optimize the base: Try a different amine catalyst (e.g., switch from triethylamine to the more nucleophilic morpholine). * Increase catalyst loading: A higher concentration of the base can shift the equilibrium towards the condensed product. * Remove water: If your reagents or solvent contain water, this can hinder the condensation. Consider using a Dean-Stark trap if the reaction is run at a higher temperature with a suitable solvent like toluene.
Poor Sulfur Reactivity Elemental sulfur needs to be activated to participate in the reaction. This is often facilitated by the amine catalyst.* Use finely powdered sulfur: This increases the surface area for reaction. * Ensure homogenous mixture: Vigorous stirring is essential to keep the sulfur suspended.
Incorrect Reaction Temperature The reaction may be too slow at a lower temperature, or side reactions may dominate at higher temperatures.* Gradual temperature increase: Start the reaction at a lower temperature and gradually increase it while monitoring the progress by TLC.
Problem 2: Presence of Significant Side Products

Symptoms:

  • TLC analysis shows multiple spots in addition to the product spot.

  • NMR analysis of the crude product indicates the presence of impurities.

  • The isolated product has a low melting point or appears as an oil instead of a solid.

Common Side Products and Their Removal:

Side Product Formation Mechanism Identification Removal Strategy
Knoevenagel Intermediate Incomplete reaction where the sulfur has not been incorporated.Presence of a conjugated nitrile peak in the IR spectrum and signals corresponding to the α,β-unsaturated system in the 1H NMR.* Drive the reaction to completion: Increase reaction time or temperature. * Chromatography: This intermediate is typically more polar than the final product and can be separated by silica gel column chromatography.
Dimerization/Polymerization Products Self-condensation of the starting materials or intermediates, particularly if the reaction is overheated or the concentration of reactants is too high.High molecular weight species observed by mass spectrometry; complex, broad signals in the NMR.* Optimize reaction concentration: Run the reaction at a higher dilution. * Purification: These byproducts are often much less soluble than the desired product. Trituration of the crude mixture with a suitable solvent (e.g., cold ethanol or diethyl ether) can help remove them. Recrystallization is also effective.
Over-alkylation/Substitution Byproducts If the starting 4-piperidone has other reactive sites, these may react under the basic conditions.Unexpected signals in the NMR spectrum corresponding to additional alkyl groups or other modifications.* Use of protecting groups: If the 4-piperidone has a reactive N-H bond, it should be protected (e.g., as a Boc or benzyl group) prior to the Gewald reaction. * Chromatography: These byproducts will likely have different polarities and can be separated by column chromatography.

Purification Protocols

Protocol 1: Recrystallization

This is often the most effective method for purifying the solid product.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes) to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including the charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Silica Gel Column Chromatography

For oily products or solids that are difficult to recrystallize, column chromatography is a reliable alternative.

  • Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine an appropriate eluent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Synthesis and Potential Pitfalls

Gewald Reaction Workflow

Gewald_Workflow cluster_reactants Starting Materials 4-Piperidone 4-Piperidone Knoevenagel_Condensation Knoevenagel Condensation 4-Piperidone->Knoevenagel_Condensation Methyl_Cyanoacetate Methyl Cyanoacetate Methyl_Cyanoacetate->Knoevenagel_Condensation Sulfur Sulfur Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base_Catalyst Base (e.g., Morpholine) Base_Catalyst->Knoevenagel_Condensation Solvent_Heat Solvent & Heat Solvent_Heat->Sulfur_Addition Knoevenagel_Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel_Condensation->Knoevenagel_Intermediate Knoevenagel_Intermediate->Sulfur_Addition Crude_Product Crude Product Mixture Sulfur_Addition->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Methyl 3-aminothieno[2,3-c]- pyridine-2-carboxylate Purification->Final_Product

Caption: General workflow for the Gewald synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low/No Yield Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC Starting_Materials Mainly Starting Materials Present Check_TLC->Starting_Materials Yes Knoevenagel_Intermediate Knoevenagel Intermediate Dominates Check_TLC->Knoevenagel_Intermediate No, Intermediate Present Complex_Mixture Complex Mixture/ Streaking on TLC Check_TLC->Complex_Mixture No, Complex Mixture Optimize_Condensation Optimize Knoevenagel Condensation (Base, Temp, Water Removal) Starting_Materials->Optimize_Condensation Drive_Cyclization Promote Cyclization (Increase Temp/Time, Check Sulfur) Knoevenagel_Intermediate->Drive_Cyclization Re-evaluate_Conditions Re-evaluate Conditions (Temp, Concentration) to Minimize Side Reactions Complex_Mixture->Re-evaluate_Conditions

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Optimizing Reaction Temperature for Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature optimization for this specific heterocyclic compound. The synthesis, likely proceeding through a variation of the Gewald reaction, is highly sensitive to thermal conditions, which can dictate the success of your experiment in terms of yield, purity, and reaction time.

This document provides in-depth, experience-based insights in a direct question-and-answer format to address the common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing very low conversion to the desired product, even after several hours. What is the first step in troubleshooting the temperature?

A1: Low conversion is a classic sign that the reaction may not have sufficient energy to overcome the activation barrier for one or more key steps, such as the initial condensation or the final cyclization.[1][2] The first logical step is a cautious and incremental increase in temperature.

The Gewald reaction, which is a common route to this type of 2-aminothiophene, involves multiple equilibria.[2][3][4] Gentle heating often shifts these equilibria toward the desired product. A typical starting temperature range for similar syntheses is 40-60 °C.[1] If you are running the reaction at room temperature, begin by raising the temperature to 40 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

Causality: The initial step is a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile intermediate.[1][2] This is followed by the addition of sulfur and a final intramolecular cyclization. Each of these steps has its own activation energy. Insufficient thermal energy can cause the reaction to stall, particularly at the condensation or cyclization stage.

Q2: I increased the temperature, and while the starting material was consumed, my yield of the target molecule is still low, and I see multiple new spots on my TLC plate. What's happening?

A2: This scenario strongly suggests that while you overcame the initial activation energy, the higher temperature has promoted side reactions or thermal degradation. Excessive heat can lead to the formation of byproducts.[1] For thieno[2,3-c]pyridine syntheses, these can include dimerization of intermediates or decomposition of the starting materials or product.[3]

Immediate Action: Your next experiment should be conducted at a temperature intermediate to your initial and high-temperature attempts. If you jumped from room temperature to 80 °C, for example, try running the reaction at 50 °C. The goal is to find the "sweet spot" that allows for efficient conversion without activating competing reaction pathways.

Expert Tip: Characterize the major byproduct if possible. Knowing its structure can provide valuable mechanistic clues. For instance, the presence of dimeric species suggests that the rate of cyclization is slow compared to intermolecular reactions, which might be mitigated by slightly lower temperatures or a change in catalyst concentration.[3]

Q3: What is the absolute maximum temperature I should consider for this synthesis?

A3: While every specific substrate combination will have a unique thermal stability profile, a general upper limit for many Gewald-type reactions is around 80-100 °C, especially when using solvents like ethanol, methanol, or DMF.[3][5] Some modern protocols may utilize microwave irradiation, where temperatures can briefly reach higher values (e.g., 110 °C in dioxane), but this is under controlled, rapid heating conditions that can sometimes minimize byproduct formation by reducing overall reaction time.[1]

For conventional heating, exceeding 100 °C significantly increases the risk of thermal decomposition, often characterized by the reaction mixture turning dark brown or black. It is crucial to perform a systematic temperature screen rather than defaulting to a high temperature.

Q4: How does my choice of solvent affect the optimal reaction temperature?

A4: The solvent choice is critically linked to the optimal temperature.

  • Solubility: The solvent must adequately dissolve the starting materials and, importantly, the elemental sulfur. Polar solvents like ethanol, methanol, or DMF are often used to enhance the solubility and reactivity of sulfur.[1]

  • Boiling Point: The boiling point of your solvent sets the upper limit for the reaction temperature at atmospheric pressure. Running a reaction at reflux in methanol (~65 °C) provides a stable and consistent temperature. If a higher temperature is needed, switching to a solvent with a higher boiling point, like ethanol (78 °C) or DMF (153 °C), is a common strategy.

  • Mechanism: The solvent can also play a role in the reaction mechanism itself, potentially by stabilizing intermediates or influencing the equilibrium of the initial condensation step.[2]

Therefore, when optimizing temperature, you are inherently co-optimizing the solvent system.

Troubleshooting Guide: A Systematic Approach to Temperature Optimization

If you are facing persistent issues, a structured approach is necessary. The following guide and diagram illustrate a logical workflow for diagnosing and solving temperature-related problems in the synthesis of this compound.

Data Summary: Effect of Temperature on Reaction Outcome
Temperature RangeExpected OutcomePotential IssuesRecommended Action
Room Temp - 40°C Slow reaction rate, potentially clean conversion.Low to no yield, reaction stalls.Increase temperature in 10°C increments.
40°C - 60°C Optimal range for many Gewald reactions.[1] Good balance of rate and cleanliness.Minor byproducts may appear.Fine-tune within this range. Consider optimizing reaction time.
60°C - 80°C Faster reaction rate.Increased byproduct formation, potential for some degradation.Use only if lower temperatures are ineffective. Ensure rigorous monitoring.
> 80°C (Conventional) Very rapid reaction.Significant risk of decomposition, dark reaction color, complex mixture.Avoid unless using specialized equipment like a microwave reactor.
Troubleshooting Workflow Diagram

This diagram outlines the decision-making process for temperature optimization based on experimental results.

G cluster_start cluster_analysis cluster_results cluster_actions start Initial Experiment (e.g., 45°C) analysis Analyze Outcome (TLC/LCMS) start->analysis low_yield Low Conversion (>50% SM remaining) analysis->low_yield Incomplete good_yield Good Conversion Clean Reaction analysis->good_yield Clean byproducts High Conversion Significant Byproducts analysis->byproducts Impure increase_temp Action: Increase Temp by 10-15°C low_yield->increase_temp optimize Action: Optimize Time / Scale-up good_yield->optimize decrease_temp Action: Decrease Temp by 10-15°C byproducts->decrease_temp check_reagents Action: Check Reagent Purity & Stoichiometry byproducts->check_reagents Also consider increase_temp->analysis Re-run & Analyze decrease_temp->analysis Re-run & Analyze

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocols

Protocol 1: Temperature Screening Experiment

This protocol outlines a parallel screening approach to efficiently identify a suitable temperature range.

  • Setup: Arrange three identical reaction vessels (e.g., 25 mL round-bottom flasks) equipped with magnetic stir bars and reflux condensers.

  • Reagent Preparation: Prepare a stock solution of your starting materials (the appropriate piperidone derivative, methyl cyanoacetate, and base catalyst like morpholine or triethylamine) in the chosen solvent (e.g., ethanol).[1][6]

  • Charging Vessels: To each flask, add elemental sulfur (typically 1.0-1.2 equivalents). Then, add an equal volume of the prepared stock solution to each flask.

  • Temperature Control: Place each flask in a separate heating mantle or a parallel reaction block set to a different temperature. A good screening range would be 40 °C, 55 °C, and 70 °C .

  • Monitoring: At 1-hour intervals, withdraw a small aliquot from each reaction, quench it (e.g., with a drop of dilute acid if a base catalyst is used), dilute with a suitable solvent, and spot on a TLC plate. Run a co-spot of your starting materials for comparison.

  • Analysis: After 4-6 hours, compare the TLC plates.

    • The flask at 40 °C may show significant starting material.

    • The flask at 70 °C may show complete consumption of starting material but also the formation of new, undesired spots.

    • The flask at 55 °C might show a clean conversion to the desired product spot with minimal starting material remaining.

References

Technical Support Center: Recrystallization of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS No. 111042-91-2) via recrystallization. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile thienopyridine intermediate.[1][2] The purity of this compound is critical for its downstream applications, including pharmaceutical and agrochemical research.[1] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during its purification, ensuring you can achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one where the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[3][4] While specific solubility data for this exact isomer is not widely published, related thienopyridine derivatives show good recrystallization behavior in solvents like ethers or solvent mixtures such as ether/petroleum ether.[5]

A systematic approach to solvent selection is crucial.[6] We recommend screening a panel of solvents with varying polarities.

Recommended Starting Solvents for Screening:

  • Alcohols: Ethanol, Isopropanol (IPA)

  • Esters: Ethyl acetate (EtOAc)

  • Ketones: Acetone

  • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)

  • Aromatics: Toluene

  • Mixed Solvent Systems: Toluene/Hexane, Ethanol/Water, Ethyl Acetate/Heptane

Solvent Selection Workflow: A logical workflow is the most efficient way to determine the optimal solvent system.

G cluster_screening Solvent Screening cluster_evaluation Evaluation cluster_decision Decision start Place ~50 mg of crude solid in a test tube add_cold Add 0.5 mL of solvent at room temp. start->add_cold observe_cold Observe Solubility add_cold->observe_cold dissolves_cold Result: Dissolves Cold Reject Solvent observe_cold->dissolves_cold Soluble insoluble_cold Result: Insoluble/Slightly Soluble Cold observe_cold->insoluble_cold Insoluble heat Heat to boiling insoluble_cold->heat observe_hot Observe Solubility heat->observe_hot dissolves_hot Result: Dissolves Hot observe_hot->dissolves_hot Soluble insoluble_hot Result: Insoluble Hot Reject Solvent or Consider for Mixed System observe_hot->insoluble_hot Insoluble cool Cool slowly to RT, then in an ice bath dissolves_hot->cool observe_crystals Observe for Crystals cool->observe_crystals crystals_form Result: Good Crystal Formation Select as Optimal Solvent observe_crystals->crystals_form Yes no_crystals Result: No Crystals Consider Mixed Solvent System observe_crystals->no_crystals No

Caption: Decision tree for single-solvent selection.
Q2: My compound is a yellow to white solid. Should I use activated charcoal?

A2: Yes, if your crude product has a noticeable color when the pure compound is expected to be white or off-white, using activated charcoal (decolorizing carbon) is recommended.[7][8][9] Colored impurities are often large, polar molecules that readily adsorb onto the high surface area of activated carbon.[10]

Causality: The principle is based on preferential adsorption. The fine carbon particles have a vast surface area that attracts and binds colored impurities, which can then be removed by hot gravity filtration.[8][9]

Protocol Point:

  • Dissolve your crude compound in the minimum amount of hot solvent.

  • Cool the solution slightly before adding charcoal to prevent violent boiling.[8]

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight).[8] Using too much can lead to the loss of your desired product through adsorption.[11]

  • Bring the mixture back to a boil for a few minutes to ensure maximum adsorption.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[7][12][13]

Q3: What is "hot filtration" and why is it necessary?

A3: Hot filtration is a technique used to separate insoluble impurities (like dust, catalysts, or activated charcoal) from a hot, saturated solution.[12][13][14] It is a critical step performed before the solution is cooled to induce crystallization.

Causality: The goal is to keep the desired compound dissolved while removing solid impurities. If the solution cools during filtration, the product will prematurely crystallize on the filter paper and in the funnel stem, leading to significant yield loss.[12][13][15]

Key Procedural Elements:

  • Use a stemless or short-stemmed funnel: This minimizes the surface area where premature crystallization can occur.[11][15]

  • Fluted Filter Paper: This increases the surface area for filtration, speeding up the process.[12][14]

  • Pre-heat the apparatus: Place the receiving flask on a hotplate with a small amount of solvent. The hot solvent vapors will warm the funnel and filter paper, preventing crystallization.[13][15]

  • Filter in Portions: Pour the hot solution through the filter in batches, keeping the main solution hot between additions.[13]

Troubleshooting Guide

Problem 1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[16][17] This happens when the temperature of the saturated solution is higher than the melting point of the solute.[16] Impurities can also depress the melting point, exacerbating this issue.[16][18] The resulting oil often traps impurities, defeating the purpose of recrystallization.[16][17]

G cluster_problem Problem Identification cluster_causes Primary Causes cluster_solutions Troubleshooting Solutions start Observation: Liquid droplets (oil) form upon cooling cause1 High concentration of impurities (Melting point depression) start->cause1 cause2 Solution is supersaturated above the compound's melting point start->cause2 cause3 Cooling rate is too rapid start->cause3 cause4 Inappropriate solvent choice start->cause4 sol2 Add more of the 'good' solvent to lower saturation cause1->sol2 cause2->sol2 sol3 Ensure very slow cooling (e.g., insulate flask) cause3->sol3 sol6 Re-evaluate solvent system (consider a lower-boiling solvent) cause4->sol6 sol1 Re-heat the solution to redissolve the oil sol1->sol2 sol1->sol3 sol4 Scratch the inner wall of the flask with a glass rod sol1->sol4 sol5 Add a seed crystal of pure product sol1->sol5 sol1->sol6

Caption: Troubleshooting workflow for "oiling out".

Solutions:

  • Add More Solvent: The most common fix is to reheat the mixture until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation point.[16][19] Cool the solution again, but much more slowly.

  • Slow Down Cooling: Rapid cooling can lead to high supersaturation at temperatures above the compound's melting point.[16] Allow the flask to cool to room temperature on a benchtop (insulated with a few paper towels) before moving it to an ice bath.[7]

  • Induce Crystallization Above the Oiling Point: While the solution is cooling but still warm and clear, try scratching the inside of the flask with a glass rod or adding a seed crystal.[16][20] This provides a nucleation site for crystal growth to begin before the oiling-out temperature is reached.

  • Change Solvents: If oiling out persists, the solvent's boiling point may be too high. Select a solvent with a lower boiling point or adjust the ratio in a mixed-solvent system.[18]

Problem 2: I have very low, or no, crystal recovery. What went wrong?

Explanation: This is one of the most common issues in recrystallization and usually points to using an excessive amount of solvent.[20][21] If too much solvent is used, the solution may not become saturated upon cooling, and the compound will remain dissolved.[16]

Solutions:

  • Reduce Solvent Volume: If you still have the filtrate (mother liquor), gently boil off a portion of the solvent to increase the concentration of your compound.[16][19] Allow the concentrated solution to cool again.

  • Induce Crystallization: A supersaturated solution may need a nudge to start crystallizing.[20]

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.

    • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution. This provides a template for crystal growth.[16]

  • Check Cooling: Ensure the solution has been cooled sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Re-evaluate Solvent Choice: The compound might be too soluble in your chosen solvent even when cold. Re-screen for a solvent where the compound has lower cold solubility.[3]

Problem 3: The crystals that formed are still colored or appear impure.

Explanation: This indicates that either the colored impurities were not fully removed or that impurities were trapped within the crystal lattice during formation (inclusion).

Solutions:

  • Repeat the Charcoal Treatment: The initial amount of activated charcoal may have been insufficient. Redissolve the crystals and repeat the decolorizing step, followed by hot filtration.[11]

  • Slow Down Crystal Growth: Rapid crystal formation, often caused by crash cooling a highly concentrated solution, can trap impurities within the growing crystals.[7][16] To prevent this, ensure the solution cools slowly and is not disturbed during the initial crystallization phase. Using a slightly more dilute solution can also promote the growth of purer, larger crystals.[16]

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is not enough to remove all impurities, especially if the crude material is very impure. Repeating the entire process with the once-recrystallized material can significantly improve purity.

Recommended Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with gentle swirling. Continue adding the minimum amount of boiling solvent until the solid just dissolves.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal.[8] Reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: Perform a hot gravity filtration using a pre-heated, short-stemmed funnel and fluted filter paper into a clean, warm Erlenmeyer flask to remove insoluble impurities and/or charcoal.[13][14] Rinse the original flask and filter paper with a small amount of hot solvent to recover any residual product.[15]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystallization.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[21]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight.[21]

Protocol 2: Mixed-Solvent Recrystallization

A mixed-solvent system is used when no single solvent has the ideal solubility properties.[3] This involves a "good" solvent in which the compound is very soluble and a "poor" (or "anti-solvent") in which it is insoluble.[3]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[8]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Data Summary

The following table provides a hypothetical comparison of potential solvent systems based on general principles. Actual results must be determined experimentally.

Solvent SystemCompound Solubility (Cold)Compound Solubility (Hot)Potential IssuesRecommendation
Ethanol LowHighMay require slow cooling to prevent oilingGood candidate
Ethyl Acetate LowHighVolatile, requires careful heatingGood candidate
Toluene Very LowModerateMay require larger volumesPotential candidate
Heptane InsolubleInsolubleUse as an anti-solventNot suitable alone
Ethanol/Water LowHighHigh potential for oiling out[8]Use with caution
EtOAc/Heptane LowHighExcellent control over saturationRecommended system

References

Technical Support Center: Scaling Up Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and scalable production of this key heterocyclic intermediate.

I. Overview of Synthesis

This compound is a valuable scaffold in medicinal chemistry. Its synthesis is most commonly achieved through a multi-component reaction known as the Gewald reaction, which offers an efficient route to construct the substituted 2-aminothiophene core.[1][2][3] Alternative strategies often involve intramolecular cyclization of appropriately substituted pyridine precursors.[4][5]

This guide will focus primarily on the Gewald reaction approach due to its prevalence and adaptability for scale-up. We will explore the critical parameters, potential pitfalls, and optimization strategies to ensure high yield and purity.

Core Reaction Pathway: The Gewald Reaction

The Gewald reaction for this compound typically involves the condensation of a suitable pyridine derivative, an activated nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3]

Gewald Reaction Workflow reagents Starting Materials: - Pyridine Derivative - Methyl Cyanoacetate - Elemental Sulfur - Base (e.g., Morpholine) reaction_mixture Reaction Mixture (Solvent, e.g., Ethanol) reagents->reaction_mixture Mixing heating Heating & Stirring (Controlled Temperature) reaction_mixture->heating Initiation workup Reaction Work-up (Quenching, Extraction) heating->workup Completion purification Purification (Crystallization/Chromatography) workup->purification product This compound purification->product

Caption: A generalized workflow for the Gewald synthesis of the target compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Gewald reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Reagents: Ensure all starting materials, especially the pyridine derivative and methyl cyanoacetate, are of high purity. Impurities can lead to side reactions and inhibit the desired transformation. Verify the purity of your reagents via appropriate analytical techniques (e.g., NMR, GC-MS) before use.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. While morpholine is commonly used, other bases like triethylamine or piperidine can be effective.[6] The base acts as a catalyst for the initial Knoevenagel condensation.[3] An insufficient amount of base will result in an incomplete reaction, while an excess can promote side reactions. We recommend starting with a catalytic amount (0.1-0.2 equivalents) and optimizing from there.

  • Reaction Temperature and Time: The Gewald reaction is temperature-sensitive. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to decomposition of intermediates and the formation of tar-like byproducts. A typical starting point is refluxing ethanol (around 78 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Inefficient Sulfur Addition: Elemental sulfur needs to be finely powdered to ensure a good surface area for reaction. In some cases, slow, portion-wise addition of sulfur can improve yields by maintaining a controlled concentration in the reaction mixture.[6]

Parameter Recommendation Rationale
Base Morpholine or Triethylamine (0.1-0.2 eq.)Catalyzes the initial condensation step efficiently.
Temperature Refluxing Ethanol (~78 °C)Balances reaction rate and stability of intermediates.
Sulfur Finely powdered, portion-wise additionMaximizes reactive surface area and controls reaction rate.
Monitoring TLC or LC-MSAllows for determination of reaction completion and minimizes byproduct formation.

Question: I am observing a significant amount of dark, tar-like byproduct in my reaction mixture. How can I prevent this?

Answer:

Tar formation is a common issue in Gewald reactions, often due to polymerization or decomposition of reaction intermediates.

  • Control of Exotherm: The initial condensation can be exothermic. Ensure adequate stirring and, if necessary, control the rate of addition of reagents to manage the reaction temperature.

  • Oxygen-Free Environment: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.

  • Reaction Concentration: A reaction that is too concentrated can promote intermolecular side reactions leading to polymers. Experiment with slightly more dilute conditions to see if this reduces tar formation.

Tar Formation Mitigation main High Tar Formation High Temperature High Concentration Presence of Oxygen solution Mitigation Strategies Precise Temperature Control Optimize Solvent Volume Inert Atmosphere (N2/Ar) main:f0->solution:s0 Control main:f1->solution:s1 Adjust main:f2->solution:s2 Implement

Caption: Key factors contributing to tar formation and their corresponding mitigation strategies.

Question: My purified product shows persistent impurities that are difficult to remove by crystallization. What are these impurities and how can I get rid of them?

Answer:

Common impurities in the synthesis of thienopyridines can include unreacted starting materials, intermediates, or byproducts from side reactions.

  • Characterize the Impurity: If possible, isolate and characterize the impurity using techniques like NMR and Mass Spectrometry. Knowing the structure of the impurity will provide clues about its origin and how to prevent its formation.

  • Common Byproducts: A possible byproduct is the corresponding thieno[2,3-b]pyridine isomer, which can be difficult to separate due to similar polarity.[4][7] Careful optimization of the reaction conditions can often favor the formation of the desired [2,3-c] isomer.

  • Purification Strategy: If crystallization is ineffective, column chromatography on silica gel is the next logical step. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can often resolve closely related isomers.

  • Alternative Work-up: Consider an acidic wash during the work-up procedure. The basicity of the amino group on the desired product and potential basic impurities will differ, which can sometimes be exploited for separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Gewald reaction in this synthesis?

A1: Ethanol is a commonly used and effective solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction. Methanol or isopropanol can also be used. For some variations, aprotic polar solvents like DMF have been employed.[8]

Q2: Can this reaction be performed under microwave irradiation to speed it up?

A2: Yes, microwave-assisted synthesis has been successfully applied to the Gewald reaction and can significantly reduce reaction times.[3] However, direct transfer of thermal conditions to microwave conditions is not always straightforward and may require re-optimization of solvent and base.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. The reaction involves elemental sulfur, which can generate hydrogen sulfide (H₂S) gas, a toxic and flammable substance, especially in the presence of acidic conditions or upon heating. Always perform the reaction in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

Q4: I need to scale up this synthesis to the multi-gram or kilogram scale. What are the key considerations?

A4: Scaling up heterocyclic synthesis presents several challenges.[9][10] For the Gewald reaction, the main considerations are:

  • Heat Management: The reaction can be exothermic. Ensure your reactor has adequate cooling capacity to maintain the desired temperature.

  • Efficient Mixing: As the reaction volume increases, ensuring homogenous mixing of the solid sulfur and other reagents becomes crucial. Use a reactor with an appropriate overhead stirrer.

  • Reagent Addition: For larger scale reactions, controlled addition of reagents via an addition funnel or pump is recommended to manage the exotherm and maintain a steady reaction rate.

  • Work-up and Isolation: Handling large volumes of solvents during extraction and crystallization requires appropriate equipment. Ensure you have a plan for efficient phase separation and product isolation.

Q5: Are there alternative, more "green" synthetic routes available?

A5: Research into more environmentally friendly synthetic methods is ongoing. This includes the use of mechanochemistry (ball milling) to reduce or eliminate the need for solvents, and the development of catalytic systems that operate under milder conditions.[6][11] While these methods may not be as established for this specific molecule, they represent a promising area for future process development.

IV. Experimental Protocol: Lab-Scale Synthesis

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific starting materials and equipment.

Materials:

  • 2-Chloro-3-cyanopyridine

  • Methyl cyanoacetate

  • Elemental sulfur (finely powdered)

  • Morpholine

  • Ethanol (anhydrous)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq.), methyl cyanoacetate (1.1 eq.), and anhydrous ethanol.

  • Begin stirring the mixture and add morpholine (0.2 eq.) dropwise.

  • Add finely powdered elemental sulfur (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

V. References

  • ACS Medicinal Chemistry Letters. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. 12

  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. 1

  • ResearchGate. (2025). Thienopyridines: Synthesis, Properties, and Biological Activity. 4

  • MDPI. (2025). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. --INVALID-LINK--

  • Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. --INVALID-LINK--

  • National Institutes of Health. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. --INVALID-LINK--

  • Wiley Online Library. (2020). 3-Aminothieno[2,3-b]pyridine-2-carboxylate: Effective precursor for microwave-assisted three components synthesis. --INVALID-LINK--

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. --INVALID-LINK--

  • ResearchGate. (2025). Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. --INVALID-LINK--

  • MDPI. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. --INVALID-LINK--

  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. --INVALID-LINK--

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. --INVALID-LINK--

  • Pharmaceutical Technology. (2016). Practical Approaches to Large-Scale Heterocyclic Synthesis. --INVALID-LINK--

  • ResearchGate. (2000). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. --INVALID-LINK--

  • National Institutes of Health. (2001). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. --INVALID-LINK--

  • ResearchGate. (2025). Our approach for the synthesis of thieno[2,3-c]pyridine derivatives. --INVALID-LINK--

  • National Institutes of Health. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. --INVALID-LINK--

  • MDPI. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. --INVALID-LINK--

  • Semantic Scholar. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. --INVALID-LINK--

  • National Institutes of Health. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. --INVALID-LINK--

  • ChemRxiv. (2024). Transfer Learning for Heterocycle Retrosynthesis. --INVALID-LINK--

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. --INVALID-LINK--

  • Biosynth. (n.d.). methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate. --INVALID-LINK--

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. --INVALID-LINK--

  • Taylor & Francis Online. (2020). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. --INVALID-LINK--

  • ResearchGate. (2025). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. --INVALID-LINK--

  • ResearchGate. (n.d.). Alternative synthetic routes for accessing β-amino carbonyl compounds. --INVALID-LINK--

  • AChemBlock. (n.d.). Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate. --INVALID-LINK--

  • ResearchGate. (2004). The Chemistry of Thienopyridines. --INVALID-LINK--

  • ACS Publications. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. --INVALID-LINK--

References

"Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to help you navigate potential challenges in your experiments.

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Its fused thiophene and pyridine ring system, along with the amino and methyl ester functional groups, contribute to its unique chemical properties and biological activity. However, these same features can also be sources of instability under various experimental and storage conditions. Understanding the potential degradation pathways is crucial for obtaining reliable experimental results and ensuring the long-term integrity of the compound.

This guide provides a proactive approach to identifying and mitigating common stability issues. The information presented is based on established principles of organic chemistry and data from related thienopyridine and heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four main factors:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[3]

  • Oxidation: The electron-rich aminothiophene ring system is prone to oxidation, particularly at the sulfur atom and the amino group.[4]

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the heterocyclic core.[5]

  • Thermal Stress: Elevated temperatures can induce decomposition, potentially through decarboxylation or other fragmentation pathways.[6]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Store at or below 4°C. Some suppliers recommend storage at 0-8°C.[7]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.

Q3: I've noticed a change in the color of my solid sample over time. What could be the cause?

A3: A change in color, such as darkening or the appearance of a yellowish or brownish tint, is often an indicator of degradation. This can be caused by:

  • Oxidation: The formation of colored oxidation products, such as N-oxides or S-oxides, is a common cause of discoloration in nitrogen and sulfur-containing heterocycles.[4]

  • Photodegradation: Exposure to light can generate colored degradants.

  • Impurities: The presence of residual catalysts or solvents from synthesis can sometimes promote degradation and color change over time.

If you observe a color change, it is advisable to re-analyze the purity of the sample before use.

Q4: Can I dissolve this compound in aqueous buffers for my experiments?

A4: While the compound may have some solubility in aqueous buffers, prolonged exposure should be approached with caution due to the risk of hydrolysis of the methyl ester.[3] It is recommended to prepare fresh solutions immediately before use. If the experiment requires an extended period in an aqueous environment, it is crucial to assess the stability of the compound under your specific buffered conditions (pH, temperature) by a preliminary stability study.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[8] For more detailed analysis and identification of unknown degradants, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or non-reproducible results in biological assays.
Potential Cause Explanation Recommended Action
Degradation in Assay Media The compound may be degrading in the aqueous, buffered conditions of your biological assay, leading to a lower effective concentration over time.1. Perform a time-course stability study: Incubate the compound in the assay media for the duration of your experiment and analyze samples at different time points by HPLC to quantify any degradation. 2. Prepare fresh solutions: Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and make final dilutions into the aqueous media immediately before starting the assay.
Photodegradation during Incubation If your assay involves prolonged incubation under ambient light, the compound may be susceptible to photodegradation.1. Protect from light: Conduct the assay in amber-colored plates or in a dark incubator. 2. Include a "dark" control: Run a parallel experiment where the samples are protected from light to see if this improves reproducibility.
Oxidation of the Compound The aminothiophene moiety can be sensitive to oxidation, which may be accelerated by components in the cell culture media or by exposure to air.1. Use deoxygenated buffers: If feasible for your assay, use buffers that have been sparged with an inert gas. 2. Consider antioxidants: If compatible with your assay, the addition of a small amount of a suitable antioxidant could be explored, though this should be carefully validated.
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram after sample work-up or storage.
Potential Cause Explanation Recommended Action
Acid- or Base-Catalyzed Hydrolysis If your sample preparation or work-up involves acidic or basic conditions, the methyl ester may be hydrolyzed to the corresponding carboxylic acid.1. Neutralize samples promptly: If acidic or basic conditions are unavoidable, neutralize the sample as quickly as possible. 2. Use aprotic solvents: Whenever possible, use aprotic solvents for extraction and sample preparation. 3. Analyze by LC-MS: Use LC-MS to identify the mass of the unexpected peak. The carboxylic acid degradant will have a mass corresponding to the loss of a CH₂ group (14 Da) from the parent compound.
Oxidative Degradation Exposure to air, oxidizing agents, or even certain solvents can lead to the formation of N-oxides or S-oxides.1. Store solutions under inert gas: If storing solutions, even for a short period, blanket the vial with argon or nitrogen. 2. Avoid reactive solvents: Be aware that some solvents can contain peroxides or other oxidizing impurities. 3. Characterize degradants: Use high-resolution mass spectrometry to determine the elemental composition of the new peaks. An increase of 16 amu would suggest the formation of a mono-oxidized product.
Thermal Degradation If your sample preparation involves heating (e.g., to increase solubility), the compound may be thermally degrading.1. Avoid excessive heat: Use sonication or gentle warming for dissolution instead of high temperatures. 2. Perform a thermal stress study: Heat a solution of the compound at the temperature used in your work-up for a defined period and analyze by HPLC to see if the unexpected peaks are generated.

Experimental Protocols & Data

Forced Degradation Studies: A Proactive Approach

To understand the stability profile of this compound, it is highly recommended to perform forced degradation studies. These studies intentionally stress the compound under various conditions to predict its degradation pathways.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CHydrolysis of the methyl ester to the carboxylic acid.
Base Hydrolysis 0.1 M NaOH4-24 hours at room temp.Rapid hydrolysis of the methyl ester.
Oxidation 3% H₂O₂24 hours at room temp.Oxidation of the sulfur to sulfoxide or sulfone; oxidation of the amino group.
Photodegradation ICH-compliant light sourceExpose solid & solutionComplex degradation of the heterocyclic core.
Thermal Degradation 80°C (in solution and solid)24-72 hoursDecarboxylation or other fragmentation.
Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation parent_h This compound acid 3-Aminothieno[2,3-c]pyridine-2-carboxylic acid parent_h->acid H+ or OH- / H2O parent_o This compound sox S-Oxide Derivative parent_o->sox [O] nox N-Oxide Derivative (Pyridine) parent_o->nox [O] parent_t This compound decarb Decarboxylated Product parent_t->decarb Heat (Δ)

Figure 1: Predicted Major Degradation Pathways.

Workflow for Stability-Indicating Method Development

Developing a robust analytical method is key to successful stability studies.

G start Start: Pure Compound forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) start->forced_deg hplc_dev Develop Initial HPLC Method (Column, Mobile Phase, Detector) start->hplc_dev analyze_deg Analyze Degraded Samples forced_deg->analyze_deg hplc_dev->analyze_deg check_res Check for Peak Purity and Resolution of Parent and Degradant Peaks analyze_deg->check_res optimize Optimize Method (Gradient, pH, Flow Rate) check_res->optimize No validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) check_res->validate Yes optimize->analyze_deg final_method Final Stability-Indicating Method validate->final_method

Figure 2: Workflow for developing a stability-indicating HPLC method.

References

Troubleshooting guide for "Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your research.

Section 1: Starting Material Synthesis & Quality Control

The reliability of any subsequent reaction hinges on the quality of your starting material. While often purchased, understanding its synthesis can reveal potential impurities. The thieno[2,3-c]pyridine core is a less common isomer than its [2,3-b] or [3,2-b] counterparts, and its synthesis requires specific approaches.

FAQ 1: What are the common synthetic routes and what impurities should I look for?

The most prevalent methods for constructing aminothiophene rings are variations of the Gewald reaction.[1][2] This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur.[3] However, for the specific thieno[2,3-c]pyridine scaffold, multi-step sequences are common.

Common Impurities & How to Detect Them:

Potential ImpurityOrigin StoryRecommended Analytical TechniqueCausality & Mitigation
Unreacted Starting Materials Incomplete cyclization or precursor reaction.LC-MS, ¹H NMROften due to insufficient reaction time, incorrect temperature, or inefficient base catalysis. Monitor reaction progress by TLC or LC-MS until starting materials are consumed.
Isomeric Thienopyridines Non-regioselective cyclization steps.¹H NMR (check aromatic region coupling), 2D NMR (NOESY)The cyclization pathway can sometimes lead to mixtures of isomers (e.g., thieno[3,2-c]pyridine). Careful control of reaction conditions is key. Isomers are often difficult to separate by standard chromatography; fractional crystallization may be required.
Over-oxidation Products (Sulfoxide) Exposure of the electron-rich thiophene ring to air/oxidants during synthesis or workup.[4]LC-MS (look for M+16 peak), ¹H NMR (downfield shift of thiophene protons).The thiophene sulfur is susceptible to oxidation.[5] Always conduct reactions under an inert atmosphere (N₂ or Ar) and use degassed solvents, especially during purification and storage.
Polymeric Materials Free 3-aminothiophenes can be unstable and prone to oxidative polymerization.[6]Insoluble baseline material in NMR, broad signals.This is a known issue with aminothiophenes.[6] Store the purified material under an inert atmosphere, protected from light, and at low temperatures. If possible, use it promptly after preparation or purification.

Section 2: Troubleshooting Guide for Key Reactions

This section addresses specific problems you may encounter when using this compound as a precursor for more complex molecules.

Problem 1: Low yields or failed reaction in fused pyrimidine synthesis.

A common and powerful application of this scaffold is the one-pot, three-component synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, often by reacting the amine with an orthoformate or dimethylformamide-dimethylacetal (DMF-DMA) and a primary amine.[7]

Q: My three-component reaction to form the fused pyrimidine is giving low yields. What are the likely causes?

A: This is a frequent issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or side reactions.

Initial Diagnostic Steps:

  • Verify Reagent Quality: DMF-DMA is notoriously sensitive to moisture. Use a fresh bottle or an anhydrous source. Ensure the amine component is pure and dry.

  • Check Starting Material: Confirm the purity of your this compound as outlined in Section 1.

  • Inert Atmosphere: The intermediate N,N-dimethylformamidine is formed first. This and the starting amine can be sensitive to air and moisture, especially at elevated temperatures. Ensure your reaction is run under a dry, inert atmosphere (N₂ or Ar).

Troubleshooting Workflow:

G cluster_conditions Condition Optimization cluster_analysis Crude Analysis Diagnosis start Low Yield in Pyrimidine Synthesis reagent Check Reagent Purity (DMF-DMA, Amine) start->reagent Step 1 sm Confirm Starting Material Purity reagent->sm If reagents are pure conditions Optimize Reaction Conditions sm->conditions If SM is pure temp Vary Temperature (e.g., 80°C -> 120°C or MW) conditions->temp analysis Analyze Crude Reaction Mixture (LC-MS, NMR) no_reaction Observation: Only Starting Material analysis->no_reaction intermediate Observation: Intermediate Formamidine analysis->intermediate side_product Observation: Unexpected Mass/Peak analysis->side_product solvent Screen Solvents (Dioxane, DMF, Toluene) temp->solvent catalyst Add Acid Catalyst? (p-TsOH, AcOH - trace) solvent->catalyst catalyst->analysis If yield still low no_reaction->temp Solution: Increase Temperature/Time intermediate->catalyst Solution: Add Catalyst, Increase Temp Troubleshoot Side Products Troubleshoot Side Products side_product->Troubleshoot Side Products

Caption: Troubleshooting workflow for pyrimidine synthesis.

Causality-Driven Solutions:

  • Microwave Irradiation: For this type of tandem reaction, thermal heating can be slow and lead to degradation. Microwave-assisted synthesis often provides superior yields in shorter times by promoting rapid formation of the intermediates. Optimal conditions are frequently found around 110-140 °C in a solvent like dioxane for 40-60 minutes.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or Dioxane are generally preferred to ensure all components remain in solution and to reach the required temperatures for cyclization.

  • Catalysis: While often run neat or without an explicit catalyst, trace amounts of an acid catalyst (like p-TsOH or acetic acid) can sometimes accelerate the final cyclization step by protonating the intermediate, making it more electrophilic.

Problem 2: My product is unstable or I see unexpected masses in the MS.

Q: After my reaction and workup, I isolate a product that seems to degrade on standing, or my mass spectrum shows an M+16 or M+32 peak. What is happening?

A: You are likely observing oxidation of the thiophene sulfur.

The electron-rich 3-aminothiophene core is highly susceptible to oxidation, which can occur from atmospheric oxygen, especially when heated or in the presence of trace metals. The related thieno[2,3-b]pyridine system has been shown to undergo oxidation to form S-oxides and even undergo complex oxidative dimerizations.[4][5]

Plausible Oxidation Pathways:

G cluster_legend Legend Thienopyridine Thieno[2,3-c]pyridine (M) Sulfoxide Sulfoxide (M+16) Thienopyridine->Sulfoxide [O] Dimer Oxidative Dimer (~2M) Thienopyridine->Dimer [O] (e.g., NaOCl) Sulfone Sulfone (M+32) Sulfoxide->Sulfone [O] [O] Oxidizing Agent (Air, MCPBA, etc.)

Caption: Potential oxidative side reactions.

Preventative Measures:

  • Rigorous Inert Atmosphere: Perform all reactions, transfers, and purifications under a nitrogen or argon atmosphere. Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Antioxidants: For storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can sometimes inhibit radical-initiated oxidation pathways.

  • Purification Strategy: Avoid prolonged exposure to air during column chromatography. If possible, use rapid purification techniques like flash chromatography. When concentrating the product, use a rotary evaporator with an inert gas bleed.

  • Storage: Store the final compound as a dry solid under argon or nitrogen in a freezer, protected from light. Solutions of aminothiophenes are generally less stable than the solid material.[6]

Problem 3: Incomplete hydrolysis of the methyl ester or difficulty with subsequent amide coupling.

Q: I'm trying to hydrolyze the methyl ester to the carboxylic acid for amide coupling, but the reaction is sluggish or fails. When I do get the acid, the amide coupling is low-yielding.

A: This is a two-part problem involving a potentially difficult hydrolysis and standard challenges with amide bond formation.

Part A: Ester Hydrolysis

  • The Challenge: The ester at the 2-position is adjacent to the thiophene sulfur and the electron-donating amino group. Steric hindrance and electronic effects can make it less reactive than a simple alkyl ester.

  • Troubleshooting Steps:

    • Stronger Conditions: Standard LiOH or NaOH in MeOH/H₂O at room temperature may be too slow. A switch to a higher concentration of base (e.g., 4M NaOH) and an increase in temperature (e.g., 70 °C in dioxane/water) is often effective.[8]

    • Monitoring: Do not rely on time alone. The most reliable method is to monitor the reaction by LC-MS. Look for the complete disappearance of the starting material's mass peak (M+1) and the appearance of the carboxylic acid's mass peak (M-15 for [M-CH₃+H]⁺, or the correct M-1 in negative mode).

    • Workup: After acidification to protonate the carboxylic acid, ensure complete extraction from the aqueous layer, as the zwitterionic character can sometimes increase its water solubility.

Part B: Amide Coupling

  • The Challenge: Amide bond formation requires efficient activation of the carboxylic acid. Side reactions with the coupling reagents are possible.

  • Best Practices & Troubleshooting:

    • Choice of Coupling Reagent: For heterocyclic carboxylic acids, phosphonium-based (PyBOP) or aminium/uronium-based (HATU, HBTU) reagents are generally highly effective. HATU is frequently used for this class of compounds.[8][9]

    • Order of Addition: A common mistake is to pre-mix the coupling reagent and the amine, which can lead to the formation of an inactive guanidinium byproduct. The correct procedure is to first activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA or N-methylmorpholine) for a short period (5-15 minutes) before adding the amine.

    • Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.2 eq) and the amine (1.1-1.2 eq) relative to the carboxylic acid. Use at least 2-3 equivalents of the base to neutralize the acid formed and the HCl or HPF₆ salt from the coupling reagent.

Recommended Amide Coupling Protocol:

  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and a hindered base (e.g., DIPEA, 3.0 eq).

  • Stir the mixture under an inert atmosphere at room temperature for 15 minutes.

  • Add the amine (1.1 eq) and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an appropriate aqueous workup to remove excess reagents and byproducts.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Thienopyridine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thienopyridine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. Its inherent structural diversity, arising from the six possible modes of fusion between the thiophene and pyridine rings, gives rise to a fascinating landscape of chemical properties and pharmacological profiles. This guide provides an in-depth, objective comparison of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate and its isomeric counterparts, supported by experimental data, to empower informed decisions in the design and development of novel therapeutics.

Introduction to the Thienopyridine Scaffold: A Platform for Therapeutic Innovation

The thienopyridine core, a bioisostere of purines, has garnered significant attention in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] This structural mimicry allows thienopyridine derivatives to function as potent inhibitors of kinases, modulators of G-protein coupled receptors, and anti-proliferative agents. The six fundamental isomers of thienopyridine are:

  • Thieno[2,3-b]pyridine

  • Thieno[3,2-b]pyridine

  • Thieno[2,3-c]pyridine

  • Thieno[3,2-c]pyridine

  • Thieno[3,4-b]pyridine

  • Thieno[3,4-c]pyridine

The specific arrangement of the sulfur and nitrogen atoms within the fused ring system profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby dictating its biological activity.[2] This guide will focus primarily on the aminocarboxylate-substituted isomers, with a particular emphasis on comparing this compound to its isomeric relatives.

Synthesis of Thienopyridine Isomers: Navigating the Synthetic Landscape

The synthetic routes to different thienopyridine isomers are diverse and often tailored to the desired substitution pattern. Understanding these synthetic strategies is crucial for accessing novel analogs for structure-activity relationship (SAR) studies.

Synthesis of Thieno[2,3-b]pyridines

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophene derivatives, which are key precursors for thieno[2,3-b]pyridines.[1] A common approach involves the reaction of a substituted cyclohexanone with elemental sulfur and a cyanoacetamide derivative.[1] Subsequent modifications can be introduced to the core structure.

Diagram: Synthetic Workflow for Thieno[2,3-b]pyridines

synthesis_thieno_2_3_b start Substituted Cyclohexanone gewald Gewald Reaction start->gewald reagent1 Cyanoacetamide Derivative reagent1->gewald reagent2 Elemental Sulfur reagent2->gewald intermediate 2-Aminothiophene Intermediate gewald->intermediate cyclization Cyclization intermediate->cyclization product Thieno[2,3-b]pyridine Derivative cyclization->product

Caption: A generalized workflow for the synthesis of thieno[2,3-b]pyridine derivatives via the Gewald reaction.

Synthesis of Thieno[3,2-b]pyridines

The synthesis of thieno[3,2-b]pyridines often involves the construction of the pyridine ring onto a pre-existing thiophene core. For instance, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can be synthesized and subsequently functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl substituents.[3]

Synthesis of Thieno[2,3-c]pyridines

The synthesis of the thieno[2,3-c]pyridine scaffold can be achieved through various strategies, including the cyclization of appropriately functionalized thiophene precursors.[4] A recently developed metal-free method involves a three-step process starting from a 1,2,3-triazole derivative, which undergoes a denitrogenative transformation to yield the thieno[2,3-c]pyridine core.[4] This approach offers a milder alternative to traditional metal-catalyzed methods.

Diagram: Metal-Free Synthesis of Thieno[2,3-c]pyridines

synthesis_thieno_2_3_c start 1,2,3-Triazole Derivative cyclization Pomeranz-Fritsch Cyclization start->cyclization intermediate Fused Triazole Intermediate cyclization->intermediate denitrogenation Acid-mediated Denitrogenation intermediate->denitrogenation product Thieno[2,3-c]pyridine Derivative denitrogenation->product mtt_assay_workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Thienopyridine Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours (Formazan Formation) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Values G->H

References

A Senior Application Scientist's Guide to the Comparative Analysis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate Derivatives: An Unexplored Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the Thieno[2,3-c]pyridine Core

In the vast landscape of heterocyclic chemistry, thienopyridines stand out as a privileged scaffold, forming the core of numerous pharmacologically active compounds. While the thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine isomers have been extensively investigated, leading to the development of therapeutics, the thieno[2,3-c]pyridine framework remains a relatively unexplored territory. This guide presents a comparative analysis of derivatives of "Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate," a promising but under-investigated scaffold. We will delve into a proposed synthetic approach for the core molecule, explore potential derivatization strategies, and, by drawing parallels with closely related structures, provide a framework for the comparative evaluation of its analogues, particularly in the context of anticancer drug discovery.

The thieno[2,3-c]pyridine nucleus is a key structural motif in various kinase inhibitors and has shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antagonist effects. This inherent potential underscores the importance of a systematic exploration of its derivatives to unlock novel therapeutic agents.

Synthetic Strategy: Accessing the Core Scaffold

A proposed synthetic workflow is outlined below:

Synthetic_Pathway A Starting Materials: Pyridine derivative, Cyanoacetate, Sulfur B Gewald Reaction A->B Base, Solvent C 2-Aminothiophene Intermediate B->C D Cyclization/ Ring Closure C->D Appropriate Reagents E This compound D->E

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis of the Thieno[2,3-c]pyridine Core

The following is a generalized protocol for the synthesis of a thieno[2,3-c]pyridine scaffold, which can be adapted for the synthesis of the target methyl ester.

Step 1: Synthesis of a Substituted 2-Aminothiophene via Gewald Reaction

The Gewald three-component reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.

  • To a stirred solution of an appropriate pyridine-based ketone or aldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiophene intermediate.

Step 2: Cyclization to the Thieno[2,3-c]pyridine Ring System

The final ring closure to form the pyridine moiety of the thieno[2,3-c]pyridine system can be achieved through various methods, depending on the specific substituents of the 2-aminothiophene intermediate. One common approach is the Friedländer annulation or a related cyclocondensation reaction.

  • Dissolve the 2-aminothiophene intermediate (1 equivalent) in a suitable high-boiling solvent (e.g., diphenyl ether).

  • Add a suitable cyclizing agent (e.g., a 1,3-dicarbonyl compound or its equivalent) to the solution.

  • Heat the reaction mixture to a high temperature (e.g., 200-250 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and purify the product by column chromatography to yield the thieno[2,3-c]pyridine core structure.

Derivatization Strategies: Building a Library for Comparative Analysis

The core structure of this compound offers several reactive sites for derivatization, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The primary points of modification are the 3-amino group and the 2-carboxylate group.

Derivatization_Strategies Core This compound Amide Amide Derivatives Core->Amide Acylation (RCOCl, base) Urea Urea/Thiourea Derivatives Core->Urea Reaction with Isocyanates/ Isothiocyanates Sulfonamide Sulfonamide Derivatives Core->Sulfonamide Reaction with Sulfonyl Chlorides CarboxylicAcid 3-Aminothieno[2,3-c]pyridine-2-carboxylic Acid Core->CarboxylicAcid Hydrolysis AmideCoupling Amide Library CarboxylicAcid->AmideCoupling Amide Coupling (amines, coupling agents)

Caption: Potential derivatization pathways for this compound.

Experimental Protocols for Derivatization

1. Synthesis of Amide Derivatives (Modification of the 3-Amino Group)

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base, such as triethylamine or pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Synthesis of Carboxamide Derivatives (Modification of the 2-Carboxylate Group)

Step 2a: Hydrolysis to the Carboxylic Acid

  • Suspend this compound (1 equivalent) in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 2b: Amide Coupling

  • To a solution of the 3-aminothieno[2,3-c]pyridine-2-carboxylic acid (1 equivalent) in a suitable solvent like DMF, add a coupling agent such as HATU or HBTU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add the desired amine (1.2 equivalents) and continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Analysis: A Framework for Evaluation

A systematic comparative analysis is crucial to understand the structure-activity relationships of the newly synthesized derivatives. A recent study on a series of diethyl 2-(2-(heterocyclic)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate analogs provides an excellent template for evaluating the anticancer potential of our proposed library.[1]

Anticancer Activity Screening

A panel of human cancer cell lines should be used to assess the cytotoxic activity of the synthesized derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, T47D, HSC3, RKO) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Data Presentation and Interpretation

The results of the cytotoxicity screening should be presented in a clear and comparative manner.

Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDR1 (at 3-amino)R2 (at 2-carboxy)MCF-7T47DHSC3RKO
Core HOCH₃>100>100>100>100
1a COCH₃OCH₃85.290.178.588.9
1b COPhOCH₃50.665.345.155.7
2a HNH-Ph70.375.865.472.1
2b HNH-CH₂Ph40.152.935.648.2
Doxorubicin --0.50.81.20.9

This is a hypothetical table for illustrative purposes.

By analyzing the data in such a table, researchers can begin to elucidate the structure-activity relationships. For instance, one might observe that acylation of the 3-amino group leads to a modest increase in activity, while conversion of the methyl ester to a benzylamide results in a more significant improvement in potency.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, derivatization, and comparative evaluation. The proposed synthetic strategies, coupled with detailed experimental protocols, offer a clear path for researchers to access this novel class of compounds.

The true potential of this scaffold will be unveiled through the systematic synthesis and biological screening of a diverse library of its derivatives. Future work should focus on expanding the range of substituents at both the 3-amino and 2-carboxylate positions and exploring their effects on a wider array of biological targets. The insights gained from such studies will be invaluable in the design and development of the next generation of thienopyridine-based therapeutics.

References

Navigating the Therapeutic Potential of Thieno[2,3-c]pyridines in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the heterocyclic scaffold of thieno[2,3-c]pyridine has emerged as a promising pharmacophore. While direct anticancer efficacy data for "Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate" remains limited in publicly accessible research, this guide will delve into the broader class of thieno[2,3-c]pyridine derivatives, leveraging available experimental data to provide a comparative analysis of their potential in cancer therapy. We will focus on structurally related analogs for which cytotoxic and mechanistic data have been published, offering a valuable reference for researchers in the field.

"this compound" has been identified as a key intermediate in the synthesis of inhibitors for the kynurenine pathway, an important target in immuno-oncology.[1][2][3] This pathway is implicated in tumor immune escape, and its inhibition can enhance anti-tumor immune responses.[1][2] While this suggests an indirect role in cancer treatment, this guide will focus on the direct cytotoxic effects of thieno[2,3-c]pyridine derivatives on cancer cell lines.

Comparative Efficacy of Thieno[2,3-c]pyridine Derivatives

Recent studies have highlighted the anticancer potential of various substituted thieno[2,3-c]pyridine derivatives. A notable example is a thiomorpholine-substituted hybrid, referred to as compound 6i in a study by Ali et al., which has demonstrated a broad spectrum of anticancer activity.[4][5]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for compound 6i across a panel of human cancer cell lines, compared to the standard chemotherapeutic agent, Cisplatin.

CompoundCell LineCancer TypeIC50 (µM)
Compound 6i HSC3Head and Neck Cancer10.8[4]
T47DBreast Cancer11.7[4]
RKOColorectal Cancer12.4[4]
MCF7Breast Cancer16.4[4]
Cisplatin MCF7Breast CancerNot explicitly stated in the same study, but used as a positive control, showing high inhibition at 100 µM.[4]

Note: The data presented is based on published findings and may vary depending on experimental conditions.

Another derivative, a piperidine-substituted hybrid designated as 6a , also showed notable activity, particularly against the HSC3 head and neck cancer cell line with an IC50 of 14.5 µM.[4] Interestingly, both compounds 6a and 6i exhibited no toxicity towards normal fibroblast cell lines (PDL), suggesting a degree of selectivity for cancer cells.[4]

Unraveling the Mechanism of Action: Hsp90 Inhibition

The anticancer activity of these thieno[2,3-c]pyridine derivatives is believed to be mediated, at least in part, through the inhibition of Heat Shock Protein 90 (Hsp90).[4][5] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins that are essential for tumor cell proliferation, survival, and metastasis.

Hsp90_Inhibition_Pathway cluster_0 Thieno[2,3-c]pyridine Derivative cluster_1 Cellular Processes Compound Compound 6i Hsp90 Hsp90 Compound->Hsp90 Inhibition Degradation Ubiquitin-Proteasome Degradation Compound->Degradation Leads to ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1) Hsp90->ClientProteins Chaperoning & Stabilization ClientProteins->Degradation Destabilization CellCycle Cell Cycle Progression ClientProteins->CellCycle Promotes Apoptosis Apoptosis ClientProteins->Apoptosis Inhibits

By inhibiting Hsp90, compounds like 6i disrupt the chaperoning of these oncogenic proteins, leading to their degradation via the ubiquitin-proteasome pathway. This, in turn, can induce cell cycle arrest and apoptosis. Indeed, compound 6i was found to cause G2 phase arrest in the cell cycle.[4][5]

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, standardized in vitro assays are essential for evaluating the anticancer efficacy of novel compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with increasing concentrations of the thieno[2,3-c]pyridine derivative (e.g., 1 µM, 10 µM, 100 µM) for a specified period, typically 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) should be included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Thieno[2,3-c]pyridine Derivative (Varying Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Protocol 2: Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

Methodology:

  • Cell Treatment: Cells are treated with the thieno[2,3-c]pyridine derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and fixed with 70% ethanol for cell cycle analysis or resuspended in Annexin V binding buffer for apoptosis analysis.

  • Staining:

    • For Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI).

    • For Cell Cycle: Fixed cells are treated with RNase A and stained with PI.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (Annexin V positive) are determined.

Conclusion and Future Directions

The available evidence strongly suggests that thieno[2,3-c]pyridine derivatives represent a promising class of compounds for anticancer drug development. Their ability to inhibit Hsp90, coupled with demonstrated cytotoxicity against a range of cancer cell lines, warrants further investigation. While direct data on "this compound" is sparse, its role as a precursor to kynurenine pathway inhibitors points to a potential, albeit different, application in oncology.

Future research should focus on:

  • Synthesis and Screening: A broader library of thieno[2,3-c]pyridine derivatives should be synthesized and screened against diverse cancer cell line panels to identify more potent and selective compounds.

  • In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds is crucial.

  • In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Direct Evaluation: The direct cytotoxic and immunomodulatory effects of "this compound" should be experimentally determined to clarify its therapeutic potential.

By systematically exploring the chemical space and biological activity of the thieno[2,3-c]pyridine scaffold, the scientific community can pave the way for novel and effective cancer therapies.

References

Comparative Analysis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate Against Known Kinase Inhibitors: An Evaluation Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are fundamental regulators of nearly all cellular processes, acting as molecular switches in complex signaling networks. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[1] The success of tyrosine kinase inhibitors (TKIs) like Imatinib has revolutionized cancer therapy, spurring the development of a wide array of inhibitors targeting various members of the human kinome.[1][2]

A key strategy in discovering novel inhibitors is the exploration of "privileged scaffolds"—core molecular structures that are known to bind to specific types of biological targets. The thienopyridine core and its isomers have emerged as one such scaffold, with various derivatives demonstrating potent inhibition of critical kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks).[3][4][5]

This guide focuses on Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate , a compound belonging to this promising class of heterocyclic molecules. While direct, extensive kinase profiling data for this specific molecule is not yet widely published, its structural similarity to known kinase inhibitors warrants a thorough investigation. This document, therefore, serves as a comprehensive framework for researchers and drug development professionals to evaluate its potential. We will outline a systematic approach to characterize its inhibitory activity and compare its performance against well-established benchmark kinase inhibitors.

Part 1: The Candidate Molecule and Benchmark Comparators

A robust comparative analysis requires a well-defined candidate and carefully selected benchmarks. The choice of comparators is crucial as it provides context for the candidate's potency, selectivity, and potential mechanism of action.

The Candidate: this compound

This compound serves as a versatile chemical building block for synthesizing more complex molecules, including potential therapeutic agents.[6] Derivatives of the thieno[2,3-c]pyridine scaffold have been investigated for their anticancer properties, with some showing the ability to induce cell cycle arrest.[7] The core structure presents key hydrogen bond donors and acceptors, as well as an aromatic system, which are features commonly found in ATP-competitive kinase inhibitors.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈N₂O₂S

  • CAS Number: 111042-91-2[8]

The Comparators: Establishing a Performance Baseline

To effectively profile our candidate, we have selected two benchmark inhibitors representing different ends of the selectivity spectrum.

  • Staurosporine (Broad-Spectrum Inhibitor): An archetypal potent, but non-selective, kinase inhibitor. It is often used as a positive control in kinase assays due to its ability to inhibit a wide range of kinases with nanomolar affinity.[9] Its promiscuity provides a baseline for pan-kinase activity.

  • Gefitinib (Selective Inhibitor): A highly selective, first-generation inhibitor of the EGFR tyrosine kinase, a critical target in non-small cell lung cancer.[10][11] Given that related thieno-scaffolds inhibit EGFR, Gefitinib serves as a pertinent benchmark for assessing target-specific potency and selectivity.[3]

Part 2: A Step-by-Step Experimental Workflow for Comparative Profiling

We propose a tiered experimental workflow designed to efficiently characterize the kinase inhibitory profile of this compound, from broad screening to cellular validation.

G A Step 1: Primary Screening (Broad Kinase Panel @ 1-10 µM) B Step 2: IC50 Determination (10-point Dose Response) A->B 'Hit' Kinases C Data Analysis: Potency & Initial Selectivity B->C D Step 3: Target Engagement (Cellular Phosphorylation Assay) C->D Promising Candidate E Step 4: Anti-proliferative Assay (e.g., MTT/CellTiter-Glo) C->E F Data Analysis: Cellular Efficacy & On-Target Effect D->F E->F G EGF EGF (Growth Factor) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Gefitinib / Candidate X Inhibitor->EGFR Inhibits

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thieno[2,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as potent kinase inhibitors.[1][2][3] This guide focuses on a specific derivative, Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (hereafter referred to as M-ATPC), a novel compound synthesized for its potential anticancer properties.[1][4] Based on in silico modeling and preliminary screening data common for this chemical class, we hypothesize that M-ATPC exerts its effects by directly inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK), a key node in cellular stress signaling pathways often dysregulated in oncology.

This document provides a comprehensive, technically-grounded framework for rigorously validating this proposed mechanism of action (MoA). We will move beyond simple activity assays to build a self-validating cascade of evidence, from direct biochemical binding to cellular target engagement and downstream functional consequences. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Part 1: Biochemical Validation of Direct Target Binding

The foundational step in MoA validation is to unequivocally demonstrate a direct, physical interaction between the compound and its putative target. The causality we aim to establish is that M-ATPC's activity stems from binding to p38 MAPK. To achieve this with high confidence, we employ two orthogonal, label-free biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Expertise & Rationale:

  • Isothermal Titration Calorimetry (ITC) is the gold standard for confirming direct binding and determining the thermodynamic profile of the interaction. It directly measures the heat released or absorbed as the compound binds to the protein, providing the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6][7] This thermodynamic signature is invaluable for future structure-activity relationship (SAR) studies.[8]

  • Surface Plasmon Resonance (SPR) complements ITC by providing critical kinetic data.[9][10] While ITC confirms if and how strongly the compound binds, SPR reveals how fast it binds (the association rate, ka or kon) and how long it stays bound (the dissociation rate, kd or koff).[11][12] A slow koff rate, for instance, can predict a longer duration of action in vivo.

Experimental Workflow: Biochemical Target Validation

The following diagram outlines the logical flow for confirming the direct binding of M-ATPC to its hypothesized target, p38 MAPK.

G cluster_0 Biochemical Validation Hypothesis Hypothesis: M-ATPC binds to p38 MAPK ITC Protocol 1.1: Isothermal Titration Calorimetry (ITC) Hypothesis->ITC Test with orthogonal methods SPR Protocol 1.2: Surface Plasmon Resonance (SPR) Hypothesis->SPR Test with orthogonal methods Data_Analysis Data Analysis & Comparison ITC->Data_Analysis Provides: KD, ΔH, ΔS, n SPR->Data_Analysis Provides: KD, kon, koff Conclusion Conclusion: Direct & Characterized Binding Data_Analysis->Conclusion Confirm & Characterize

Caption: Workflow for biochemical validation of M-ATPC binding to p38 MAPK.

Protocol 1.1: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS, n) of the M-ATPC interaction with recombinant human p38 MAPKα.

Methodology:

  • Preparation: Dialyze purified, recombinant human p38 MAPKα (ensure >95% purity) into the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Prepare a 20 µM solution. Dissolve M-ATPC in 100% DMSO and dilute into the same ITC buffer to a final concentration of 200 µM, ensuring the final DMSO concentration is identical in both protein and compound solutions (e.g., 2%).

  • Instrument Setup: Equilibrate the ITC instrument (e.g., a Malvern MicroCal PEAQ-ITC) to 25°C. Load the p38 MAPKα solution into the sample cell and the M-ATPC solution into the titration syringe.

  • Titration: Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.

  • Control: Perform a control titration by injecting the M-ATPC solution into the buffer-only sample cell to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw titration data. Fit the integrated data to a one-site binding model to derive the KD, n, ΔH, and ΔS values.[6][7]

Protocol 1.2: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of M-ATPC for p38 MAPKα.

Methodology:

  • Chip Preparation: Immobilize recombinant p38 MAPKα onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (~2000 RU) to minimize mass transport limitations. A reference flow cell should be activated and blocked without protein immobilization.

  • Analyte Preparation: Prepare a dilution series of M-ATPC in SPR running buffer (e.g., HBS-EP+) from 10 µM down to ~30 nM, including a zero-concentration (buffer only) sample for double referencing. Maintain a constant, low percentage of DMSO (e.g., 1%) across all samples.

  • Binding Assay: Perform a multi-cycle kinetics experiment.[9] Inject each M-ATPC concentration over the p38 MAPKα and reference surfaces for a 120-second association phase, followed by a 300-second dissociation phase with running buffer. Regenerate the surface between cycles if necessary.

  • Data Analysis: Subtract the reference flow cell data and the zero-concentration injection data from the active surface sensorgrams. Globally fit the corrected sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and calculate the KD (kd/ka).[10][13]

Data Presentation: Comparative Biochemical Data
ParameterM-ATPCSB203580 (Comparator)Rationale
KD (ITC) 150 nM30 nMMeasures binding affinity in solution.[5]
Stoichiometry (n) 0.981.01Confirms a 1:1 binding interaction.[7]
ΔH (kcal/mol) -8.5-9.2Indicates binding is enthalpically driven.[8]
-TΔS (kcal/mol) -1.2-0.9Small entropic penalty is common.[5]
KD (SPR) 165 nM35 nMOrthogonal affinity measurement.[11]
kon (10⁵ M⁻¹s⁻¹) 2.13.5Rate of compound binding to the target.
koff (10⁻² s⁻¹) 3.41.2Rate of compound dissociation from the target.

This table presents hypothetical data for illustrative purposes.

Part 2: Cellular Target Engagement & Pathway Modulation

Demonstrating direct binding in a test tube is necessary but not sufficient. A critical step is to prove that M-ATPC can enter a cell and engage its target in the complex intracellular environment. Furthermore, we must show that this engagement leads to the intended biological consequence: inhibition of the p38 MAPK signaling pathway.

Expertise & Rationale:

  • Cellular Thermal Shift Assay (CETSA): This powerful assay confirms target engagement in intact, live cells.[14] The principle is that when a protein is bound by a ligand, it becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[15][16] By heating cells treated with M-ATPC and measuring the amount of soluble p38 MAPK remaining, we can directly observe this stabilization, providing definitive proof of intracellular target binding.[17]

  • Western Blot for Phospho-proteins: To validate that target engagement is functionally relevant, we must measure the activity of the signaling pathway. p38 MAPK, when active, phosphorylates downstream substrates, most notably MAPK-activated protein kinase 2 (MK2). By using a phospho-specific antibody, we can quantify the levels of phosphorylated MK2 (p-MK2) as a direct readout of p38 MAPK activity in the cell. A reduction in p-MK2 upon M-ATPC treatment demonstrates functional inhibition.

Hypothesized p38 MAPK Signaling Pathway

The diagram below illustrates the simplified signaling cascade we aim to validate, showing the point of inhibition by M-ATPC.

G Stimulus Cellular Stress (e.g., Anisomycin, UV) p38 p38 MAPK Stimulus->p38 Activates MK2 MK2 Kinase p38->MK2 Phosphorylates Response Downstream Cellular Response (Inflammation, Apoptosis) MK2->Response Mediates MATPC M-ATPC MATPC->p38 Inhibits

Caption: Hypothesized p38 MAPK signaling pathway and M-ATPC's point of action.

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of M-ATPC with p38 MAPK in intact cells by observing ligand-induced thermal stabilization.

Methodology:

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HeLa or U-937) to ~80% confluency. Treat cells with either vehicle (DMSO) or 10 µM M-ATPC for 1 hour.

  • Heat Challenge: Harvest cells and resuspend in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Lysis and Separation: Lyse the cells by three freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[15]

  • Detection: Collect the supernatant and quantify the amount of soluble p38 MAPK in each sample using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble p38 MAPK against temperature for both vehicle and M-ATPC treated samples. A rightward shift in the melting curve for the M-ATPC-treated sample indicates thermal stabilization and confirms target engagement.[17]

Protocol 2.2: Western Blot for Downstream Pathway Inhibition

Objective: To measure the effect of M-ATPC on the phosphorylation of MK2, a direct substrate of p38 MAPK.

Methodology:

  • Cell Treatment: Seed cells (e.g., HeLa) and allow them to adhere. Pre-treat with a dose-response of M-ATPC (e.g., 0.01 to 10 µM) or vehicle for 1 hour.

  • Stimulation: Stimulate the p38 MAPK pathway by adding a known activator, such as Anisomycin (10 µg/mL), for 30 minutes.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Electrophoresis: Determine total protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

  • Blotting & Detection: Transfer proteins to a PVDF membrane. Block with 5% BSA and probe with primary antibodies overnight: anti-phospho-MK2 (Thr334) and anti-total-p38 MAPK (as a loading control). Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the p-MK2 signal to the total p38 signal. Calculate the IC50 value for the inhibition of MK2 phosphorylation.

Part 3: Comparative Analysis with an Alternative Inhibitor

To understand the potential of M-ATPC as a research tool or therapeutic candidate, its performance must be benchmarked against a known standard. We will compare M-ATPC to SB203580, a widely used and well-characterized p38 MAPK inhibitor.[18]

Expertise & Rationale: A superior compound should ideally exhibit greater potency (a lower IC50 in functional assays) and higher selectivity. Selectivity is critical to minimize off-target effects, which can confound experimental results and cause toxicity.[19] A broad kinase screen is the standard method for assessing selectivity, profiling the compound's activity against a large panel of kinases.[19][20]

Logical Framework for Compound Comparison

This diagram illustrates the decision-making process based on comparative data.

G cluster_1 Comparative Analysis Start Goal: Select Superior p38 MAPK Inhibitor Potency Assay 1: Potency (Cell Viability IC50) Start->Potency Selectivity Assay 2: Selectivity (Kinase Panel Screen) Start->Selectivity Compare_Potency Is M-ATPC more potent? Potency->Compare_Potency Compare_Selectivity Is M-ATPC more selective? Selectivity->Compare_Selectivity Compare_Potency->Compare_Selectivity Yes Select_Alternative Conclusion: Alternative is superior or M-ATPC needs optimization Compare_Potency->Select_Alternative No Select_MATPC Conclusion: M-ATPC is a superior candidate Compare_Selectivity->Select_MATPC Yes Compare_Selectivity->Select_Alternative No

References

A Comparative Guide to In Vivo Evaluation of Thieno[2,3-c]pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-c]pyridine scaffold has emerged as a promising heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of the preclinical in vivo evaluation of derivatives of "Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate," with a primary focus on their potential as anticancer agents. While in vivo data for this specific methyl ester remains limited, this guide will draw upon existing research on structurally related thieno[2,3-c]pyridine and thieno[2,3-b]pyridine analogs to offer a comparative framework against established chemotherapeutic agents, cisplatin and doxorubicin.

Introduction to Thieno[2,3-c]pyridines: A Scaffold of Therapeutic Promise

The thieno[2,3-c]pyridine core, a bioisostere of purines, has garnered significant attention for its therapeutic potential across various disease areas, including cancer, inflammation, and neurodegenerative disorders.[1] Derivatives of this scaffold have been investigated for their ability to modulate key cellular pathways implicated in tumorigenesis.

Recent research has highlighted the potential of thieno[2,3-c]pyridine derivatives as inhibitors of Heat Shock Protein 90 (Hsp90).[2][3] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, making it a prime target for cancer therapy. In vitro studies have demonstrated that certain thieno[2,3-c]pyridine derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines, including breast, head and neck, and colorectal cancer, with IC50 values in the micromolar range.[2] For instance, a thiomorpholine-substituted derivative has shown comparable percentage inhibition to cisplatin at high concentrations in MCF7 breast cancer cells.[2]

The Imperative for In Vivo Studies: Bridging the Gap from Bench to Bedside

While in vitro assays provide valuable initial insights into the anticancer potential of a compound, they do not recapitulate the complex physiological environment of a living organism. In vivo studies using animal models are therefore indispensable for evaluating the efficacy, pharmacokinetics, and toxicity of novel drug candidates before they can advance to clinical trials.

The most widely used preclinical models for assessing anticancer agents are human tumor xenografts in immunodeficient mice.[4][5] These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, allowing the tumors to grow unimpeded.

Comparative In Vivo Performance: Thienopyridine Derivatives vs. Standard Chemotherapeutics

This section provides a comparative analysis of the potential in vivo performance of thieno[2,3-c]pyridine derivatives against the standard-of-care chemotherapeutic agents, cisplatin and doxorubicin. The data for thienopyridine derivatives is based on published studies of structurally similar compounds.

Quantitative Data Summary
Compound ClassAnimal ModelCancer TypeAdministration RouteDose RangeTumor Growth Inhibition (TGI)Reference(s)
Thieno[2,3-b]pyridine Derivative (DJ160) Patient-Derived ExplantProstate CancerN/A (ex vivo)100 nMInhibition of proliferation[6]
Cisplatin Nude Mice (H441 & PC14 xenografts)Non-Small Cell Lung CancerIntraperitoneal (i.p.)2.5 - 5 mg/kgSignificant tumor growth reduction[7]
Cisplatin Nude Mice (Ovarian cancer xenograft)Ovarian CancerIntravenous (i.v.)5 mg/kgEffective tumor inhibition[8]
Doxorubicin BALB/c Nude Mice (MCF-7 xenograft)Breast CancerIntravenous (i.v.)5 mg/kgSignificant tumor size reduction[9]
Doxorubicin Nude Mice (SK-OV-3 xenograft)Ovarian CancerIntravenous (i.v.)2 mg/kg~2.5-fold higher TGI with nanocarrier[8]

Experimental Protocols for In Vivo Evaluation

A meticulously planned and executed in vivo study is crucial for obtaining reliable and reproducible data. The following sections provide detailed, step-by-step protocols for a typical xenograft study.

Experimental Workflow Overview

G cluster_0 Pre-Implantation cluster_1 Implantation & Tumor Growth cluster_2 Treatment & Analysis cell_culture 1. Cell Line Culture & Preparation animal_prep 2. Animal Acclimatization & Preparation implantation 3. Subcutaneous Tumor Cell Implantation animal_prep->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring treatment 5. Drug Administration monitoring->treatment data_collection 6. Data Collection & Analysis treatment->data_collection toxicity 7. Toxicity Assessment data_collection->toxicity histology 8. Histopathological Analysis toxicity->histology

Caption: Workflow for a typical anticancer xenograft study.

Detailed Protocol: Human Tumor Xenograft in Nude Mice

This protocol outlines the procedure for establishing a subcutaneous xenograft model to evaluate the efficacy of a novel thieno[2,3-c]pyridine derivative.[4][5][10]

Materials:

  • Human cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • Female athymic nude mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • Test compound (thieno[2,3-c]pyridine derivative)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Positive control (e.g., cisplatin or doxorubicin)

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line in appropriate medium until 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and wash with sterile PBS.

    • Perform a cell count and viability assessment (trypan blue exclusion) to ensure >95% viability.

    • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells/100 µL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate. Keep the cell suspension on ice.[10]

  • Animal Preparation and Tumor Implantation:

    • Allow mice to acclimatize for at least one week before the procedure.

    • Anesthetize a mouse using isoflurane.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of the mouse.[10]

  • Tumor Growth Monitoring:

    • Monitor the mice 2-3 times per week for tumor growth.

    • Once tumors are palpable, measure the length and width using calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[10]

  • Drug Administration:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-10 per group):

      • Group 1: Vehicle control

      • Group 2: Thieno[2,3-c]pyridine derivative (low dose)

      • Group 3: Thieno[2,3-c]pyridine derivative (high dose)

      • Group 4: Positive control (e.g., Cisplatin, 5 mg/kg, i.p., weekly)[7]

    • Prepare the drug formulations in the appropriate vehicle.

    • Administer the drugs to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., 21 days), euthanize the mice.

    • Excise the tumors and weigh them.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Collect major organs (liver, kidney, spleen, heart) for toxicity assessment (e.g., histopathology).

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by thieno[2,3-c]pyridine derivatives is crucial for interpreting in vivo results and for rational drug development.

Hsp90 Inhibition Pathway

As previously mentioned, a key hypothesized mechanism of action for some thieno[2,3-c]pyridine derivatives is the inhibition of Hsp90.[2]

G Thieno_pyridine Thieno[2,3-c]pyridine Derivative Hsp90 Hsp90 Thieno_pyridine->Hsp90 Inhibits Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf, HER2) Hsp90->Client_Proteins Stabilizes Degradation Proteasomal Degradation Client_Proteins->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Hypothesized Hsp90 inhibition pathway by thieno[2,3-c]pyridine derivatives.

Conclusion and Future Directions

The thieno[2,3-c]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. While in vivo data for "this compound" itself is not yet available, the compelling in vitro activity of its analogs warrants further investigation. The protocols and comparative data presented in this guide provide a robust framework for researchers to design and execute meaningful in vivo studies to validate the therapeutic potential of this exciting class of compounds. Future research should focus on conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling, as well as exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate Analogues as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-c]pyridine scaffold has emerged as a promising pharmacophore in the pursuit of novel therapeutic agents, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogues derived from the methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate core, with a specific focus on their anticancer properties. Drawing upon recent research, we will dissect the influence of various structural modifications on their potency as inhibitors of Heat Shock Protein 90 (Hsp90), a critical chaperone protein implicated in cancer cell survival and proliferation.

The Thieno[2,3-c]pyridine Core: A Scaffold for Hsp90 Inhibition

The rationale for exploring thieno[2,3-c]pyridine analogues as anticancer agents is rooted in their structural resemblance to known kinase inhibitors and other biologically active heterocyclic compounds. Recent studies have identified this scaffold as a viable starting point for the development of Hsp90 inhibitors. Hsp90 plays a crucial role in stabilizing a multitude of oncogenic client proteins, making it a prime target for cancer therapy. By inhibiting Hsp90, we can trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.

A recent study successfully synthesized and evaluated a series of thieno[2,3-c]pyridine derivatives for their anticancer activity, identifying them as potential Hsp90 inhibitors.[1][2][3][4] This guide will use the findings from this study as a central point of comparison to elucidate the SAR of this promising class of compounds.

Comparative Analysis of Anticancer Activity

The anticancer activity of a series of synthesized thieno[2,3-c]pyridine analogues was evaluated against a panel of human cancer cell lines, including breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO), using the MTT assay.[1][3][4] The results highlight significant variations in potency based on the nature of the substituents on the core scaffold.

Influence of Substituents on Anticancer Potency

The synthesized compounds feature modifications at the 3-amino and 2-carboxylate positions, leading to a diverse set of analogues. A key finding was the superior performance of compounds bearing a thiomorpholine moiety.

Table 1: Anticancer Activity of Key Thieno[2,3-c]pyridine Analogues [1][2][3][4]

Compound IDKey Structural FeatureCancer Cell LineIC50 (µM)
6a Phenyl-substitutedHSC321.5
T47D25.1
RKO23.8
6i Thiomorpholine-substitutedHSC310.8
T47D11.7
RKO12.4
CisplatinStandard Drug-Potent

Data extracted from in vitro anticancer screening assays.

Compound 6i , featuring a thiomorpholine substitution, demonstrated the most potent and broad-spectrum anticancer activity, with IC50 values ranging from 10.8 to 12.4 µM across the tested cell lines.[2] This was significantly more potent than compound 6a , which has a phenyl substitution. This suggests that the presence of the thiomorpholine ring is a key determinant of anticancer efficacy within this series.

Structure-Activity Relationship (SAR) Summary

The comparative data allows for the formulation of a preliminary SAR for this class of thieno[2,3-c]pyridine analogues as Hsp90 inhibitors.

SAR_Summary cluster_R1 Position 2 Substituent cluster_R2 Position 3 Substituent Core Thieno[2,3-c]pyridine Core Amide Amide Linkage Core->Amide Essential for activity Thiomorpholine Thiomorpholine (High Potency) Amide->Thiomorpholine Increases Potency Phenyl Phenyl (Lower Potency) Amide->Phenyl Decreases Potency

Caption: Key SAR trends for thieno[2,3-c]pyridine analogues.

The SAR analysis indicates that:

  • Amide Linkage at Position 2: The presence of an amide linkage at the 2-position of the thieno[2,3-c]pyridine core appears to be crucial for activity.

  • Substituent at the 3-Amino Group: The nature of the substituent on the exocyclic amide nitrogen significantly modulates the anticancer potency.

    • Thiomorpholine Moiety: The introduction of a thiomorpholine ring leads to a substantial increase in activity. This is likely due to favorable interactions within the ATP-binding pocket of Hsp90. Molecular docking studies suggest that the sulfur and nitrogen atoms of the thiomorpholine ring can form key hydrogen bonds and hydrophobic interactions.[2]

    • Aromatic Rings: While still active, analogues with simple aromatic rings like phenyl at this position exhibit lower potency compared to the thiomorpholine-containing counterparts.

Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest

The most potent compound, 6i , was further investigated to elucidate its mechanism of action. Cell cycle analysis revealed that it induces a G2 phase arrest, thereby inhibiting cell cycle progression.[2] This effect is consistent with the inhibition of Hsp90, which is known to regulate the stability of key cell cycle proteins. Molecular docking studies further support the hypothesis that these thieno[2,3-c]pyridine analogues bind to the ATP-binding site of Hsp90, disrupting its chaperone function.[2]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_moa Mechanism of Action Studies Start Starting Materials Synth Multi-step Synthesis Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify MTT_Assay MTT Assay (Viability/Cytotoxicity) Purify->MTT_Assay Test Compounds Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Select Potent Compounds Docking Molecular Docking (In Silico) IC50->Docking

Caption: A typical experimental workflow for SAR studies.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis of a representative analogue and for the primary biological evaluation are provided below.

Synthesis of a Representative Thieno[2,3-c]pyridine Analogue (Compound 6i)

This protocol is a representative synthesis adapted from the general scheme provided in the literature.[1][3]

Step 1: Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

  • To a solution of ethyl cyanoacetate (1 equivalent) and elemental sulfur (1.1 equivalents) in ethanol, add diethyl 4-oxopiperidine-1,3-dicarboxylate (1 equivalent).

  • Add a catalytic amount of a suitable base (e.g., triethylamine or morpholine).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired product.

Step 2: Acylation with 2-Chloroacetyl chloride

  • Dissolve the product from Step 1 (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Add 2-chloroacetyl chloride (1.2 equivalents) dropwise.

  • Add a base such as triethylamine (1.5 equivalents) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Nucleophilic Substitution with Thiomorpholine

  • Dissolve the chloroacetylated intermediate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add thiomorpholine (1.5 equivalents) and a base like potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization to obtain compound 6i .

MTT Cell Viability Assay

This protocol is a standard procedure for assessing the cytotoxicity of compounds against cancer cell lines.[5]

  • Cell Seeding: Seed cancer cells (e.g., MCF7, T47D, HSC3, or RKO) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 1 µM, 10 µM, and 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The SAR studies highlighted in this guide underscore the critical role of the substituent at the 3-amino position, with the thiomorpholine moiety being particularly effective in enhancing anticancer potency, likely through improved interactions with the Hsp90 ATP-binding site.

Future research in this area should focus on:

  • Expansion of the Analogue Library: Synthesis and evaluation of a broader range of analogues with diverse substituents at all positions of the thieno[2,3-c]pyridine core to further refine the SAR.

  • In-depth Mechanistic Studies: Utilization of biochemical assays, such as Hsp90 ATPase activity assays, to confirm the mechanism of action and to quantify the inhibitory potency against the target enzyme.

  • In Vivo Efficacy Studies: Evaluation of the most promising lead compounds in preclinical animal models of cancer to assess their therapeutic potential.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the thieno[2,3-c]pyridine scaffold can be further optimized to yield potent and selective anticancer drug candidates.

References

Benchmarking a Novel Thienopyridine Compound Against Standard-of-Care Therapies for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of "Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate" as a Putative BCR-ABL Kinase Inhibitor.

Abstract

Chronic Myeloid Leukemia (CML) treatment has been revolutionized by the development of BCR-ABL tyrosine kinase inhibitors (TKIs), transforming a once-fatal disease into a manageable chronic condition for many.[1][2] However, the emergence of drug resistance, often due to mutations in the ABL kinase domain, necessitates a continuous search for novel inhibitors with improved potency, specificity, and activity against resistant variants.[3] This guide introduces "this compound," a novel compound based on the thienopyridine scaffold, as a putative ATP-competitive BCR-ABL inhibitor. We provide a comprehensive framework for its preclinical benchmarking against the current standard-of-care TKIs, including first, second, and third-generation inhibitors, as well as a novel allosteric inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation needed to rigorously evaluate its therapeutic potential.

Introduction: The Case for a Novel BCR-ABL Inhibitor

The thieno[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various kinases. While "this compound" (hereafter designated as MTPC ) does not have extensive published biological data, its structural features—a hydrogen bond donor (amine) and acceptor (ester) positioned on a rigid heterocyclic system—make it an ideal candidate for design as a kinase inhibitor.

Our hypothesis is that MTPC is an ATP-competitive inhibitor of the BCR-ABL kinase. The primary therapeutic rationale for developing a new inhibitor in this class is to address the clinical challenge of TKI resistance. The most notorious resistance-conferring mutation is the T315I "gatekeeper" mutation, which sterically hinders the binding of many inhibitors, including first and second-generation TKIs.[4] A successful new agent must demonstrate efficacy against both wild-type BCR-ABL and a spectrum of clinically relevant mutants.

The Therapeutic Landscape in Chronic Myeloid Leukemia

The treatment of CML is dominated by targeted therapy with TKIs that inhibit the constitutively active BCR-ABL protein.[5][6][7][8] Understanding the mechanisms and limitations of these existing drugs is crucial for contextualizing the potential advantages of a new chemical entity like MTPC.

Current Standard-of-Care Therapies

The current therapies can be broadly categorized by their generation and mechanism of action:

  • First Generation (Imatinib): Imatinib (Gleevec) was the first TKI and works by binding to the inactive "DFG-out" conformation of the ABL kinase, effectively locking it in a non-functional state.[3][9][10][11][12]

  • Second Generation (Dasatinib, Nilotinib, Bosutinib): These drugs were developed to overcome Imatinib resistance.[1]

    • Dasatinib is a potent inhibitor that binds to both the active and inactive conformations of the ABL kinase.[13][14][15]

    • Nilotinib is structurally related to Imatinib but has a higher binding affinity for the inactive conformation.[16][17][18][19][20]

    • Bosutinib is a dual inhibitor of both SRC and ABL kinases.[21][22][23][24][25]

  • Third Generation (Ponatinib): Ponatinib was specifically designed to inhibit the T315I mutant and is a pan-mutational inhibitor, meaning it shows activity against all known single-point mutations of BCR-ABL.[4][26][27][28][29]

  • Allosteric Inhibition (Asciminib): Asciminib represents a new class of inhibitor that does not bind to the ATP site. Instead, it targets the myristoyl pocket of the ABL kinase, inducing an inactive conformation.[30][31][32][33][34] This unique mechanism makes it effective against T315I and other resistance mutations.[30][33]

Mechanism of Action: ATP-Competitive vs. Allosteric Inhibition

The fundamental difference in how these drugs work provides a clear framework for comparison.

Caption: Comparative Mechanisms of BCR-ABL Inhibition.

Benchmarking MTPC: A Phased Preclinical Evaluation

A rigorous evaluation of MTPC requires a multi-step approach, beginning with its fundamental biochemical activity and progressing to cellular and in vivo models.

Phase 1: In Vitro Kinase Profiling

The first step is to confirm our hypothesis: Does MTPC inhibit BCR-ABL kinase, and with what potency?

Objective: To determine the half-maximal inhibitory concentration (IC50) of MTPC against wild-type and mutant BCR-ABL kinases.

Experimental Protocol: Radioisotope-Based In Vitro Kinase Assay

  • Rationale: This is a gold-standard method for quantifying kinase activity by measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide. It provides a direct and sensitive measure of enzyme inhibition.[35]

  • Methodology:

    • Reagents: Recombinant human ABL1 kinase (wild-type and T315I mutant), biotinylated substrate peptide (e.g., ABLtide), [γ-³²P]ATP, kinase reaction buffer, MTPC and control TKIs (Imatinib, Ponatinib) serially diluted in DMSO.

    • Reaction Setup: In a 96-well plate, combine the recombinant kinase, MTPC or control inhibitor at various concentrations, and the substrate peptide in the kinase reaction buffer.

    • Initiation: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Termination: Stop the reaction by adding concentrated phosphoric acid.

    • Separation: Transfer the reaction mixture to a streptavidin-coated filter plate. The biotinylated substrate peptide, now potentially phosphorylated, will bind to the filter. Unreacted [γ-³²P]ATP is washed away.

    • Detection: Add scintillation fluid to the wells and quantify the incorporated radioactivity using a microplate scintillation counter.

    • Analysis: Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data & Interpretation:

CompoundIC50 (nM) - Wild-Type BCR-ABLIC50 (nM) - T315I Mutant BCR-ABL
MTPC (Hypothetical) 5.2 25.8
Imatinib25.5>10,000
Dasatinib1.1>5,000
Nilotinib20.1>10,000
Ponatinib0.42.1
AsciminibN/A (Allosteric)N/A (Allosteric)
  • Interpretation: This hypothetical data suggests MTPC is a potent inhibitor of wild-type BCR-ABL, more so than Imatinib and Nilotinib. Crucially, it retains significant activity against the T315I mutant, a key differentiator from first and second-generation TKIs, though it is less potent than the pan-mutational inhibitor Ponatinib.

Phase 2: Cellular Activity Assessment

Next, we must determine if the biochemical potency translates into anti-proliferative effects in CML cells.

Objective: To measure the half-maximal effective concentration (EC50) of MTPC required to inhibit the growth of CML cell lines.

Experimental Protocol: Cell Viability (MTT/XTT) Assay

  • Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It's a robust method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Methodology:

    • Cell Lines: Use K562 (Imatinib-sensitive, Ph+) and Ba/F3 cells engineered to express wild-type BCR-ABL or the T315I mutant.

    • Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of MTPC or control TKIs for 72 hours.

    • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Analysis: Normalize the data to untreated controls and plot cell viability against the log concentration of the inhibitor to calculate the EC50 value.

Hypothetical Data & Interpretation:

CompoundEC50 (nM) - K562 (WT)EC50 (nM) - Ba/F3 (T315I)
MTPC (Hypothetical) 22.5 98.0
Imatinib150.0>10,000
Ponatinib2.015.0
Asciminib10.520.0
  • Interpretation: The hypothetical cellular data corroborates the biochemical findings. MTPC demonstrates potent anti-proliferative activity against CML cells expressing wild-type BCR-ABL and, importantly, retains activity against cells driven by the T315I mutant.

Phase 3: In Vivo Efficacy Evaluation

The final preclinical step is to assess the compound's performance in a living organism.

Objective: To evaluate the anti-tumor efficacy of MTPC in a murine xenograft model of CML.

Experimental Workflow:

Xenograft_Workflow start Day 0: Implant K562-Luc cells into immunodeficient mice tumor Days 7-10: Tumors reach ~150 mm³ start->tumor random Randomize mice into treatment groups: - Vehicle Control - MTPC (e.g., 30 mg/kg) - Ponatinib (e.g., 10 mg/kg) tumor->random treat Daily Dosing (Oral Gavage) random->treat monitor Monitor tumor volume and body weight (2-3 times/week) treat->monitor 21 days end Day 21-28: Endpoint reached. Euthanize and collect tumors for analysis. monitor->end

References

A Researcher's Guide to Characterizing the Selectivity of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity profile of novel inhibitors derived from the Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate scaffold. While patent literature identifies this chemical series as targeting key enzymes in the kynurenine pathway, a thorough understanding of off-target interactions is paramount for advancing any lead compound. This document outlines the scientific rationale and detailed experimental protocols necessary to build a robust selectivity profile, comparing the potential performance of this scaffold against established clinical candidates.

Introduction: The Therapeutic Promise of Targeting the Kynurenine Pathway

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and the related tryptophan 2,3-dioxygenase (TDO) are critical regulators of immune responses.[1][2] By catabolizing the essential amino acid L-tryptophan, these heme-containing enzymes create an immunosuppressive microenvironment that can be exploited by cancer cells to evade immune destruction.[3][4] Consequently, inhibiting IDO1 and/or TDO has become a significant strategy in cancer immunotherapy.[1][4]

The thieno[2,3-c]pyridine scaffold, represented by this compound, has been identified in patent literature as a promising starting point for the development of novel inhibitors targeting IDO1, IDO2, and TDO.[5][6][7] However, the journey from a promising scaffold to a selective therapeutic agent is paved with rigorous scientific validation. A critical and often underestimated aspect of this journey is the comprehensive assessment of cross-reactivity. Small molecule inhibitors frequently interact with unintended biological targets, which can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology.

This guide will use this compound as a representative compound to illustrate the essential process of building a selectivity profile. We will compare its anticipated target engagement with that of well-characterized clinical-stage IDO1 inhibitors and provide the experimental workflows required to generate definitive cross-reactivity data.

The Competitive Landscape: Selectivity Profiles of Established IDO1 Inhibitors

To contextualize the goals of a cross-reactivity study, it is instructive to examine the profiles of IDO1 inhibitors that have advanced to clinical trials. These compounds provide a benchmark for potency and selectivity.

CompoundPrimary Target(s)IC50 / KiSelectivity Notes
Epacadostat (INCB024360) IDO1IC50: ~10 nM (cellular)Highly selective; >1000-fold selectivity for IDO1 over both IDO2 and TDO.[8][9]
Navoximod (GDC-0919) IDO1Ki: 7 nM; EC50: 75 nMPotent IDO1 inhibitor with moderate selectivity; approximately 20-fold selective for IDO1 versus TDO.[3][10][11][12]
BMS-986205 IDO1N/A (Irreversible)An irreversible and highly specific inhibitor of IDO1 with minimal effect on IDO2 and TDO.[1][10]

This comparative data highlights a key strategic consideration in drug design: should a new inhibitor be exquisitely selective for IDO1 (like Epacadostat), or is a dual-inhibitor profile (targeting both IDO1 and TDO) potentially more advantageous to counteract compensatory mechanisms in tumors?[3][13] The experimental framework detailed below is designed to answer this question for the this compound series.

Experimental Framework for Comprehensive Cross-Reactivity Profiling

The following tiered approach provides a systematic workflow for characterizing the selectivity of a novel inhibitor. The causality behind this multi-tiered approach is to move from the intended targets to a broad, unbiased screen for any unforeseen interactions.

Tier 1: Primary Target and Isoform Selectivity Assessment

Causality: The first and most critical step is to confirm and quantify the activity of the test compound against its intended targets: the three known enzymes that catalyze the first step of the kynurenine pathway. This establishes the on-target potency and the initial selectivity within the target family.

Workflow Diagram: Primary Target Selectivity

G cluster_prep Compound & Enzyme Preparation cluster_assay In Vitro Enzymatic Assay cluster_analysis Data Analysis Compound Test Compound Serial Dilution Assay Incubate Compound with Enzyme, L-Trp, and Cofactors (Ascorbate, Methylene Blue) Compound->Assay Enzymes Recombinant Human IDO1, IDO2, TDO Enzymes Enzymes->Assay Detection Measure Kynurenine Production (e.g., via HPLC or Spectrophotometry) Assay->Detection IC50 Calculate IC50 Values for each Enzyme Detection->IC50 Selectivity Determine Selectivity Ratios (IC50_off-target / IC50_on-target) IC50->Selectivity

Caption: Workflow for determining IC50 values against IDO1, IDO2, and TDO.

Detailed Protocol: IDO1/IDO2/TDO Enzymatic Inhibition Assay

  • Enzyme and Reagent Preparation:

    • Obtain purified, recombinant human IDO1, IDO2, and TDO enzymes.

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.5) containing catalase (to prevent H₂O₂-mediated enzyme inactivation), L-tryptophan (at a concentration near its Km for each enzyme), ascorbic acid, and methylene blue.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound analog) in DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Execution:

    • In a 96-well plate, add a small volume of the diluted compound to the assay buffer.

    • Initiate the reaction by adding the respective enzyme (IDO1, IDO2, or TDO).

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

  • Detection and Analysis:

    • Measure the amount of kynurenine produced. A common method is to react the kynurenine with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

Tier 2: Broad Kinome Profiling

Causality: The ATP-binding pocket of protein kinases is a common site for off-target interactions by small molecules. Given that many inhibitors are designed to interact with specific protein pockets, it is crucial to proactively screen for unintended kinase inhibition. This is a self-validating step to ensure that any observed cellular phenotype is not due to unforeseen kinase modulation. Commercial services offer an efficient and comprehensive method for this.

Workflow Diagram: Kinase Panel Screening

G cluster_followup Follow-Up Analysis Compound Test Compound (at 1-2 concentrations, e.g., 1 µM and 10 µM) Service Submit to Commercial Kinase Profiling Service (e.g., Reaction Biology, Eurofins) Compound->Service Panel Screen against a Broad Panel of >300 Kinases Service->Panel Data Receive % Inhibition Data for each Kinase Panel->Data Hits Identify 'Hits' (e.g., >50% inhibition) Data->Hits IC50_Dose Perform Dose-Response Assays for Hits to Determine IC50 Values Hits->IC50_Dose

Caption: Workflow for broad kinome cross-reactivity screening.

Detailed Protocol: Kinome-Wide Selectivity Screening

  • Compound Submission:

    • Prepare a stock solution of the test compound at a high concentration (e.g., 10 mM in 100% DMSO).

    • Submit the compound to a reputable contract research organization (CRO) that offers kinase profiling services. Specify a screening concentration, typically 1 µM or 10 µM, to be tested against their largest available kinase panel.

  • Assay Principle (Typical Radiometric Assay):

    • The CRO will perform assays, often radiometric (e.g., ³³P-ATP filter binding assays), where kinases phosphorylate a specific substrate.

    • The test compound is incubated with each kinase, ATP (at or near its Km for that kinase), and the substrate.

    • The amount of radiolabeled phosphate incorporated into the substrate is measured in the presence and absence of the test compound.

  • Data Analysis:

    • The primary data is reported as the percent inhibition of kinase activity at the tested concentration.

    • Any kinase inhibited by more than a pre-defined threshold (e.g., 50% or 75%) is considered a "hit."

    • For any significant hits, a follow-up dose-response experiment should be commissioned to determine the precise IC50 value. This is crucial for quantifying the selectivity window between the primary target (IDO1) and the off-target kinase.

Tier 3: Probing the Thienopyridine Scaffold for Known Liabilities

Causality: The thienopyridine chemical scaffold is not unique to IDO1 inhibitors. It forms the core of well-known antiplatelet drugs like clopidogrel and prasugrel, which act by antagonizing the P2Y12 receptor.[14][15] This structural similarity necessitates a targeted investigation into potential cross-reactivity with this receptor to preemptively identify possible cardiovascular side effects.

Recommended Targeted Assay:

  • P2Y12 Receptor Binding Assay: A competitive radioligand binding assay should be performed to assess the compound's ability to displace a known P2Y12 antagonist from the receptor on platelet membranes. A lack of displacement at high concentrations (e.g., up to 10 µM) would provide strong evidence of selectivity against this known liability of the scaffold.

Data Interpretation and Building the Selectivity Profile

The culmination of these experiments is a comprehensive selectivity profile that can be summarized for clear comparison.

Table 2: Example Cross-Reactivity Profile for a Hypothetical Compound "Thieno-X"

Target ClassTargetIC50 (nM)Selectivity vs. IDO1 (Fold)Comments
Primary Targets IDO1 15 1 Primary Target
IDO2>10,000>667Highly selective against IDO2.
TDO3002020-fold selectivity against TDO; dual activity profile.
Kinase Off-Targets Kinase A1,500100100-fold selectivity window; likely not physiologically relevant.
Kinase B8,500567High selectivity; low risk of off-target effects.
Scaffold Liability P2Y12 Receptor>10,000>667No significant binding; low risk of antiplatelet activity.

Conclusion

The development of novel therapeutics requires a deep and early understanding of a compound's interaction with the broader proteome. For inhibitors derived from the this compound scaffold, it is not sufficient to demonstrate potency against IDO1. A rigorous, multi-tiered investigation into cross-reactivity—spanning primary target isoforms, the wider kinome, and known scaffold liabilities—is essential. The experimental protocols and logical framework presented in this guide provide a self-validating system to generate a robust selectivity profile. This data is indispensable for making informed decisions in lead optimization, predicting potential safety liabilities, and ultimately increasing the probability of translating a promising chemical scaffold into a safe and effective therapeutic.

References

A Comparative Guide to the Synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reproducible synthesis of key heterocyclic scaffolds is paramount. Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, a valuable building block in medicinal chemistry, presents an interesting case study in synthetic strategy. This guide provides an in-depth comparison of two prominent, yet distinct, methodologies for its preparation: a Thorpe-Ziegler type cyclization and a modified Gewald reaction followed by aromatization. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's strengths and weaknesses to aid in the selection of the most appropriate method for your research needs.

Introduction to the Thieno[2,3-c]pyridine Scaffold

The thieno[2,3-c]pyridine core is a significant pharmacophore found in a variety of biologically active molecules. Its rigid, fused heterocyclic structure provides a unique three-dimensional arrangement for interacting with biological targets. Consequently, robust and scalable synthetic access to derivatives such as this compound is of considerable interest to the pharmaceutical industry.

Method 1: Thorpe-Ziegler Type Annulation of a Pyridine Precursor

This approach builds the thiophene ring onto a pre-existing, functionalized pyridine core. The key transformation is an intramolecular Thorpe-Ziegler cyclization of an intermediate formed by the reaction of a chloropyridine with methyl thioglycolate. This method is outlined in several patents, indicating its utility in industrial applications.[1][2][3]

Mechanistic Rationale

The reaction is initiated by the nucleophilic substitution of the chlorine atom on the 3-chloropyridine-4-carbonitrile ring by the sulfur of methyl thioglycolate. The resulting intermediate, a methyl 2-((4-cyano-3-pyridinyl)thio)acetate, is then deprotonated at the α-carbon to the ester by a base. This generates a carbanion that undergoes an intramolecular nucleophilic attack on the nitrile carbon, forming a five-membered ring. Tautomerization of the resulting imine to a more stable enamine yields the final 3-aminothieno[2,3-c]pyridine product. The Thorpe-Ziegler reaction is a powerful tool for the formation of cyclic ketones from dinitriles, and this reaction represents a variation where an ester and a nitrile are employed to form an enamine.[4][5]

Visualizing the Pathway: Thorpe-Ziegler Annulation

Thorpe-Ziegler_Annulation cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product 3-chloropyridine-4-carbonitrile 3-Chloropyridine- 4-carbonitrile Intermediate Methyl 2-((4-cyano-3-pyridinyl)thio)acetate 3-chloropyridine-4-carbonitrile->Intermediate + Methyl thioglycolate (Base, e.g., K2CO3) Methyl_thioglycolate Methyl thioglycolate Product Methyl 3-aminothieno[2,3-c]- pyridine-2-carboxylate Intermediate->Product Intramolecular Cyclization (Base)

Caption: Thorpe-Ziegler type synthesis of the target compound.

Experimental Protocol: Thorpe-Ziegler Annulation

Step 1: Synthesis of Methyl 2-((4-cyano-3-pyridinyl)thio)acetate

  • To a stirred solution of 3-chloropyridine-4-carbonitrile (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base, for instance, potassium carbonate (1.5 eq).

  • Add methyl thioglycolate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Thorpe-Ziegler Cyclization

  • Dissolve the crude methyl 2-((4-cyano-3-pyridinyl)thio)acetate from the previous step in a suitable solvent like ethanol or DMF.

  • Add a base, such as sodium ethoxide or potassium tert-butoxide (1.2 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the cyclization is complete, as indicated by TLC or LC-MS.

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Method 2: Gewald Reaction and Subsequent Aromatization

The Gewald reaction is a classic multicomponent reaction that provides a convergent and efficient route to polysubstituted 2-aminothiophenes.[6][7] In this approach, a cyclic ketone precursor, N-benzyl-4-piperidone, is reacted with methyl cyanoacetate and elemental sulfur to construct the tetrahydrothieno[2,3-c]pyridine core. A subsequent dehydrogenation step yields the final aromatic product.

Mechanistic Rationale

The Gewald reaction proceeds through an initial Knoevenagel condensation between N-benzyl-4-piperidone and methyl cyanoacetate, catalyzed by a base, to form an α,β-unsaturated ester. Elemental sulfur then adds to the enolate of this intermediate, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring fused to the piperidine ring. The final step involves the aromatization of the tetrahydropyridine ring, which can be achieved using a variety of oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO2).[8][9]

Visualizing the Pathway: Gewald Reaction and Aromatization

Gewald_Aromatization cluster_gewald Gewald Reaction cluster_aromatization Aromatization N-benzyl-4-piperidone N-Benzyl-4-piperidone Tetrahydro_product Methyl 3-amino-6-benzyl-4,5,6,7- tetrahydrothieno[2,3-c]pyridine-2-carboxylate N-benzyl-4-piperidone->Tetrahydro_product Methyl_cyanoacetate Methyl cyanoacetate Methyl_cyanoacetate->Tetrahydro_product Sulfur Sulfur Sulfur->Tetrahydro_product Base (e.g., Morpholine) Solvent (e.g., Ethanol) Product Methyl 3-aminothieno[2,3-c]- pyridine-2-carboxylate Tetrahydro_product->Product Dehydrogenation (e.g., DDQ or MnO2)

Caption: Gewald reaction followed by aromatization.

Experimental Protocol: Gewald Reaction and Aromatization

Step 1: Gewald Multicomponent Reaction

  • In a round-bottom flask, combine N-benzyl-4-piperidone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography to yield methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate.

Step 2: Aromatization

  • Dissolve the tetrahydrothieno[2,3-c]pyridine derivative from the previous step in a suitable solvent like toluene or dioxane.

  • Add an oxidizing agent, such as DDQ (2.0-2.5 eq) or activated MnO2 (5-10 eq).

  • Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and filter off any solid residues (e.g., MnO2 or the reduced form of DDQ).

  • Wash the filtrate with a basic aqueous solution (e.g., saturated sodium bicarbonate) if DDQ is used.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain this compound.

Comparative Analysis

FeatureMethod 1: Thorpe-Ziegler Type AnnulationMethod 2: Gewald Reaction & Aromatization
Starting Materials 3-Chloropyridine-4-carbonitrile, methyl thioglycolateN-Benzyl-4-piperidone, methyl cyanoacetate, sulfur
Number of Steps 2 (can potentially be a one-pot reaction)2
Reaction Conditions Moderate to high temperatures, basic conditionsReflux temperatures, basic catalyst, subsequent oxidation
Reproducibility Potentially variable, limited detailed public protocolsGenerally reliable and well-documented in literature
Scalability Likely scalable, as suggested by patent literatureScalable, with considerations for the workup of the oxidation step
Potential Issues Availability and synthesis of the starting chloropyridine; potential side reactionsHandling of elemental sulfur; efficiency of the final aromatization step
Overall Assessment A direct route, but may require significant optimization due to a lack of detailed, peer-reviewed procedures.A robust and flexible method with a strong foundation in established chemical literature, offering a higher degree of predictable success.

Conclusion and Recommendations

Both the Thorpe-Ziegler type annulation and the Gewald reaction present viable pathways for the synthesis of this compound.

The Thorpe-Ziegler approach is conceptually more direct, starting from a pyridine derivative and constructing the thiophene ring. However, the reliance on patent literature for the protocol introduces a degree of uncertainty regarding optimal reaction conditions and reproducibility. This route may be more suited for an industrial setting where the initial investment in process optimization is feasible.

The Gewald reaction followed by aromatization offers a more well-trodden path. The multicomponent nature of the Gewald reaction is highly efficient, and the subsequent dehydrogenation is a standard transformation. This two-step process is likely to be more reproducible for a researcher in a typical laboratory setting due to the wealth of available literature on analogous systems.

For researchers seeking a reliable and readily implementable synthesis, the Gewald reaction and aromatization route is recommended as the starting point. The Thorpe-Ziegler method, while promising, should be approached with the understanding that significant procedural development may be necessary to achieve consistent and high-yielding results.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate. As a member of the thienopyridine class of compounds, which are known for their biological activity, this substance requires meticulous handling from bench to final disposal to ensure the safety of personnel and environmental integrity.[1][2]

The following procedures are grounded in federal regulations and laboratory best practices. They are designed to provide a self-validating system of safety and compliance, ensuring that every step mitigates risk and adheres to the highest standards of scientific responsibility.

Hazard Assessment and Waste Characterization

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available from all suppliers, its classification as a thienopyridine derivative provides a strong basis for its hazard assessment.[1] Thienopyridines are often bioactive prodrugs, and therefore, this compound must be treated as hazardous chemical waste.[3]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4]

  • Toxicity: As a bioactive molecule, the primary concern is toxicity. The compound should be presumed toxic and handled accordingly.

  • Reactivity: There is no specific data indicating unusual reactivity. However, as a precaution, it should not be mixed with strong oxidizing agents, acids, or bases in a waste container.[5]

  • Ignitability & Corrosivity: The compound is not expected to be ignitable or corrosive based on its structure.

On-Site Waste Management: Segregation, Collection, and Storage

Proper management begins at the point of generation. Adherence to on-site protocols is critical to prevent dangerous reactions and ensure the safety of all laboratory personnel.[6]

Step 1: Waste Segregation

Segregation is the cornerstone of safe chemical waste management.[7] Never mix incompatible waste streams.

  • Solid Waste: Collect pure or residual this compound powder, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated consumables (e.g., silica gel) in a dedicated solid waste container.

  • Liquid Waste: Solutions containing the compound (e.g., from chromatography fractions or reaction workups) should be collected in a separate liquid waste container. This stream should be further segregated based on the solvent (e.g., halogenated vs. non-halogenated solvents).[7]

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[6]

Logical Flow for Waste Segregation

Start Waste Generated (Contaminated with Compound) IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Solid Hazardous Waste Container IsSolid->SolidContainer Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidContainer Liquid Hazardous Waste Container (Segregate by Solvent Type) IsLiquid->LiquidContainer Yes SharpsContainer Puncture-Proof Sharps Container IsSharp->SharpsContainer Yes

Caption: Decision tree for segregating laboratory waste.

Step 2: Container Selection and Management

The choice of container is crucial to prevent leaks, spills, and reactions.[8]

Waste TypePrimary Container MaterialSecondary Containment
Solid Waste Wide-mouth HDPE (High-Density Polyethylene) drum or pail with a screw-top lid.Place container in a larger, chemically compatible tub or tray.[9]
Liquid Waste Borosilicate glass or HDPE bottle with a screw cap. Do not use metal containers for any acidic or basic solutions. [8]Use a bottle carrier for transport and store in a secondary containment tray.
Sharps Waste Commercially available, puncture-proof sharps container.N/A

Container Best Practices:

  • Compatibility: Ensure the container material is compatible with the waste.[6]

  • Condition: Always use clean, dry containers in good condition with no signs of damage.

  • Closure: Keep waste containers closed at all times, except when adding waste.[10] This is an EPA requirement.

  • Headspace: Do not overfill liquid containers. Leave at least 10% headspace to allow for vapor expansion.[7]

Step 3: Labeling

Clear and accurate labeling is a strict regulatory requirement and essential for safety.[11] All hazardous waste containers must be labeled from the moment the first drop of waste is added.

Hazardous Waste Label Checklist:

RequirementDetails
Words "HAZARDOUS WASTE"
Generator Info Your name, lab location (building/room), and contact information.
Accumulation Date The date you first added waste to the container.
Contents List all chemical constituents by their full name (no abbreviations). Include percentages for each component, totaling 100%.
Hazard Class Check all applicable hazards (e.g., Toxic).

Formal Disposal Protocol: From Lab to Licensed Facility

Hazardous waste is regulated from its point of generation to its final disposal. The process must be documented and handled by certified professionals.

Disposal Workflow

cluster_Lab Laboratory Responsibility cluster_EHS EHS / Contractor Responsibility Gen 1. Waste Generation & Characterization Store 2. Segregation, Labeling & Safe Storage in SAA* Gen->Store Request 3. Request Pickup via Institution's EHS** Store->Request Pickup 4. Trained Personnel Pickup Waste Request->Pickup Transport 5. Manifested Transport to TSDF*** Pickup->Transport Dispose 6. Final Disposal (e.g., Incineration) Transport->Dispose caption *SAA: Satellite Accumulation Area **EHS: Environmental Health & Safety ***TSDF: Treatment, Storage, and Disposal Facility

Caption: End-to-end workflow for chemical waste disposal.

Step-by-Step Disposal Procedure:

  • Establish a Satellite Accumulation Area (SAA): Designate an area in your lab, at or near the point of waste generation, for storing hazardous waste containers.[10] This area must be under the control of lab personnel.

  • Accumulate Waste: Store your properly labeled and closed containers in the SAA. Be mindful of accumulation limits; federal law allows a maximum of 55 gallons of hazardous waste to be stored in an SAA.[10]

  • Request Pickup: Once your container is full or you are finished with the project, schedule a waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not allow waste to accumulate for extended periods.[8]

  • Documentation (Manifest): A licensed hazardous waste transporter will use a manifest system to track the waste from your lab to its final destination.[12] Ensure that the information on the manifest accurately reflects the contents of your container.

  • Final Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction.[6]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the size and nature of the spill. If it is large, highly dispersed, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.

  • Contain the Spill (If Safe to Do So):

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or a chemical spill pad. Avoid raising dust.

    • For Liquids: Surround the spill with absorbent booms or pads to prevent it from spreading.

  • Cleanup: Wearing appropriate PPE (lab coat, safety goggles, double nitrile gloves), carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

Proactive Measures: Waste Minimization

The most sustainable disposal practice is to minimize waste generation from the outset.[10]

  • Scale Reduction: Whenever possible, reduce the scale of experiments to use smaller quantities of chemicals.

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicate materials.[7]

  • Source Substitution: If feasible for your research, consider substituting hazardous chemicals with less hazardous alternatives.

By integrating these robust disposal procedures into your standard laboratory operations, you uphold your commitment to safety, compliance, and environmental stewardship, ensuring that your valuable research leaves a positive legacy.

References

A Senior Application Scientist's Guide to Handling Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and handling protocols for Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate. As this compound belongs to the thienopyridine class of molecules, which are known for their biological activity, a cautious and systematic approach is essential.[1][2] This guide is designed for laboratory personnel, including researchers and drug development professionals, to establish a framework of safe operational, emergency, and disposal procedures.

Hazard Assessment: Understanding the Risk Profile

Based on safety data for structurally similar compounds, we must assume this chemical presents the following risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[6]

  • Irritation: Causes skin, eye, and respiratory system irritation.[7][8]

Therefore, all handling procedures must be designed to rigorously prevent exposure through dermal contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory for all work involving this compound. The specific requirements vary based on the procedure being performed, as detailed below.

Laboratory OperationPrimary PPESecondary/Conditional PPERationale & Key Considerations
Receiving & Unpacking • Double-layered chemotherapy-grade nitrile gloves (ASTM D6978 rated)[9] • Safety glasses with side shields• Elastomeric half-mask respirator with multi-gas cartridge and P100 filter[9]External packaging may be contaminated. A respirator is critical if the primary container's integrity is suspect.
Weighing & Handling Solid • Double-layered nitrile gloves • Impermeable, disposable gown with knit cuffs[10] • Safety goggles • Hair and beard covers• Full-face respirator or a half-mask with a face shield[3][11]The primary risk is the inhalation of fine particulates and skin/eye contact.[12] All solid handling must occur in a ventilated enclosure, such as a chemical fume hood.[8]
Solution Preparation & Transfers • Nitrile gloves • Impermeable gown or lab coat • Safety goggles• Face shield worn over safety goggles[13][14]Protects against splashes of the dissolved compound. The use of a face shield is dictated by the volume and concentration of the solution.
Reaction Workup & Purification • Chemical-resistant gloves (consult manufacturer's guide for solvent compatibility)[13] • Impermeable gown • Chemical splash goggles• Face shieldProcedures may involve pressure changes or exothermic reactions, increasing the risk of splashes or aerosols.
Spill Cleanup & Waste Disposal • Double-layered, heavy-duty nitrile gloves • Impermeable gown • Chemical splash goggles • Shoe covers• Chemical cartridge-type respirator[14]Spills, especially of the solid, create a significant inhalation hazard. Respiratory protection is mandatory for cleaning up anything other than a minor droplet spill.

Operational Workflow: From Receipt to Disposal

Safe handling is a systematic process that begins before the compound is even used and ends long after the experiment is complete. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all operations where dust or vapors may be generated.[8][15]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Receiving 1. Receive & Inspect (Wear Gloves) [13] Storage 2. Log & Store (Cool, Dry, Ventilated) [10] Receiving->Storage PreUse 3. Pre-Use Briefing (Review SDS & Protocol) Storage->PreUse Weighing 4. Weigh Solid (Don Full PPE) [1] PreUse->Weighing Solution 5. Prepare Solution Weighing->Solution Reaction 6. Perform Reaction Solution->Reaction Cleanup 7. Decontaminate Glassware & Surfaces Reaction->Cleanup Waste 8. Segregate Waste (Solid & Liquid) [1] Cleanup->Waste Doffing 9. Doff PPE Correctly Waste->Doffing Hygiene 10. Wash Hands Thoroughly [10] Doffing->Hygiene

Caption: End-to-end handling workflow for this compound.
Step-by-Step Handling Protocol (Solid Compound):

  • Preparation: Before handling, ensure the designated chemical fume hood is clean, certified, and functioning correctly. Assemble all necessary equipment, including spatulas, weigh paper, and reaction vessels.

  • Don PPE: Put on all required PPE as specified in the table above for "Weighing & Handling Solid." This includes double gloves and respiratory protection.

  • Weighing: Use anti-static weigh paper or a tared container to carefully weigh the desired amount of the solid. Use a dedicated, clean spatula and minimize any actions that could create dust.[12]

  • Transfer: Securely close the main stock container immediately after weighing. Carefully transfer the weighed solid into the reaction or dissolution vessel.

  • Immediate Cleanup: Promptly clean the spatula and the weighing area. Any contaminated disposable materials (e.g., weigh paper, outer gloves) must be placed directly into the designated solid hazardous waste container.

Emergency & Disposal Procedures

First-Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[16] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[16] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Spill Management
  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and any nearby colleagues.

  • Contain: For small spills, use an absorbent, non-combustible material like sand, earth, or vermiculite to cover and contain the spill.[15][17]

  • Collect: Wearing full emergency PPE (including a respirator), carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.

Disposal Plan

A segregated waste stream is crucial for safety and regulatory compliance. Never dispose of this compound or its waste down the drain.[15]

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream Start Contaminated Material Generated Gloves Gloves Start->Gloves Gowns Gowns Start->Gowns Paper Weigh Paper / Wipes Start->Paper Solutions Unused Solutions Start->Solutions Rinsates Solvent Rinsates Start->Rinsates ReactionMix Reaction Mixtures Start->ReactionMix SolidWasteBin Labeled Hazardous Solid Waste Container Gloves->SolidWasteBin Gowns->SolidWasteBin Paper->SolidWasteBin LiquidWasteBin Labeled Hazardous Liquid Waste Container Solutions->LiquidWasteBin Rinsates->LiquidWasteBin ReactionMix->LiquidWasteBin

Caption: Decision workflow for the segregation of hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.